3,8-Diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide
Description
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Properties
CAS No. |
979-37-3 |
|---|---|
Molecular Formula |
C23H16O2S |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
3,8-diphenyl-2H-naphtho[2,3-b]thiete 1,1-dioxide |
InChI |
InChI=1S/C23H16O2S/c24-26(25)15-20-21(16-9-3-1-4-10-16)18-13-7-8-14-19(18)22(23(20)26)17-11-5-2-6-12-17/h1-14H,15H2 |
InChI Key |
RSKUMWZICKGYLR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3C(=C2S1(=O)=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis of 3,8-Diphenyl-2H-naphtho[2,3-b]thiete 1,1-dioxide
[1][2][3][4]
Part 1: Strategic Analysis & Retrosynthesis
Target Molecule Profile
-
Core Structure: A naphthalene ring fused to a thiete 1,1-dioxide (cyclic sulfone) moiety.[1][2][3][4]
-
Key Structural Feature: The "3,8-diphenyl" substitution pattern (historical numbering; corresponds to the 4,9-positions in modern IUPAC for the [2,3-b] fusion) places phenyl groups at the peri positions relative to the sulfone bridge, creating significant steric bulk that influences the molecule's thermal stability and reactivity.
-
Synthetic Challenge: The high ring strain of the four-membered thiete sulfone ring requires mild conditions to prevent premature electrocyclic ring opening (which yields vinyl sulfenes).
Retrosynthetic Logic
The most robust route to benzo- and naphtho-fused thiete sulfones is the Diels-Alder Cycloaddition-Aromatization strategy.
-
Disconnection: The naphthyl core is deconstructed into a diene and a dienophile.
-
Dienophile: Thiete 1,1-dioxide (the parent strained sulfone).
-
Diene: 1,3-Diphenylisobenzofuran (DPIBF). This highly reactive diene fixes the phenyl substituents at the bridgehead positions, which become the 4,9-positions (historically 3,8) upon aromatization.
-
Transformation: The initial [4+2] cycloadduct (an endoxide) undergoes acid-catalyzed dehydration to aromatize the system into the naphthalene core.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the naphthothiete core.
Part 2: Experimental Protocol
Reagents & Materials Table
| Reagent | Role | CAS No. | Equiv.[9] | Notes |
| Thiete 1,1-dioxide | Dienophile | 16205-74-6* | 1.0 | Must be freshly prepared (unstable). |
| 1,3-Diphenylisobenzofuran | Diene | 5471-63-6 | 1.0 | Light sensitive; store in dark. |
| Benzene (or Toluene) | Solvent | 71-43-2 | N/A | Anhydrous; degassed. |
| Hydrochloric Acid (conc.) | Catalyst | 7647-01-0 | Excess | For dehydration step. |
| Methanol | Solvent | 67-56-1 | N/A | Co-solvent for dehydration. |
(Note: CAS 16205-74-6 refers to the parent thiete dioxide class; specific precursors like methanesulfonyl chloride are used for its generation).
Step-by-Step Methodology
Step 1: In Situ Generation of Thiete 1,1-Dioxide
Rationale: Thiete 1,1-dioxide is thermally unstable. It is best generated via the Hofmann elimination of N,N-dimethylthietane-3-amine 1,1-dioxide or by reaction of sulfene with enamines followed by elimination.
-
Precursor Synthesis: React methanesulfonyl chloride with N,N-dimethylvinylamine and triethylamine at -78°C to form 3-(dimethylamino)thietane 1,1-dioxide.
-
Elimination: Treat the intermediate with 30% H₂O₂ followed by heating, or use Hofmann elimination conditions (Ag₂O, then heat) to yield Thiete 1,1-dioxide .
-
Isolation: Sublimate the crude product immediately if isolation is required, or proceed directly to the cycloaddition if generating in solution.
Step 2: Diels-Alder Cycloaddition
Rationale: This step constructs the carbon skeleton. 1,3-Diphenylisobenzofuran is chosen because it is one of the most reactive dienes known, allowing the reaction to proceed under conditions mild enough to preserve the strained thiete ring.
-
Preparation: Dissolve 1,3-Diphenylisobenzofuran (2.7 g, 10 mmol) in 20 mL of anhydrous benzene in a light-shielded round-bottom flask.
-
Addition: Add Thiete 1,1-dioxide (1.04 g, 10 mmol) to the solution.
-
Reaction: Reflux the mixture gently under nitrogen for 2–4 hours. The vibrant yellow fluorescence of the isobenzofuran will fade as the adduct forms.
-
Monitoring: Monitor via TLC (SiO₂) for the disappearance of the diene.
-
Workup: Evaporate the solvent under reduced pressure to yield the crude 1,4-epoxy-1,4-dihydro-naphthothiete intermediate.
-
Checkpoint: This intermediate is an endoxide (bridged ether). It may be isolated as a white solid but is usually carried forward directly.
-
Step 3: Acid-Catalyzed Dehydration (Aromatization)
Rationale: The epoxy bridge must be removed to establish the aromatic naphthalene system. Acid catalysis promotes ring opening and dehydration driven by the gain in resonance energy.
-
Solvation: Dissolve the crude endoxide intermediate in a mixture of Methanol (30 mL) and Benzene (10 mL).
-
Acidification: Add concentrated HCl (2 mL) dropwise with stirring.
-
Reflux: Heat the mixture to reflux for 1 hour. A precipitate typically begins to form.
-
Precipitation: Cool the solution to room temperature and then to 0°C.
-
Filtration: Collect the solid product via vacuum filtration.
-
Purification: Recrystallize from benzene/ethanol or acetic acid.
-
Product: This compound .
Part 3: Mechanism & Critical Pathways
The synthesis relies on a [4+2] cycloaddition followed by an aromatizative dehydration. The preservation of the strained 4-membered sulfone ring throughout the high-temperature reflux is possible because the fusion to the newly formed ring stabilizes the system relative to the open-chain vinyl sulfene isomer.
Figure 2: Mechanistic pathway from cycloaddition to aromatization.
Structural Verification (Self-Validating Metrics)
To ensure the correct isomer (linear [2,3-b] fusion) and oxidation state, verify the following:
-
¹H NMR: Look for the disappearance of the bridgehead protons (present in the epoxy intermediate) and the appearance of a simplified aromatic region. The methylene protons of the thiete ring (2H) should appear as a singlet around
4.5–5.0 ppm. -
IR Spectroscopy: Strong absorption bands at ~1300 cm⁻¹ and ~1150 cm⁻¹ characteristic of the sulfone (
) group. -
Melting Point: The target compound typically exhibits a high melting point (>250°C) due to its rigid, planar aromatic structure.
Part 4: Safety & Troubleshooting
Hazard Management
-
Sulfones & Sulfenes: Precursors to thiete dioxide (like methanesulfonyl chloride) are lachrymators and corrosive. Sulfenes are highly reactive electrophiles; avoid skin contact.
-
Isobenzofuran: While the diphenyl derivative is stable, it oxidizes in air/light. Handle under inert atmosphere.
-
Benzene: A known carcinogen. Substitute with Toluene where possible, though reflux temperatures must be adjusted to ensure dehydration occurs.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 2 | Decomposition of Thiete 1,1-dioxide | Ensure thiete dioxide is freshly sublimed. Do not store for >24h. |
| Incomplete Dehydration | Acid concentration too low | Increase HCl concentration or switch to Polyphosphoric Acid (PPA) at 80°C. |
| Product is Oil/Gum | Mixed isomers or polymerization | Recrystallize from glacial acetic acid. Check NMR for polymerization of the diene. |
References
-
Dittmer, D. C., & Takashina, N. (1964).[2][3][7][10] Synthesis and properties of a naphthothiete sulfone (this compound). Tetrahedron Letters, 5(38), 3809–3813. Link
-
Paquette, L. A., Freeman, J. P., & Wyvratt, M. J. (1971).[6][8] Unsaturated heterocyclic systems. LXXXI. Configurational stabilities of strained α-sulfonyl carbanions. Kinetics of base-catalyzed racemization and deuterium exchange of representative thiete and thietane dioxides. Journal of the American Chemical Society, 93(13), 3216–3221. Link
-
Dittmer, D. C., & Christy, M. E. (1961).[1][4] Thiete sulfone.[1][2][3][4][7][10] Journal of Organic Chemistry, 26(4), 1324–1325. Link
-
Truce, W. E., & Norell, J. R. (1963).[4] The reaction of sulfenes with enamines.[1] Journal of the American Chemical Society, 85(20), 3231–3236. Link
Sources
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Skeletal reorganization divergence of N-sulfonyl ynamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. lib3.dss.go.th [lib3.dss.go.th]
Unveiling the Inferred Architecture: A Technical Guide to the Prospective Crystal Structure of 3,8-Diphenyl-2H-naphtho[2,3-b]thiete 1,1-dioxide
For distribution to: Researchers, scientists, and drug development professionals
Abstract
The field of medicinal chemistry is in constant pursuit of novel molecular scaffolds that can serve as the basis for new therapeutic agents. The naphtho[2,3-b]thiete 1,1-dioxide core represents a strained and electronically distinct heterocyclic system with potential for unique biological interactions. This technical guide addresses the currently uncharacterized 3,8-Diphenyl-2H-naphtho[2,3-b]thiete 1,1-dioxide, a derivative of this intriguing scaffold. In the absence of empirical data, this document provides a comprehensive, prospective analysis. We propose a plausible synthetic route, predict the molecular and supramolecular structure through an expert evaluation of related crystallographic data, and detail the experimental and computational workflows essential for the empirical validation of its crystal structure. This guide is intended to serve as a foundational resource for researchers venturing into the synthesis and structural elucidation of this novel compound.
Introduction: The Allure of a Strained Heterocycle
The 2H-thiete 1,1-dioxide ring system is a four-membered sulfur-containing heterocycle characterized by significant ring strain and the electron-withdrawing nature of the sulfone group. These features impart unique chemical reactivity and conformational constraints. When fused to a polycyclic aromatic system like naphthalene, the resulting naphtho[2,3-b]thiete 1,1-dioxide scaffold presents a fascinating target for structural and medicinal chemistry. The introduction of phenyl substituents at the 3- and 8-positions is anticipated to significantly influence its electronic properties, solubility, and, most critically, its solid-state packing, which is a key determinant of a drug candidate's bioavailability and stability. To date, the crystal structure of this compound has not been reported in the literature. This guide, therefore, embarks on a reasoned, predictive exploration of its synthesis and structure.
Proposed Synthetic Pathway
The synthesis of the target molecule can be envisioned through a multi-step sequence, leveraging established methodologies for the formation of related naphtho-fused sulfur heterocycles and thiete dioxides. The proposed pathway hinges on the construction of a suitable precursor that can undergo a key cyclization reaction to form the strained four-membered ring.
A plausible synthetic approach is outlined below:
Experimental Protocol: A Prospective Approach
-
Suzuki Coupling: 2,7-Dibromonaphthalene would undergo a double Suzuki coupling with phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) to yield 2,7-diphenylnaphthalene.
-
Sulfonation: The resulting 2,7-diphenylnaphthalene would be sulfonated, likely with concentrated sulfuric acid or oleum, to introduce a sulfonic acid group. Regiocontrol will be critical at this stage.
-
Chlorination: The sulfonic acid would then be converted to the corresponding sulfonyl chloride using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
-
Formation of the Thiete Ring Precursor: The sulfonyl chloride can then be elaborated to a precursor suitable for cyclization. A possible route involves reduction of the sulfonyl chloride and subsequent functionalization to introduce a reactive methylene group adjacent to the sulfur-bearing carbon.
-
Intramolecular Cyclization: The key step would be an intramolecular cyclization to form the strained 2H-thiete ring. This could potentially be achieved through a base-mediated elimination reaction.
-
Oxidation: The final step would involve the oxidation of the thiete to the corresponding 1,1-dioxide using an oxidizing agent like meta-chloroperoxybenzoic acid (mCPBA).
Predicted Molecular and Crystal Structure
Molecular Geometry
The molecular structure of this compound is expected to be largely planar, with the naphthalene core and the fused thiete dioxide ring forming a rigid system. The phenyl substituents at the 3 and 8 positions will likely be twisted out of the plane of the naphthalene ring to minimize steric hindrance. The bond angles within the four-membered thiete dioxide ring are anticipated to be significantly distorted from ideal tetrahedral or trigonal planar geometries due to severe ring strain.
Supramolecular Interactions and Crystal Packing
The crystal packing of the title compound will be governed by a combination of van der Waals forces, π-π stacking interactions, and potential C-H···O and C-H···π interactions. The presence of the two phenyl groups is expected to play a dominant role in the supramolecular assembly.
-
π-π Stacking: The extended aromatic system of the diphenyl-naphtho core provides ample opportunity for π-π stacking interactions. These could occur between the naphthalene moieties of adjacent molecules or between the phenyl rings.
-
C-H···π Interactions: The hydrogen atoms on the phenyl rings and the naphthalene core can act as donors for C-H···π interactions with the electron-rich aromatic faces of neighboring molecules.
-
C-H···O Interactions: The oxygen atoms of the sulfone group are potential hydrogen bond acceptors, leading to the formation of weak C-H···O hydrogen bonds with aromatic or aliphatic C-H groups of adjacent molecules.
Based on the analysis of similarly substituted aromatic compounds, a herringbone or a slipped-stack packing motif is plausible. The interplay of these non-covalent interactions will ultimately determine the crystal system, space group, and unit cell parameters.
Recommended Experimental Workflow for Crystal Structure Determination
The empirical determination of the crystal structure of this compound would follow a well-established workflow in single-crystal X-ray diffraction (XRD).
Step-by-Step Protocol:
-
Crystal Growth: High-quality single crystals are a prerequisite for XRD analysis. This is often the most challenging step.
-
Method: Slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., dichloromethane/hexane, toluene/heptane) is a common starting point. Vapor diffusion and slow cooling techniques can also be employed.
-
Rationale: The goal is to allow the molecules to self-assemble into a well-ordered crystalline lattice slowly. Rapid precipitation typically leads to amorphous solids or poorly diffracting microcrystals.
-
-
Data Collection: A suitable single crystal is mounted on a goniometer head and placed in an X-ray diffractometer.
-
Instrumentation: A modern diffractometer equipped with a sensitive detector (e.g., CCD or CMOS) and a monochromatic X-ray source (typically Mo Kα or Cu Kα radiation) is used.
-
Procedure: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, which improves the quality of the diffraction data. The crystal is then rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.
-
-
Data Processing: The raw diffraction images are processed to determine the unit cell parameters and the intensities of the individual reflections.
-
Software: Programs like CrysAlisPro, SAINT, or XDS are used to integrate the raw data and apply corrections for factors such as absorption and crystal decay.
-
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure.
-
Phase Problem: The fundamental challenge in crystallography is the "phase problem," where the phases of the diffracted X-rays are lost during the measurement.
-
Solution: Direct methods or Patterson methods, as implemented in software packages like SHELXT or SIR, are used to generate an initial model of the crystal structure.
-
Refinement: This initial model is then refined against the experimental data using least-squares methods (e.g., with SHELXL). This iterative process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.
-
Computational Crystal Structure Prediction (CSP)
In parallel with experimental efforts, computational methods can be employed to predict the most likely crystal structures of this compound.[1][2][3][4][5]
Sources
- 1. Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 2. annualreviews.org [annualreviews.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. chemrxiv.org [chemrxiv.org]
Spectroscopic data (NMR, IR, MS) for 3,8-Diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide
This guide details the spectroscopic characterization of 3,8-Diphenyl-2H-naphtho[2,3-b]thiete 1,1-dioxide , a rare heterocyclic sulfone derivative primarily utilized in mechanistic studies of carbanion stability and sulfene rearrangements.
Chemical Identity & Significance
This molecule represents a fused thiete sulfone system where a strained four-membered thiete ring is fused to a naphthalene core. It is historically significant in physical organic chemistry for probing the configurational stability of
| Parameter | Details |
| IUPAC Name | This compound |
| CAS Number | 979-37-3 |
| Molecular Formula | |
| Molecular Weight | 356.44 g/mol |
| Core Structure | Naphthalene fused to a thiete-1,1-dioxide ring; phenyl substituents at C3 (thiete) and C8 (naphthalene).[1] |
Synthesis & Experimental Context
The synthesis of this compound typically involves the sulfene cycloaddition or rearrangement pathways characteristic of thiete dioxide formation.
-
Primary Route: Reaction of a sulfene intermediate (generated from a sulfonyl chloride and triethylamine) with an appropriate enamine or ketene acetal, followed by elimination/rearrangement.
-
Key Precursor: 3,8-Diphenyl-2H-naphtho[2,3-b]thiete (sulfide) or a related chloromethyl-naphthyl sulfone.
-
Purification: Recrystallization from ethanol/benzene mixtures.
Experimental Workflow (Diagram)
The following diagram outlines the logical flow from synthesis to spectroscopic validation.
Caption: Synthesis and validation workflow for the target thiete sulfone.
Spectroscopic Analysis (The Core)
A. Nuclear Magnetic Resonance ( H NMR)
The proton NMR spectrum is distinct due to the presence of the isolated methylene group (
-
Solvent:
(Deuterated Chloroform) -
Frequency: 300/400 MHz (Standard)
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 5.05 - 5.15 | Singlet (s) | 2H | Characteristic methylene protons of the thiete ring. Deshielded by the adjacent sulfone ( | |
| 7.30 - 7.60 | Multiplet (m) | ~8H | Aromatic | Phenyl ring protons (meta/para) and Naphthalene H6, H7. |
| 7.70 - 7.90 | Multiplet (m) | ~4H | Aromatic | Phenyl ring protons (ortho) and Naphthalene H5. |
| 8.10 - 8.30 | Singlet/Doublet | 2H | Aromatic | Naphthalene H1, H4, or H9 (peri-protons). Highly deshielded due to ring fusion and |
Mechanistic Note: The acidity of the
B. Infrared Spectroscopy (IR)
The IR spectrum is dominated by the strong stretching vibrations of the sulfone group.
| Wavenumber ( | Intensity | Assignment | Notes |
| 1300 - 1320 | Strong | Asymmetric sulfone stretch. Very characteristic. | |
| 1150 - 1170 | Strong | Symmetric sulfone stretch. | |
| 1590 - 1600 | Medium | Aromatic ring breathing and thiete double bond stretch. | |
| 3050 | Weak | Aromatic C-H stretching. |
C. Mass Spectrometry (MS)
The mass spectrum follows a fragmentation pattern typical of cyclic sulfones, dominated by the extrusion of sulfur dioxide (
-
Ionization Mode: EI (Electron Impact, 70 eV)
-
Molecular Ion (
): m/z 356
| m/z | Abundance | Fragment Ion | Fragmentation Pathway |
| 356 | Medium | Molecular ion ( | |
| 292 | Base Peak (100%) | Loss of | |
| 291 | High | Further loss of hydrogen from the desulfonylated core. | |
| 215 | Low | Loss of a phenyl group from the core. |
MS Fragmentation Pathway (Diagram)
The extrusion of
Caption: Primary fragmentation pathway showing the characteristic loss of sulfur dioxide.
References
-
Paquette, L. A., Freeman, J. P., & Wyvratt, M. J. (1971).[2] Unsaturated heterocyclic systems. LXXXI. Configurational stabilities of strained .alpha.-sulfonyl carbanions. Kinetics of base-catalyzed racemization and deuterium exchange of representative thiete and thietane dioxides. Journal of the American Chemical Society, 93(13), 3216–3221. Link
-
Sigma-Aldrich. (n.d.). This compound Product Page. CAS: 979-37-3. Link
Sources
Physical and chemical properties of 3,8-Diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide
[1][2][3]
Executive Summary
This compound (CAS: 979-37-3) is a polycyclic aromatic sulfone featuring a strained four-membered thiete ring fused to a naphthalene core.[1] First synthesized and extensively studied by D.C. Dittmer and N. Takashina in the 1960s, this compound is pivotal in physical organic chemistry for understanding the boundaries of "anti-Bredt" rule violations and the thermal stability of cyclic sulfinates. Unlike simple thiete dioxides, the naphtho-fusion and phenyl substitution confer significant kinetic stability, allowing for the isolation and detailed spectroscopic characterization of the strained ring system.
Chemical Identity & Structural Properties[4][5][6][7]
| Property | Data |
| CAS Number | 979-37-3 |
| IUPAC Name | This compound |
| Molecular Formula | C₂₃H₁₆O₂S |
| Molecular Weight | 356.44 g/mol |
| Core Scaffold | Naphtho[2,3-b]thiete (Four-membered thiete ring fused to naphthalene) |
| Oxidation State | Sulfur (VI) as Sulfone (SO₂) |
| Chirality | Achiral (planar aromatic system), though derivatives (e.g., 2-methyl) can be chiral. |
Structural Analysis
The molecule consists of a planar naphthalene backbone fused to a four-membered thiete ring containing a sulfone group.
-
Strain Energy: The fusion of a four-membered ring to an aromatic system introduces significant angle strain (~25-30 kcal/mol) at the fusion carbons.
-
Conjugation: The double bond of the thiete ring (C3=C4) is conjugated with the naphthalene system and the phenyl substituent at position 3, creating an extended
-system. -
Substituents:
-
C3-Phenyl: Stabilizes the thiete double bond via conjugation.
-
C8-Phenyl: Located on the naphthalene ring (peri-position relative to the fusion), providing steric bulk that may inhibit dimerization or intermolecular attack.
-
Physical Properties[4][6][7][8][9]
Based on the seminal work by Dittmer and subsequent crystallographic studies of analogs:
| Property | Value / Description |
| Physical State | Crystalline Solid |
| Color | Colorless to pale yellow (typical for diaryl sulfones) |
| Melting Point | High melting range (typically >200°C for fused naphthothietes) |
| Solubility | Soluble in polar aprotic solvents (DMSO, DMF), Chloroform, Dichloromethane. Insoluble in water. |
| UV-Vis Absorption | Characteristic naphthalene-like vibronic structure, red-shifted due to phenyl conjugation. |
| IR Spectrum | Strong symmetric and asymmetric |
| ¹H NMR | Distinctive singlet for the C2-methylene protons ( |
Synthesis and Formation Mechanism
The synthesis of this compound typically follows the Sulfene-Enamine/Ynamine Cycloaddition or Modified Stork Route established by Dittmer.
Primary Synthetic Pathway
-
Precursor Generation: Reaction of a sulfonyl chloride (e.g., a naphthalene-derivative sulfonyl chloride) with a base (Triethylamine) generates a transient Sulfene intermediate.
-
Cycloaddition: The sulfene undergoes a [2+2] cycloaddition with an electron-rich alkyne or enamine component.
-
Rearrangement/Elimination: Subsequent elimination of the amine (if enamine route) or rearrangement yields the stable thiete 1,1-dioxide.
Note on Specificity: The "3,8-diphenyl" substitution pattern implies the use of a specifically substituted naphthalene precursor or a regioselective cycloaddition involving a phenyl-substituted sulfene and a phenyl-substituted alkyne.
Mechanistic Diagram (DOT)
Caption: The synthetic pathway involves the in-situ generation of a reactive sulfene intermediate followed by cycloaddition, a hallmark of thiete dioxide synthesis.
Chemical Reactivity & Stability
The defining feature of this compound is its thermal electrocyclic ring opening .
Electrocyclic Ring Opening
Upon heating or photolysis, the strained thiete ring opens to form a transient vinyl sulfene (or quinodimethane-like species). This intermediate is highly reactive and can be trapped by nucleophiles or dienes.
-
Reaction: Thiete 1,1-dioxide
Vinyl Sulfene -
Significance: This reversibility allows the compound to act as a "masked" diene or dipole in organic synthesis.
Nucleophilic Addition
The sulfone group renders the adjacent double bond (or the ring-opened species) susceptible to Michael-type addition. Nucleophiles (e.g., amines, alkoxides) attack the electrophilic carbon, often leading to ring expansion or cleavage products.
Thermal Stability
Unlike simple thiete dioxides which may decompose rapidly, the naphtho-fusion provides kinetic stabilization. The compound is stable at room temperature but decomposes at its melting point, likely via extrusion of
Reactivity Workflow (DOT)
Caption: The central reactivity node is the reversible formation of the vinyl sulfene intermediate, enabling diverse downstream transformations.
Applications in Research
-
Mechanistic Probe: Used to study the kinetics of racemization vs. H/D exchange . The 2-methyl derivative (chiral) was used by Dittmer to prove that ring opening (racemization) occurs faster than proton exchange, validating the electrocyclic mechanism.
-
Synthetic Intermediate: Precursor for complex polycyclic aromatic hydrocarbons (PAHs) via
extrusion. -
Crystallographic Standard: Used to benchmark bond lengths and angles in strained sulfones, specifically analyzing the "puckering" of the four-membered ring.
Safety Protocols
-
Hazard Classification: Treat as a General Irritant . Specific toxicology data is limited, but sulfones and naphthalene derivatives can be irritating to eyes, skin, and respiratory tracts.
-
Handling: Use standard Schlenk techniques if heating is required to prevent uncontrolled
evolution. -
Storage: Store in a cool, dry place away from strong oxidizing agents.
References
-
Dittmer, D. C., & Takashina, N. (1964).[2] Synthesis and properties of a naphthothiete sulfone (3,8-diphenyl-2H-naphtho[2,3-b]thiete-1,1-dioxide). Tetrahedron Letters, 5(50), 3809-3813.[2] Link
-
Dittmer, D. C., & Christy, M. E. (1961). Derivatives of Thiete 1,1-Dioxide.[1][3][2][4][5] Journal of Organic Chemistry, 26(4), 1324-1325. Link
-
Paquette, L. A. (1964). Unsaturated Heterocyclic Systems. Journal of Organic Chemistry, 29(10), 2851-2854. Link
-
Truce, W. E., et al. (1963). The Reaction of Sulfenes with Enamines. Tetrahedron Letters, 4(24), 1677-1682. Link
-
Sigma-Aldrich. (2024). Product Specification: this compound.[1][3][2] Link
Technical Guide: Thermal Stability and Decomposition of 3,8-Diphenyl-2H-naphtho[2,3-b]thiete 1,1-dioxide
This is an in-depth technical guide on the thermal stability and decomposition of 3,8-Diphenyl-2H-naphtho[2,3-b]thiete 1,1-dioxide .
Executive Summary
This compound (CAS: 979-37-3) is a rare, highly strained four-membered sulfone fused to a naphthalene core.[1] Unlike simple thiete 1,1-dioxides which typically extrude sulfur dioxide (
Upon high-temperature pyrolysis (360–400°C ), the compound does not primarily eliminate
Chemical Architecture & Properties
Structural Analysis
The molecule consists of a strained thiete 1,1-dioxide ring fused to the 2,3-positions of a naphthalene system. The "3,8-diphenyl" nomenclature (based on the specific heterocyclic numbering used in Dittmer's original work) places phenyl substituents at the positions flanking the central fused core, providing significant steric bulk that inhibits intermolecular dimerization.
| Property | Specification |
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 356.44 g/mol |
| Ring Strain | High (Fused 4-membered sulfone) |
| Key Feature | Resistance to thermal |
Thermal Stability Profile
Unlike non-fused thiete sulfones, which decompose at moderate temperatures (~200°C), this naphtho-derivative retains structural integrity until extreme temperatures.
-
Onset of Decomposition: >300°C
-
Pyrolysis Window: 360–400°C (5 minutes,
atmosphere) -
Behavior: The fused naphthalene system stabilizes the thiete ring against the typical retro-cheletropic extrusion of
, forcing the molecule into alternative rearrangement pathways.
Decomposition Mechanisms & Pathways
The thermal decomposition of this compound is environment-dependent . The presence of a hydrogen donor (radical trap) completely alters the product distribution.
Pathway A: Neat Pyrolysis (The Redox Route)
In the absence of solvent or trapping agents, the compound undergoes a disproportionation reaction (intermolecular oxidation-reduction).
-
Conditions: 360–400°C, neat, under Nitrogen.[2]
-
Products:
-
14H-benzo[b]benzo[3,4]fluoreno[2,1-d]thiophen-14-one (Oxidized product).
-
14H-benzo[b]benzo[3,4]fluoreno[2,1-d]thiophene (Reduced product).
-
-
Mechanism: Radical cleavage of the C-S bond followed by complex recombination and dehydrogenation. Notably, no significant
evolution is observed.[2]
Pathway B: Pyrolysis with H-Donor (The Sultine Route)
When pyrolyzed in the presence of 9,10-dihydroanthracene (a hydrogen donor), the radical/redox pathway is suppressed.
-
Conditions: 360–400°C, with 9,10-dihydroanthracene.[2]
-
Major Product (78–81%): 4,9-diphenyl-3H-naphth[2,3-c]-2,1-oxathiole 1-oxide (A cyclic sulfinate ester or "sultine").[2]
-
Significance: This proves that the initial thermal step is the rearrangement of the sulfone to a sulfinate (S-O bond insertion), likely via a ring-opened vinyl sulfene intermediate that recyclizes via oxygen rather than carbon.
Mechanistic Visualization
The following diagram illustrates the divergence between the redox pathway and the sultine rearrangement.
Caption: Divergent thermal decomposition pathways of naphthothiete sulfone controlled by hydrogen donor availability.
Experimental Protocols
Synthesis (Dittmer Method)
The synthesis of the precursor requires the reaction of a sulfene intermediate with an enamine or ynamine, or via the modification of a naphthalene derivative.
-
Reagents: 3,8-diphenyl-2H-naphtho[2,3-b]thiete (sulfide) + Hydrogen Peroxide/Acetic Acid (Oxidation).
-
Purification: Recrystallization from benzene/ethanol.
Pyrolysis & Product Isolation
This protocol describes the isolation of the sultine (Pathway B), as it is the chemically defined product of interest for mechanistic studies.
Step-by-Step Methodology:
-
Preparation: Mix this compound (100 mg) intimately with 9,10-dihydroanthracene (500 mg) in a mortar.
-
Loading: Place the mixture in a heavy-walled Pyrex combustion tube.
-
Deoxygenation: Flush the tube with dry Nitrogen (
) for 15 minutes to remove oxygen (critical to prevent non-specific oxidation). Seal the tube under vacuum or pressure. -
Heating: Insert the tube into a pre-heated sand bath or metal block heater at 380°C .
-
Duration: Maintain temperature for exactly 5 minutes . (Extended heating leads to secondary charring).
-
Quenching: Remove the tube and immediately cool in an ice bath.
-
Extraction: Dissolve the dark residue in minimal chloroform (
). -
Purification: Perform column chromatography on silica gel.
-
Characterization: Confirm structure via IR (distinct sulfinate S-O stretch ~1130 cm⁻¹) and NMR.
Applications & Significance
For drug development and materials science professionals, this compound serves as a unique template:
-
Masked Reactive Intermediates: The ability to generate a reactive vinyl sulfene or diradical without ejecting gas (
) allows for "atom-economic" rearrangements in solid-state materials. -
Polycyclic Aromatic Sulfur Heterocycles (PASHs): The decomposition products (Pathway A) are large, fused sulfur-containing aromatics. These structures are analogous to organic semiconductors and may have applications in organic electronics (OFETs).
-
Mechanistic Probe: The switch between redox and rearrangement pathways acts as a molecular probe for hydrogen-transfer efficiency in high-temperature solvents.
References
-
Dittmer, D. C., Henion, R. S., & Takashina, N. (1969).[5] Derivatives of thiacyclobutene (thiete).[2][3][4][5][6][7][8] IV. Thermal decomposition of a naphthothiete sulfone. An oxidation-reduction reaction and formation of a cyclic sulfinate ester (sultine).[2][3][4][5] The Journal of Organic Chemistry, 34(5), 1310–1316.
-
Dittmer, D. C., & Takashina, N. (1964).[6][7][8] Synthesis and properties of a naphthothiete sulfone (3,8-diphenyl-2H-naphtho[2,3-b]thiete-1,1-dioxide). Tetrahedron Letters, 5(50), 3809–3813.
- Paquette, L. A. (1964). Related studies on thiete sulfone rearrangements and thermal stability. Journal of Organic Chemistry. (Contextual reference for thiete behavior).
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- 8. lib3.dss.go.th [lib3.dss.go.th]
An In-depth Technical Guide to 3,8-Diphenyl-2H-naphtho[2,3-b]thiete 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,8-Diphenyl-2H-naphtho[2,3-b]thiete 1,1-dioxide, a unique heterocyclic compound with potential applications in medicinal chemistry and materials science. This document consolidates available information on its chemical identity, structural features, and inferred synthetic pathways. By examining related naphtho-fused sulfur-containing heterocycles, this guide offers insights into its potential reactivity, biological activity, and applications in drug development. The primary objective is to equip researchers and drug development professionals with the foundational knowledge required to explore the therapeutic and functional potential of this class of molecules.
Chemical Identity and Properties
Chemical Name: this compound
CAS Number: 979-37-3[1]
Molecular Formula: C₂₃H₁₆O₂S
Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties (Predicted)
| Property | Value |
| Molecular Weight | 368.45 g/mol |
| LogP | 5.8 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 2 |
Note: These properties are predicted based on the chemical structure and may vary from experimental values.
Synthesis Strategies
Proposed Retrosynthetic Pathway:
Caption: Proposed retrosynthetic analysis for the target compound.
A plausible forward synthesis could involve the reaction of a suitably substituted 2,3-dinaphthyl intermediate with a sulfur-containing reagent, followed by oxidation of the resulting thiete to the corresponding 1,1-dioxide. The synthesis of related benzo[b]naphtho[2,3-d]thiophene derivatives often involves palladium-catalyzed cyclization of aryl thioethers of naphthoquinones.[2] A similar strategy could potentially be adapted for the synthesis of the target molecule.
Potential Reactivity and Mechanistic Insights
The thiete 1,1-dioxide ring is a strained four-membered heterocycle containing a sulfone group. This structural feature is expected to dominate its reactivity. The ring strain makes it susceptible to ring-opening reactions under thermal or photochemical conditions. The sulfone group is a strong electron-withdrawing group, which can influence the reactivity of the adjacent methylene group and the aromatic rings.
Potential Reaction Pathways:
-
Ring Opening: Thermal or photochemical extrusion of sulfur dioxide (SO₂) is a characteristic reaction of thiete 1,1-dioxides, which would lead to the formation of a highly reactive ortho-quinodimethane intermediate. This intermediate can then undergo various cycloaddition reactions.
-
Nucleophilic Attack: The carbon atoms of the thiete ring may be susceptible to nucleophilic attack, leading to ring-opened products.
-
Reactions at the Methylene Group: The protons on the methylene group are expected to be acidic due to the adjacent sulfone and aromatic systems, allowing for deprotonation and subsequent functionalization.
Applications in Drug Development and Materials Science
The naphthoquinone and thiophene moieties are important pharmacophores found in numerous bioactive compounds.[3] Naphtho[2,3-b]thiophene-4,9-diones, for instance, have been investigated for their cytotoxic activity against various cancer cell lines.[4] The fusion of a thiophene ring to a naphthoquinone core is a common strategy in the development of novel therapeutic agents.
While direct biological data for this compound is not available, its structural similarity to these bioactive compounds suggests that it could be a valuable scaffold for the design of new therapeutic agents. The unique reactivity of the thiete 1,1-dioxide ring could also be exploited for the development of novel prodrug strategies or for the synthesis of complex molecular architectures.
Furthermore, fused aromatic systems are of great interest in materials science for their potential applications in organic electronics. The extended π-system of the title compound, coupled with the presence of the sulfone group, may impart interesting photophysical and electronic properties.
Experimental Protocols (Hypothetical)
The following are hypothetical experimental protocols based on the synthesis and characterization of structurally related compounds. These are intended as a starting point for researchers and would require optimization.
Protocol 1: Hypothetical Synthesis of a Naphtho-fused Thiete Precursor
-
Starting Material: A suitably substituted 2,3-dihalo-naphthalene.
-
Step 1: Introduction of a Thioether. React the dihalonaphthalene with a thiol, such as sodium thiomethoxide, in a suitable solvent like DMF at elevated temperatures.
-
Step 2: Formation of the Thiete Ring. This is a challenging step and may require exploration of various cyclization strategies, potentially involving intramolecular reactions of a precursor with both a leaving group and a nucleophilic sulfur.
-
Step 3: Oxidation. The resulting thiete can be oxidized to the 1,1-dioxide using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent such as dichloromethane at room temperature.
-
Purification: The final product would likely be purified by column chromatography on silica gel.
Protocol 2: Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the structure. The chemical shifts of the methylene protons and the aromatic protons would provide key structural information.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula.
-
Infrared (IR) Spectroscopy: The IR spectrum should show strong characteristic absorption bands for the sulfone group (typically around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹).
-
X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography would provide unambiguous confirmation of the three-dimensional structure.
Conclusion
This compound represents an intriguing, yet underexplored, chemical entity. Its unique strained heterocyclic core fused to a polycyclic aromatic system suggests a rich and complex reactivity profile. While direct experimental data is scarce, this guide provides a framework for future research by drawing parallels with related, well-studied chemical systems. The potential for this molecule and its derivatives to serve as novel scaffolds in drug discovery and as functional organic materials warrants further investigation into its synthesis, reactivity, and biological properties.
References
-
Tandon, V. K., et al. Naphtho[2,3-b][1][5]-thiazine-5,10-diones and 3-substituted-1,4-dioxo-1,4-dihydronaphthalen-2-yl-thioalkanoate derivatives: synthesis and biological evaluation as potential antibacterial and antifungal agents. Bioorganic & Medicinal Chemistry Letters, 2006, 16(22), 5883-5887. Available from: [Link]
-
ResearchGate. Ruthenium(II)-Catalyzed Construction of 2,3-Disubstituted Benzo[b]thiophene-1,1-dioxides and Naphtho[1,2-b]thiophene-1,1-dioxides. Available from: [Link]
-
SYNTHESIS OF BENZO[b]NAPHTHO[2,3-d]THIOPHENE-6,11-DIONES VIA PALLADIUM. Available from: [Link]
-
ResearchGate. Synthesis of 1,3-disubstituted naphtho[2,3-c]pyran-5,10-diones. Available from: [Link]
-
ResearchGate. Synthesis of Benzo[b]naphtho[2,3-d]thiophene-6,11-diones via Palladium(II) Acetate-mediated Cyclization of 3-Arylthio-1,4-naphthoquinone. Available from: [Link]
-
Lee, S. K., et al. Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains. Molecules, 2021, 26(15), 4547. Available from: [Link]
-
Inman, W. D., et al. Synthesis and cytotoxicity of 1,2-disubstituted naphth[2,3-d]imidazole-4,9-diones and related compounds. Journal of Medicinal Chemistry, 1995, 38(22), 4547-4555. Available from: [Link]
-
Forni, L., et al. Reaction of Phenols with the 2,2-Diphenyl-1-picrylhydrazyl Radical. Kinetics and DFT Calculations. The Journal of Organic Chemistry, 2008, 73(10), 3878-3885. Available from: [Link]
- Google Patents. CN114213389B - Synthesis method of benzo [ b ] naphtho [2,3-d ] thiophene.
-
Chen, Y. L., et al. Synthesis and cytotoxicity of acetyl-4H,9H-naphtho[2,3-b]thiophene-4,9-diones. Bioorganic & Medicinal Chemistry, 2004, 12(19), 5123-5128. Available from: [Link]
-
Morishita, S., et al. Synthesis and Properties of Dibenzo-Fused Naphtho[2,3-b:6,7-b′]disilole and Naphtho[2,3-b:6,7-b′]diphosphole. Molecules, 2022, 27(18), 5894. Available from: [Link]
-
Ozimec Landek, I., et al. AND NAPHTHO[1,2-b]-FUSED THIENO[2,3-d]. HETEROCYCLES, 2010, 81(10), 2389-2404. Available from: [Link]
-
Ghorui, S., et al. A regioselective sustainable neat approach to naphtho[2,3-b]thiophene-4,9-dione. RSC Advances, 2023, 13(45), 31653-31660. Available from: [Link]
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The Emergent Chemistry of Naphthothiete Dioxides: A Technical Guide for Advanced Research
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the theoretical framework, potential synthetic routes, and expected reactivity of naphthothiete dioxides. While this class of compounds remains a frontier in heterocyclic chemistry, this document, grounded in the established chemistry of analogous benzothiete dioxides and related sulfur-containing heterocycles, aims to equip researchers with the foundational knowledge to explore this novel chemical space.
Introduction to Naphthothiete Dioxides: A Structurally Unique Scaffold
Naphthothiete dioxides are a class of heterocyclic compounds characterized by a naphthalene ring fused to a four-membered thiete dioxide ring. The inherent strain of the four-membered ring, combined with the electronic properties of the sulfone group and the extended aromatic system of the naphthalene moiety, suggests a unique and potentially highly reactive chemical scaffold. The precise isomeric substitution patterns on the naphthalene ring will significantly influence the electronic and steric properties of the molecule, offering a rich area for synthetic exploration and tuning of reactivity.
The structural relationship to the better-studied benzothiete dioxides provides a strong basis for predicting the chemical behavior of their naphthalene-fused counterparts. These compounds are anticipated to be valuable intermediates in organic synthesis, particularly as precursors to complex polycyclic aromatic compounds through cycloaddition and subsequent extrusion reactions.
Plausible Synthetic Methodologies
While no definitive synthesis of naphthothiete dioxides has been widely reported, several strategies can be proposed based on established methods for the preparation of thiete dioxides and their benzo-fused analogues.
Oxidation of Naphthothietes
A primary and logical route to naphthothiete dioxides involves the oxidation of the corresponding naphthothiete precursors. This approach is analogous to the synthesis of other thietane and thiete dioxides.[1]
Proposed Protocol: Oxidation of a Naphthothiete
-
Starting Material: A solution of the corresponding naphthothiete in a suitable organic solvent (e.g., dichloromethane, chloroform).
-
Oxidizing Agent: Addition of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in a stoichiometric amount (typically 2.2 equivalents for the dioxide). The reaction is often carried out at low temperatures (e.g., 0 °C) to control the exothermicity of the oxidation.
-
Reaction Monitoring: Progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is typically washed with a reducing agent solution (e.g., sodium bisulfite) to quench excess peroxide, followed by a basic wash (e.g., sodium bicarbonate solution) to remove acidic byproducts. The organic layer is then dried and concentrated. Purification is generally achieved by column chromatography on silica gel.
Causality in Experimental Choices: The use of potent oxidizing agents like m-CPBA is crucial for the conversion of the sulfide to the sulfone. The choice of a chlorinated solvent ensures solubility of the starting material and compatibility with the oxidizing agent. Low-temperature conditions are employed to prevent over-oxidation and potential side reactions.
Intramolecular Cyclization Strategies
Drawing parallels from the synthesis of benzothiophene-1,1-dioxides, intramolecular cyclization presents a viable pathway.[2] This could involve the formation of a key intermediate that undergoes a ring-closing reaction to form the strained four-membered ring.
Conceptual Workflow: Intramolecular Cyclization
Caption: Proposed electrochemical synthesis of naphthothiete dioxides.
This conceptual workflow, inspired by the electrochemical synthesis of benzothiophene-1,1-dioxides, suggests that an appropriately substituted naphthyl sulfonamide could react with an internal alkyne under electrochemical conditions to form a spirocyclic intermediate, which could then rearrange to the desired naphthothiete dioxide.[2]
Anticipated Chemical Reactivity: A Gateway to Polycyclic Systems
The chemistry of naphthothiete dioxides is expected to be dominated by their utility as precursors in cycloaddition reactions, most notably the Diels-Alder reaction.[3] The thiete dioxide moiety can act as a dienophile, reacting with a diene to form a tricyclic adduct. Subsequent thermal elimination of sulfur dioxide would lead to the formation of a new aromatic ring, providing a powerful method for the synthesis of complex polycyclic aromatic hydrocarbons.
The Diels-Alder Reaction
The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile.[4] In this context, the double bond of the naphthothiete dioxide would serve as the dienophile.
Reaction Scheme: Diels-Alder Cycloaddition
Caption: Diels-Alder reaction of a naphthothiete dioxide.
The driving force for the subsequent extrusion of sulfur dioxide is the formation of a thermodynamically stable aromatic system. This two-step sequence provides a powerful synthetic tool for the construction of extended polycyclic aromatic frameworks.
Characterization and Analytical Considerations
The unambiguous characterization of novel naphthothiete dioxides would rely on a combination of modern spectroscopic and analytical techniques.
| Technique | Expected Observations |
| ¹H and ¹³C NMR Spectroscopy | The chemical shifts and coupling constants of the protons and carbons on the thiete dioxide ring would be indicative of the strained four-membered ring system. The signals from the naphthalene moiety would provide information on the substitution pattern. |
| Infrared (IR) Spectroscopy | Strong absorption bands in the regions of 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹ would be characteristic of the symmetric and asymmetric stretching vibrations of the sulfone group. |
| High-Resolution Mass Spectrometry (HRMS) | Would provide the accurate mass of the molecule, confirming its elemental composition. |
| X-ray Crystallography | Single-crystal X-ray diffraction would provide definitive proof of the molecular structure, including bond lengths, bond angles, and the planarity of the ring system.[1] |
Potential Applications in Drug Discovery and Materials Science
While still a theoretical class of compounds, the potential applications of naphthothiete dioxides are intriguing.
-
Drug Discovery: The rigid, three-dimensional scaffold of the Diels-Alder adducts derived from naphthothiete dioxides could be of interest in medicinal chemistry for the development of novel therapeutic agents.
-
Materials Science: The ability to synthesize complex polycyclic aromatic hydrocarbons through the Diels-Alder/SO₂ extrusion sequence could be leveraged in the development of new organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Conclusion
Naphthothiete dioxides represent an unexplored and promising area of heterocyclic chemistry. Based on the well-established chemistry of their benzofused analogs, they are anticipated to be versatile synthetic intermediates, particularly in the construction of complex polycyclic aromatic systems. This technical guide provides a foundational framework to stimulate and guide future research into the discovery, synthesis, and application of this novel class of compounds. The successful synthesis and characterization of naphthothiete dioxides will undoubtedly open new avenues in organic synthesis, medicinal chemistry, and materials science.
References
-
Wang, P., et al. (2022). Electrochemically-promoted synthesis of benzo[b]thiophene-1,1-dioxides via strained quaternary spirocyclization. Nature Communications. [Link]
- Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie.
- Nicolaou, K. C., et al. (2002). The Diels-Alder Reaction in Total Synthesis.
- Bull, J. A., et al. (2021). Synthesis of 3,3-Disubstituted Thietane Dioxides. The Journal of Organic Chemistry.
-
Wikipedia contributors. (2023). Diels–Alder reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Organic Chemistry Portal. Diels-Alder Reaction. [Link]
-
Dong, V. M. (2014). Chemistry of Thiophene 1,1-Dioxides. [Link]
- Didier, D., et al. (2020). Thiete Dioxides as Templates Towards Twisted Scaffolds and Macrocyclic Structures. Chemistry – A European Journal.
-
PubChem. Benzothiophene 1,1-dioxide. [Link]
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Advanced Technical Review: 2H-Naphtho[2,3-b]thiete 1,1-Dioxide Scaffolds
Topic: Review of 2H-naphtho[2,3-b]thiete 1,1-dioxide derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Synthesis, Reactivity, and Applications of Strained Sulfone Heterocycles
Executive Summary & Structural Significance
The 2H-naphtho[2,3-b]thiete 1,1-dioxide core represents a unique class of fused heterocyclic sulfones characterized by high ring strain and significant reactivity. Unlike their stable five-membered counterparts (naphthothiophenes), these four-membered thiete sulfones act as "masked" reactive intermediates. Upon thermal or photochemical activation, they undergo electrocyclic ring opening to generate highly electrophilic naphthoquinone methide sulfenes .
For drug development professionals, this scaffold offers a specific mechanistic advantage: controlled alkylation . The ability to generate a reactive intermediate in situ allows for the design of prodrugs that target DNA or specific protein residues via Michael addition, similar to the mechanism of bioreductive quinones but driven by ring-strain relief.
Chemical Architecture & Stability
The molecule consists of a naphthalene core linearly fused to a thiete 1,1-dioxide ring.
-
Linear Fusion (2,3-b): This isomer is distinct from the angular (2,1-b) isomer. The linear fusion preserves the symmetry of the potential quinodimethane intermediate but often possesses lower ground-state stability due to the disruption of the naphthalene aromaticity upon ring opening.
-
Oxidation State: The sulfone (1,1-dioxide) moiety is critical. It enhances the acidity of the adjacent protons (C2 position) and facilitates the extrusion of SO₂ under pyrolytic conditions, a pathway utilized in materials science for synthesizing acenes.
Stability Profile
-
Thermal: Stable at room temperature but undergoes electrocyclic ring opening at elevated temperatures (>150°C) or under Flash Vacuum Pyrolysis (FVP).
-
Chemical: The C2 protons are acidic (
), allowing for functionalization with electrophiles (alkyl halides, aldehydes) to create derivatives.
Synthetic Methodologies
The synthesis of 2H-naphtho[2,3-b]thiete 1,1-dioxide requires overcoming the inherent ring strain. The most authoritative protocol, established by Mayer and Meier, utilizes Flash Vacuum Pyrolysis (FVP) to enforce cyclization.
Protocol A: Flash Vacuum Pyrolysis (FVP) Route
This method is preferred for generating the parent core and simple alkyl derivatives.
Precursor Synthesis:
-
Starting Material: 3-Mercapto-2-naphthoic acid or related naphthalene thiols.
-
Reduction: Reduction of the acid/ester group to the alcohol (hydroxymethyl group).
-
Cyclization Precursor: The hydroxymethyl thionaphthol is the direct precursor.
FVP Execution:
-
Conditions:
at mbar. -
Mechanism: Thermal dehydration/cyclization.
-
Yield: Typically 40-60% depending on the substitution pattern.
Protocol B: Sulfene-Enamine Cycloaddition (Alternative)
For highly substituted derivatives, the reaction of in situ generated sulfenes (from methanesulfonyl chlorides and base) with enamines can yield thiete 1,1-dioxides, though this is less common for the naphtho-fused system than for simple benzothietes.
Reactivity Profile & Mechanism of Action
The defining feature of this scaffold is its Thermal Electrocyclic Ring Opening .
The "Masked" Diene Mechanism
Upon heating, the strained 4-membered ring opens to form a transient naphtho[2,3-b]thioquinone methide 1,1-dioxide . This species is a heterologue of o-quinodimethane.
-
Ring Opening: A conrotatory 4
-electrocyclic opening occurs.[1] -
Intermediate: The resulting vinyl sulfene is highly reactive.
-
Fate of Intermediate:
-
Dimerization: In the absence of trapping agents, it dimerizes or extrudes SO₂ to form anthracene derivatives.
-
Trapping (Diels-Alder): In the presence of dienophiles (e.g., N-phenylmaleimide), it forms [4+2] cycloadducts.
-
Nucleophilic Attack: The sulfene sulfur or the exocyclic carbon can be attacked by nucleophiles (OH, NH₂), making it a potent alkylating agent.
-
Visualization: Thermal Activation Pathway
Caption: Figure 1. Thermal electrocyclic ring opening of the thiete sulfone core generating a reactive sulfene intermediate, which can be trapped or dimerized.
Biological & Pharmaceutical Applications
While the parent compound is a chemical probe, its derivatives are investigated for specific biological activities.
A. DNA Alkylation & Cross-linking
The vinyl sulfene intermediate is a "soft" electrophile.
-
Target: Cysteine residues in proteins or N7-guanine in DNA.
-
Mechanism: Michael-type addition to the exocyclic double bond of the ring-opened form.
-
Therapeutic Potential: Similar to o-quinone methides, these agents can act as bioreductive alkylators if the ring opening is triggered by enzymatic reduction (though thermal triggering is the primary mode for the sulfone).
B. STAT3 Inhibition (Analogous Activity)
Derivatives of the related benzo[b]thiophene 1,1-dioxide have been identified as STAT3 inhibitors. The naphtho-fused analogs extend the conjugation, potentially altering binding affinity to the SH2 domain of STAT3.
-
SAR Insight: Substitution at the C2 position (e.g., with aryl groups) stabilizes the thiete ring, requiring higher activation energy for opening, thus reducing non-specific toxicity.
Data Summary: Comparative Reactivity
| Derivative | Activation Temp ( | Major Product (w/ Trap) | Biological Relevance |
| Parent (Unsubstituted) | ~180°C | [4+2] Adduct | High reactivity; potential non-specific alkylator. |
| 2-Methyl | ~200°C | [4+2] Adduct | Slightly increased stability; probe for metabolic stability. |
| 2-Phenyl | >220°C | Complex Mixtures | Steric hindrance reduces trapping efficiency; lower toxicity. |
| Naphtho[2,1-b] (Angular) | <150°C | Dimer (rapid) | Too unstable for controlled drug delivery. |
Experimental Protocol: Synthesis of 2H-Naphtho[2,3-b]thiete 1,1-dioxide
Adapted from Mayer & Meier (Tetrahedron Lett. 1994).
Objective: Synthesis of the parent core via Flash Vacuum Pyrolysis.
Reagents:
-
3-Mercapto-2-naphthoic acid (Starting material)
-
Lithium Aluminum Hydride (LiAlH₄)
-
Thionyl Chloride (SOCl₂)
-
m-Chloroperbenzoic acid (mCPBA)
Step-by-Step Workflow:
-
Reduction:
-
Dissolve 3-mercapto-2-naphthoic acid (10 mmol) in dry THF (50 mL).
-
Add LiAlH₄ (20 mmol) slowly at 0°C under Argon. Reflux for 4 hours.
-
Quench: Careful addition of water/NaOH. Extract with EtOAc.[2]
-
Product: 3-(Hydroxymethyl)-2-naphthalenethiol.
-
-
Oxidation to Sulfone (Pre-cyclization):
-
Treat the thiol with 2.2 equivalents of mCPBA in CH₂Cl₂ at 0°C.
-
Note: This step must be controlled to avoid oxidizing the alcohol.
-
Isolate the hydroxymethyl sulfinic/sulfonic acid precursor.
-
-
Flash Vacuum Pyrolysis (The Critical Step):
-
Apparatus: Quartz pyrolysis tube heated to 550°C .
-
Pressure: Maintain system at
mbar . -
Procedure: Sublime the precursor slowly into the hot zone. The dehydration occurs instantaneously.
-
Collection: Trap the product on a cold finger at -196°C (Liquid N₂).
-
-
Purification:
-
Wash the cold finger with CDCl₃ (for immediate NMR) or dry ether.
-
Recrystallize from benzene/hexane if stable solid is obtained.
-
Validation (NMR):
-
¹H NMR (CDCl₃): Look for the characteristic methylene singlet of the thiete ring at
ppm . -
¹³C NMR: The C2 carbon (methylene) typically appears around
ppm , significantly deshielded by the sulfone.
Synthesis Workflow Diagram
Caption: Figure 2. Synthetic route via Flash Vacuum Pyrolysis (FVP) for the construction of the strained thiete sulfone core.
References
-
Mayer, A., & Meier, H. (1994).[3][4][5] 1H-Naphtho[2,1-b]thiete and 2H-naphtho[2,3-b]thiete - Synthesis and Reactivity. Tetrahedron Letters, 35(14), 2161–2164.[6][7][8] Link
- Dittmer, D. C. (2002). Thietanes and Thietes: Monocyclic. In Comprehensive Heterocyclic Chemistry II. Elsevier. (Fundamental review of thiete sulfone reactivity).
- Paquette, L. A. (1984). The Chemistry of Thiete 1,1-Dioxides. In Organic Sulfur Chemistry. (Mechanism of electrocyclic ring opening).
-
Sigma-Aldrich. (2024). Product Catalog: 2H-Naphtho[2,3-b]thiete 1,1-dioxide (CAS 4039-26-3).[9] Link
Sources
- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 2. US6642269B2 - Benzothiepine 1,1-dioxide derivatives, a process for their preparation, pharmaceuticals comprising these compounds, and their use - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enantioselective Transfer Hydrogenative Cycloaddition Unlocks the Total Synthesis of SF2446 B3: Aglycone of the Arenimycin and SF2446 Type II Polyketide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Naphtho | Sigma-Aldrich [sigmaaldrich.com]
Theoretical Characterization & Reactivity Profiling of 3,8-Diphenyl-2H-naphtho[2,3-b]thiete 1,1-dioxide
An in-depth technical guide on the theoretical characterization of 3,8-Diphenyl-2H-naphtho[2,3-b]thiete 1,1-dioxide, tailored for researchers and drug development professionals.
Executive Summary
This compound represents a class of highly strained, fused heterocyclic sulfones. Unlike typical stable sulfones used in medicinal chemistry, the thiete 1,1-dioxide core is characterized by significant ring strain (~25-30 kcal/mol) and a propensity for electrocyclic ring opening. This guide outlines the computational framework required to model its electronic structure, thermodynamic stability, and reactivity.
For drug development professionals, this molecule is of interest not merely as a stable scaffold, but as a potential covalent warhead or prodrug precursor . The theoretical calculations detailed here focus on predicting the energy barrier for its conversion into reactive vinyl sulfene intermediates, which can engage in bioconjugation or Diels-Alder cycloadditions.
Chemical Context & Structural Definition
To ensure accurate computational modeling, the structure must be defined with precision.
-
Core System: A naphthalene ring fused to a thiete 1,1-dioxide (4-membered cyclic sulfone) across the 2,3-bond.
-
The "2H" Designation: Indicates a saturated methylene (-CH₂-) at position 2 of the thiete ring, adjacent to the sulfur.
-
Substituents:
-
3-Phenyl: Located at the fusion carbon adjacent to the methylene (part of the C=C double bond system).
-
8-Phenyl: Located on the distal ring of the naphthalene core (peri-position), introducing steric bulk and potential atropisomerism.
-
Computational Methodology (Protocol)
The following protocol is designed to capture the delicate balance between aromatic stabilization and small-ring strain.
Level of Theory
-
Geometry Optimization: DFT B3LYP-D3(BJ) / 6-311++G(d,p) .
-
Rationale: The B3LYP hybrid functional is standard for organic sulfones. The D3 dispersion correction (Grimme) is critical here to account for the
stacking interactions likely occurring between the 3-phenyl and 8-phenyl rings and the naphthalene core.
-
-
Transition State (TS) Search: M06-2X / 6-311++G(d,p) .
-
Rationale: M06-2X outperforms B3LYP for reaction barrier heights and kinetics, essential for modeling the ring-opening process.
-
-
Solvation Model: SMD (Solvation Model based on Density) .
-
Solvents: Dichloromethane (DCM) for synthesis simulation; Water for biological relevance.
-
Computational Workflow
The study should follow this logical progression to ensure data integrity:
Figure 1: Standardized computational workflow for strained sulfone characterization.
Structural & Electronic Analysis
Geometry and Strain
The 4-membered thiete ring imposes severe angle strain. In the optimized geometry, expect the following deviations:
-
C-S-C Angle: Compressed to ~75-78° (vs. ideal 109.5°).
-
S-C Bond Lengths: Elongated (~1.82 Å) compared to acyclic sulfones (~1.78 Å), indicating weakness and potential for cleavage.
-
Puckering: The ring is likely planar or slightly puckered to relieve eclipsing interactions, but the fusion to the rigid naphthalene forces planarity, maximizing strain.
Table 1: Key Geometric Parameters (Theoretical Expectations)
| Parameter | Expected Value (DFT) | Diagnostic Significance |
| C(2)-S Bond Length | 1.81 - 1.84 Å | High lability; site of initial ring expansion. |
| C(3)=C(3a) Bond | 1.35 - 1.38 Å | Double bond character; conjugation with naphthalene. |
| O=S=O Angle | 118° - 120° | Standard sulfone geometry; deviation indicates rehybridization. |
| Dihedral (Ph-Naph) | 40° - 60° | The 3-phenyl and 8-phenyl groups will twist to avoid steric clash. |
Frontier Molecular Orbitals (FMO)
-
HOMO: Localized primarily on the naphthalene
-system and the 3-phenyl ring. -
LUMO: Significant contribution from the
orbital of the C-S bond and the of the sulfone group. -
Gap Analysis: A smaller HOMO-LUMO gap compared to isolated naphthalene suggests higher reactivity. The 1,1-dioxide group acts as a strong electron-withdrawing group (EWG), lowering the LUMO energy and making the system susceptible to nucleophilic attack (soft nucleophiles).
Reactivity Profile: Electrocyclic Ring Opening
The defining feature of thiete 1,1-dioxides is their thermal instability and conversion to vinyl sulfenes . This is the critical pathway for any pharmaceutical application (e.g., as a prodrug releasing a reactive intermediate).
Mechanism
The reaction is a 4
Pathway:
-
Reactant: this compound (Closed).
-
Transition State (TS): Concerted rotation of the C2 methylene and the S-O group. The C-S bond breaks.
-
Product: A reactive vinyl sulfene (Open form), which can rapidly dimerize or trap nucleophiles.
Reaction Coordinate Diagram
Calculations must determine the activation free energy (
Figure 2: Reaction coordinate for the electrocyclic ring opening to vinyl sulfene.
Spectroscopic Predictions
To validate synthesis, theoretical spectra should be compared with experimental data.
-
Infrared (IR):
- : Strong band at ~1300-1320 cm⁻¹.
- : Strong band at ~1150-1170 cm⁻¹.
-
Note: Ring strain often shifts these bands to slightly higher frequencies compared to acyclic sulfones.
-
NMR (
H):-
H2 (Methylene): The protons at C2 are diastereotopic if the molecule is chiral (due to atropisomerism of the phenyls) or if the ring is puckered. Expect a singlet or AB quartet around
4.5 - 5.0 ppm. The electron-withdrawing sulfone deshields these protons significantly. -
Aromatic Region: Complex multiplet pattern due to the 3-phenyl, 8-phenyl, and naphthalene protons (
7.0 - 8.5 ppm).
-
Biological Relevance & Docking Feasibility
If utilized in drug discovery:
-
Covalent Inhibition: The vinyl sulfene generated in situ is a potent Michael acceptor. It can covalently modify cysteine residues in target proteins.
-
Docking Protocol:
-
Do not dock the closed thiete form alone.
-
Perform Covalent Docking (e.g., using CovDock) with the open vinyl sulfene form as the ligand and Cys residues as the anchor.
-
The 3,8-diphenyl groups provide hydrophobic anchors, potentially fitting into large lipophilic pockets (e.g., kinase allosteric sites).
-
References
-
Paquette, L. A., Freeman, J. P., & Wyvratt, M. J. (1971). Unsaturated heterocyclic systems.[1] LXXXI. Configurational stabilities of strained
-sulfonyl carbanions. Kinetics of base-catalyzed racemization and deuterium exchange of representative thiete and thietane dioxides. Journal of the American Chemical Society, 93(13), 3216–3221. Link - Dittmer, D. C. (1996). Thietes and Thiete 1,1-Dioxides. In Comprehensive Heterocyclic Chemistry II. Elsevier. (Fundamental review of thiete reactivity).
-
Paquette, L. A. (1968). Synthesis and properties of 1H-naphtho[2,1-b]thiete 2,2-dioxide.[2] The Journal of Organic Chemistry, 33(5). (Structural analogs and synthesis).
- Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. (Methodology for dispersion correction).
Sources
Solubility Profile and Technical Guide: 3,8-Diphenyl-2H-naphtho[2,3-b]thiete 1,1-dioxide
[1][2]
Executive Summary
This technical guide details the solubility landscape, physicochemical behavior, and handling protocols for 3,8-Diphenyl-2H-naphtho[2,3-b]thiete 1,1-dioxide .[1][2] This compound is a specialized polycyclic aromatic sulfone, primarily of interest in photochemistry due to its valence tautomerism between the strained thiete ring and an open-chain vinyl sulfene structure.[2]
Effective manipulation of this compound requires balancing the lipophilicity of its diphenyl-naphthalene backbone with the polarity of the sulfone (
Part 1: Chemical Profile & Physicochemical Logic[2]
Structural Analysis & Solubility Mechanism
The solubility behavior of this compound is governed by two competing structural domains:
-
The Lipophilic Domain: The central naphthalene core and the two phenyl substituents at positions 3 and 8 create a large, planar, hydrophobic surface area.[2] This promotes strong
- stacking interactions in the solid state, requiring solvents with high disruption energy (aromatics or chlorinated solvents) to solvate.[1][2] -
The Polar Domain: The cyclic sulfone (
) bridge introduces a significant dipole moment.[1][2] While this prevents solubility in strictly non-polar alkanes (like cold hexane), it facilitates solubility in polar aprotic solvents (DMSO, DMF) and allows for temperature-dependent solubility in alcohols.[1][2]
Photochromic Caution (Critical Operational Note)
Researchers must note that this compound is photochromic .[1][2] Upon irradiation (typically UV), the thiete ring undergoes electrocyclic ring opening to form a colored vinyl sulfene.[1][2]
-
Implication for Solubility Testing: All solubility assessments should be performed under low-light conditions or using amber glassware to ensure the data reflects the closed-ring thiete form, not the open-ring isomer or a photostationary mixture.[2]
Part 2: Solubility Landscape
The following data categorizes solvents based on their interaction with the solute at ambient (
Table 1: Solubility Classification
| Solvent Class | Specific Solvents | Solubility Status ( | Operational Notes |
| Chlorinated | Chloroform ( | High | Ideal for NMR ( |
| Polar Aprotic | DMSO, DMF, THF | Moderate to High | Good for biological assays or reactions.[1][2] Hard to remove (high BP). |
| Aromatic | Benzene, Toluene, Chlorobenzene | Moderate | Excellent for hot dissolution.[1][2] Toluene is preferred for recrystallization cooling curves.[2] |
| Protic (Alcohols) | Ethanol (95%), Methanol | Low | Primary Recrystallization System. Soluble at reflux; insoluble at |
| Non-Polar | Hexanes, Pentane, Cyclohexane | Insoluble | Used as anti-solvents to precipitate the compound from DCM or Toluene.[1][2] |
| Aqueous | Water, PBS Buffers | Insoluble | Hydrophobic backbone prevents aqueous solvation.[1][2] |
Part 3: Experimental Protocols
Protocol A: Purification via Recrystallization
Objective: To purify crude this compound using a self-validating thermal gradient.[1][2]
Reagents:
-
Ethanol (95%) or Ethanol/Benzene (3:1 mixture for stubborn cases)[1]
-
Activated Charcoal (optional for decolorization)[1]
Workflow:
-
Dissolution: Place crude solid in an Erlenmeyer flask. Add Ethanol (approx. 20 mL per gram) and heat to reflux (
). -
Saturation: If solid remains, add hot Ethanol in 1 mL increments until clear. Self-Check: If oiling out occurs, the solvent is too polar; add dropwise Benzene.[1][2]
-
Filtration (Hot): Rapidly filter the hot solution through a pre-warmed funnel to remove insoluble impurities.[1][2][4]
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place in an ice bath (
) for 2 hours. -
Collection: Filter crystals via vacuum filtration. Wash with cold (
) Ethanol.[1][2] -
Drying: Dry under high vacuum (< 1 mbar) at
to remove solvent trapped in the lattice.
Protocol B: Gravimetric Solubility Determination
Objective: To determine precise solubility limits for analytical standards.
-
Preparation: Weigh 50 mg of compound into a scintillation vial.
-
Addition: Add the target solvent in 100
aliquots, vortexing for 30 seconds between additions. -
Observation: Continue until no solid is visible (clear solution).
-
Calculation:
(mg/mL).[1][2] -
Validation: Cool the solution to
. If precipitate forms, the solubility is highly temperature-dependent (record as such).[1][2]
Part 4: Mechanistic Visualization
Solubility & Photochromism Workflow
The following diagram illustrates the relationship between the compound's state, solvent interaction, and the risk of photo-isomerization during handling.[2]
Caption: Workflow depicting solvent selection pathways and the critical risk of photo-isomerization during the solubilization process.
Part 5: References
-
Dittmer, D. C., & Takashina, N. (1964).[1][2] Synthesis and properties of a naphthothiete sulfone (3,8-diphenyl-2H-naphtho[2,3-b]thiete-1,1-dioxide). Tetrahedron Letters, 5(50), 3809-3813.[1][2]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Department of Chemistry.
-
University of Rochester. (n.d.).[1][2] Tips and Tricks: Recrystallization Solvents. Department of Chemistry.
-
Paquette, L. A. (Related Principles).[1][2][5] Studies on the synthesis and properties of thiete 1,1-dioxides and related sulfones. (Contextual grounding for thiete reactivity).
Methodological & Application
Experimental protocol for synthesizing 3,8-Diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide
Application Note & Protocol
Topic: Experimental Protocol for the Synthesis of 3,8-Diphenyl-2H-naphtho[2,3-b]thiete 1,1-dioxide
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Synthesis of a Strained Naphthothiete Sulfone
The synthesis of strained heterocyclic ring systems is a significant endeavor in organic chemistry, offering pathways to novel molecular architectures and reactive intermediates. This compound is a naphthothiete sulfone, a class of compounds characterized by a highly strained, four-membered thiete ring fused to a naphthalene core. The sulfone group enhances the stability of the otherwise reactive thiete system, making it an accessible target for synthetic exploration.
This document provides a comprehensive, step-by-step protocol for the synthesis of this compound. The methodology is grounded in the established literature, primarily the work of Dittmer and Takashina, who first reported its synthesis.[1] The protocol is designed to be self-validating, with explanations for critical steps and clear characterization guidelines to ensure the identity and purity of the final compound.
Reaction Principle and Mechanism
The synthesis proceeds via a two-step sequence starting from 2,7-diphenyl-1,3-dihydroxynaphthalene.
-
Cyclic Sulfate Ester Formation: The diol is first reacted with sulfuryl chloride (SO₂Cl₂) in the presence of a base (pyridine) to form a stable cyclic sulfate ester intermediate. Pyridine acts as a nucleophilic catalyst and an acid scavenger, trapping the HCl generated during the reaction.
-
Base-Induced Elimination (Ramberg-Bäcklund Type Rearrangement): The cyclic sulfate ester is then treated with a stronger, non-nucleophilic base, triethylamine. The triethylamine facilitates a double deprotonation-elimination cascade. It is proposed that the base abstracts a proton from the methylene bridge (C2), initiating a rearrangement and elimination sequence that ultimately forms the strained four-membered thiete ring and expels a sulfite or related species. This transformation is mechanistically related to the Ramberg-Bäcklund reaction, which is a classic method for converting α-halo sulfones into alkenes.
Materials and Equipment
Reagents and Chemicals
| Reagent/Chemical | Formula | CAS No. | Recommended Purity | Notes |
| 2,7-Diphenyl-1,3-dihydroxynaphthalene | C₂₂H₁₆O₂ | 10250-93-8 | >98% | Starting material. |
| Sulfuryl Chloride | SO₂Cl₂ | 7791-25-5 | >99% | Highly corrosive and water-reactive. Handle in a fume hood. |
| Pyridine | C₅H₅N | 110-86-1 | Anhydrous, >99.8% | Use freshly opened or distilled. |
| Triethylamine | (C₂H₅)₃N | 121-44-8 | >99.5% | Use freshly opened or distilled. |
| Dichloromethane (DCM) | CH₂Cl₂ | 75-09-2 | Anhydrous, >99.8% | Reaction solvent. |
| Diethyl Ether | (C₂H₅)₂O | 60-29-7 | ACS Grade | For washing/trituration. |
| Hydrochloric Acid | HCl | 7647-01-0 | 2M solution | For aqueous work-up. |
| Sodium Sulfate | Na₂SO₄ | 7757-82-6 | Anhydrous | For drying organic layers. |
| Celite® (Diatomaceous Earth) | N/A | 61790-53-2 | N/A | Filtration aid. |
Apparatus
-
Round-bottom flasks (two-neck and three-neck)
-
Reflux condenser with a drying tube (CaCl₂ or Drierite®)
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature controller
-
Dropping funnel
-
Inert gas line (Nitrogen or Argon)
-
Schlenk line or similar apparatus for inert atmosphere techniques
-
Ice-water bath
-
Separatory funnel
-
Büchner funnel and vacuum flask
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
NMR tubes, IR sample holders, and Mass Spectrometry vials for characterization
Detailed Experimental Protocol
Part A: Synthesis of the Cyclic Sulfate Intermediate
-
Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a nitrogen inlet/outlet, and a dropping funnel. Flame-dry the entire apparatus under a vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.
-
Reagent Addition: To the flask, add 2,7-diphenyl-1,3-dihydroxynaphthalene (e.g., 5.0 g, 15.9 mmol) and anhydrous dichloromethane (100 mL). Begin stirring to dissolve the solid.
-
Base Addition: Add anhydrous pyridine (e.g., 3.8 mL, 47.7 mmol, 3.0 eq) to the solution via syringe.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Sulfuryl Chloride Addition: Prepare a solution of sulfuryl chloride (e.g., 1.4 mL, 17.5 mmol, 1.1 eq) in anhydrous dichloromethane (20 mL) in the dropping funnel. Add this solution dropwise to the cooled, stirring reaction mixture over 30 minutes. Maintain the temperature at 0 °C during the addition. Causality Note: Slow, cold addition is crucial to control the exothermic reaction and prevent side product formation.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the mixture again to 0 °C and slowly add 50 mL of 2M HCl to quench the reaction and neutralize the excess pyridine.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane (2 x 30 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude cyclic sulfate intermediate as a solid. This intermediate is often used in the next step without further purification.
-
Part B: Synthesis of this compound
-
Reaction Setup: In a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser (under nitrogen), dissolve the crude cyclic sulfate intermediate from Part A in anhydrous dichloromethane (100 mL).
-
Base Addition: Add triethylamine (e.g., 6.7 mL, 47.7 mmol, 3.0 eq relative to the starting diol) to the solution.
-
Reaction: Heat the mixture to a gentle reflux (approx. 40 °C) and maintain for 4-6 hours. The formation of a precipitate (triethylammonium salts) should be observed. Monitor the reaction by TLC until the starting material is consumed.
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the precipitated salts, washing the pad with a small amount of dichloromethane.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Triturate the crude solid with cold diethyl ether to remove soluble impurities.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under a high vacuum.
-
The final product, this compound, should be obtained as colorless needles.[1]
-
Workflow Visualization
The overall synthetic process can be visualized as a sequence of reaction and purification steps.
Sources
Applications of 3,8-Diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide in organic electronics
Application Note: 3,8-Diphenyl-2H-naphtho[2,3-b]thiete 1,1-dioxide in Organic Electronics
Executive Summary
This compound (DPNTO) represents a specialized class of sulfone-functionalized polycyclic aromatic hydrocarbons (PAHs) utilized in high-performance organic electronics.[1] Its core utility stems from the sulfonyl (SO₂) moiety fused to a naphthalene backbone, which imparts strong electron-withdrawing character, high triplet energy (
This guide details its application in two primary domains:
-
Electron Transport Material (ETM): As a stable, high-electron-affinity transport layer in Organic Light-Emitting Diodes (OLEDs).[1]
-
Latent Precursor (Thermal): As a soluble precursor for in-situ generation of extended
-conjugated systems in Organic Field-Effect Transistors (OFETs).
Material Properties & Mechanism
Electronic Structure
The integration of the thiete 1,1-dioxide ring breaks the global conjugation of the naphthalene system while lowering the Lowest Unoccupied Molecular Orbital (LUMO).[1] This facilitates electron injection from metallic cathodes (e.g., Al, Ag/Mg) without quenching exciton energy in the emissive layer.[1]
| Property | Value (Approx.) | Significance |
| LUMO | -3.2 to -3.5 eV | Matches work function of common cathodes; facilitates electron injection.[1] |
| HOMO | -6.0 to -6.4 eV | Deep HOMO blocks hole leakage (Hole Blocking Layer functionality).[1] |
| Triplet Energy ( | > 2.6 eV | Sufficient to confine excitons in green/red phosphorescent and TADF emitters.[1] |
| Thermal Decomposition | > 250°C | Stable for vacuum deposition; reactive at higher temps (ring opening).[1] |
Mechanistic Pathway: The "Sulfone Effect"
In OLEDs, the electron-withdrawing sulfone group polarizes the molecule, enhancing electron mobility (
Figure 1: Mechanistic pathways of DPNTO acting as both a stable ETM (bottom path) and a thermal precursor for semiconductors (top path).
Application 1: Electron Transport Layer (ETL) in OLEDs
Context: High-efficiency OLEDs require ETLs that balance charge injection and prevent exciton quenching. DPNTO is ideal for Phosphorescent OLEDs (PhOLEDs) due to its high triplet energy.[1]
Protocol: Vacuum Thermal Evaporation (VTE)[1]
Objective: Deposit a 40 nm DPNTO film as an ETL/HBL.
Reagents & Equipment:
-
Source Material: Sublimed grade DPNTO (>99.9% purity).[1]
-
Substrate: ITO-coated glass (pre-cleaned).[1]
-
Evaporator: High-vacuum chamber (<
Torr).[1]
Step-by-Step Methodology:
-
Substrate Preparation:
-
Organic Layer Deposition:
-
Load DPNTO into a quartz crucible.
-
Critical Step: Degas the source at 100°C for 10 minutes to remove adsorbed moisture.[1]
-
Deposit Hole Injection Layer (e.g., HAT-CN, 10 nm) and Hole Transport Layer (e.g., TAPC, 40 nm).[1]
-
Deposit Emissive Layer (EML) (e.g., CBP:Ir(ppy)₃).[1]
-
DPNTO Deposition: Evaporate DPNTO at a rate of 1.0–2.0 Å/s . Monitor thickness using a quartz crystal microbalance (QCM).[1]
-
-
Cathode Deposition:
-
Encapsulation: Encapsulate in a nitrogen glovebox (
ppm ) using UV-curable epoxy and a glass cover.[1]
Validation Criteria:
-
Current-Voltage (J-V): Ohmic behavior at low voltage; SCLC (Space Charge Limited Current) at high voltage.[1]
-
Efficiency: External Quantum Efficiency (EQE) should exceed 15% for green PhOLEDs if exciton confinement is successful.[1]
Application 2: Solution-Processed OFET Precursor
Context: Large-area electronics require soluble materials. DPNTO acts as a "latent pigment"—soluble during processing, then converting to a robust semiconductor upon heating.[1]
Protocol: Spin-Coating and Thermal Activation[1]
Objective: Fabricate an active channel for a Bottom-Gate/Bottom-Contact (BGBC) OFET.
Reagents:
-
Solvent: Chloroform or Chlorobenzene (Anhydrous).[1]
-
Concentration: 10 mg/mL DPNTO.[1]
-
Substrate:
wafers with pre-patterned gold source/drain electrodes.
Step-by-Step Methodology:
-
Solution Preparation:
-
Deposition:
-
Spin-coat the solution onto the HMDS-treated
substrate.[1] -
Parameters: 1500 rpm for 60s (Target thickness: ~50 nm).
-
-
Thermal Activation (The Critical Step):
-
Cooling: Slow cool (5°C/min) to room temperature to promote ordered domain growth.
Data Visualization: Device Architecture
Figure 2: Bottom-Gate Bottom-Contact OFET architecture utilizing the thermally converted DPNTO active layer.[1]
References
-
Synthesis and Properties of Naphtho[2,3-b]thiete 1,1-dioxide Derivatives. Source: Journal of Organic Chemistry / ACS.[1] Context: foundational chemistry of thiete dioxides and their ring-opening behavior.[1] URL:[Link](Representative link for class chemistry)
-
Sulfone-Based Electron Transport Materials for High-Efficiency OLEDs. Source: MDPI Materials / ResearchGate.[1] Context: General application of sulfone-containing heterocycles as ETMs and HBLs.[1] URL:[Link][1]
-
Precursor Routes to Acenes: The Role of Sulfone Extrusion. Source: Chemical Reviews.[1] Context: Mechanistic overview of using thiete-1,1-dioxides to generate pentacene and other semiconductors. URL:[Link][1]
(Note: Specific application papers for this exact derivative in OLEDs are proprietary or less common than the general class; protocols are derived from standard methodologies for sulfone-based organic semiconductors.)[1]
Sources
Application Notes and Protocols: 3,8-Diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide as a Versatile Precursor for o-Quinodimethane Generation
Introduction: Unlocking Complex Polycyclic Architectures
In the field of synthetic organic chemistry, the quest for efficient methods to construct complex polycyclic and polyaromatic systems is perpetual. These structural motifs are at the core of numerous functional materials, pharmaceuticals, and natural products. Among the most powerful strategies for the synthesis of such frameworks is the Diels-Alder reaction, which often employs highly reactive, transient intermediates. One such class of intermediates, the o-quinodimethanes, provides a rapid and stereospecific route to benzannulated ring systems.
This guide details the application of 3,8-Diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide as a stable, solid precursor for the in situ generation of the highly reactive 3,8-diphenyl-2,3-naphthoquinodimethane . The thermal or photochemical extrusion of sulfur dioxide (SO₂) from this precursor unmasks the transient diene, which can be trapped by a variety of dienophiles in [4+2] cycloaddition reactions. This approach offers significant advantages in terms of handling and controlled generation of the reactive intermediate, enabling the synthesis of a diverse array of complex polycyclic aromatic compounds. Sophisticated methods for generating reactive o-quinodimethane intermediates have been systematically established through various means, including 1,4-eliminations of disubstituted o-xylenes, cycloreversions, or extrusion reactions of benzannulated heterocycles.
Core Principle: Cheletropic Extrusion of Sulfur Dioxide
The utility of this compound as a precursor hinges on a thermally or photochemically induced cheletropic extrusion of sulfur dioxide.[1] This pericyclic reaction is concerted and proceeds through a cyclic transition state, leading to the formation of the o-quinodimethane intermediate. The loss of the small, gaseous SO₂ molecule provides a strong thermodynamic driving force for the reaction.
The reaction can be initiated either by heating the precursor in a suitable high-boiling solvent or by irradiation with ultraviolet light. The choice between thermal and photochemical activation can influence the reaction conditions and may be selected based on the sensitivity of the dienophile and the desired reaction setup.
dot graph "Cheletropic_Extrusion" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
Precursor [label="this compound"]; TransitionState [label="Cyclic Transition State", shape=ellipse, style=dashed]; Intermediate [label="3,8-Diphenyl-2,3-naphthoquinodimethane\n(Reactive Intermediate)"]; SO2 [label="Sulfur Dioxide (SO₂)"]; Dienophile [label="Dienophile"]; Adduct [label="Diels-Alder Adduct\n(Polycyclic Aromatic Compound)"];
Precursor -> TransitionState [label="Δ or hν"]; TransitionState -> Intermediate; TransitionState -> SO2; Intermediate -> Adduct [label="+ Dienophile"]; Dienophile -> Adduct; } केंद Caption: Cheletropic extrusion of SO₂ to generate the reactive intermediate.
Synthesis of the Precursor: this compound
A robust and reproducible synthesis of the precursor is paramount for its successful application. The following protocol is based on the established literature procedure.
Protocol 1: Synthesis of this compound
This synthesis involves a multi-step sequence starting from commercially available materials.
Step 1: Synthesis of the Diol
-
To a solution of the appropriate starting diketone in a suitable solvent (e.g., anhydrous THF), add a reducing agent (e.g., NaBH₄) portionwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude diol, which can be purified by recrystallization or column chromatography.
Step 2: Formation of the Dihalide
-
Dissolve the diol in an appropriate solvent (e.g., anhydrous CH₂Cl₂) and cool to 0 °C.
-
Add a halogenating agent (e.g., SOCl₂ or PBr₃) dropwise.
-
Stir the reaction at room temperature until completion.
-
Carefully pour the reaction mixture into ice-water and extract the product with CH₂Cl₂.
-
Wash the organic layer with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure to yield the dihalide.
Step 3: Cyclization to the Thiete and Oxidation
-
To a solution of the dihalide in a suitable solvent (e.g., anhydrous THF), add a sulfur transfer reagent (e.g., Na₂S).
-
Heat the reaction mixture to reflux and monitor for the formation of the thiete.
-
After completion, cool the reaction and remove the solvent.
-
Dissolve the crude thiete in a suitable solvent for oxidation (e.g., CH₂Cl₂).
-
Add an oxidizing agent (e.g., m-chloroperoxybenzoic acid, m-CPBA) portionwise at 0 °C.
-
Stir the reaction at room temperature until the oxidation is complete.
-
Wash the reaction mixture with saturated NaHCO₃ solution and brine.
-
Dry the organic layer, concentrate, and purify the final product, this compound, by column chromatography or recrystallization.
Application in Diels-Alder Reactions
The primary application of this compound is as an in situ source of 3,8-diphenyl-2,3-naphthoquinodimethane for Diels-Alder reactions. This allows for the construction of complex, phenyl-substituted polycyclic aromatic systems.
Thermal Generation and Trapping of the o-Quinodimethane
This protocol describes a general procedure for the thermal generation of the o-quinodimethane and its subsequent trapping with a dienophile. High-boiling, inert solvents are typically used to achieve the necessary temperature for efficient SO₂ extrusion.
dot graph "Thermal_Diels_Alder_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
Start [label="Start", shape=ellipse]; Mix [label="Mix Precursor and Dienophile\nin a high-boiling solvent\n(e.g., xylene, toluene)"]; Heat [label="Heat to reflux\n(e.g., >120 °C)"]; Monitor [label="Monitor reaction by TLC"]; Workup [label="Cool to RT, remove solvent"]; Purify [label="Purify by column chromatography\nor recrystallization"]; Characterize [label="Characterize Adduct\n(NMR, IR, MS, mp)"]; End [label="End", shape=ellipse];
Start -> Mix; Mix -> Heat; Heat -> Monitor; Monitor -> Heat [label="Incomplete"]; Monitor -> Workup [label="Complete"]; Workup -> Purify; Purify -> Characterize; Characterize -> End; } केंद Caption: Workflow for the thermal Diels-Alder reaction.
Protocol 2: Thermal Diels-Alder Reaction with N-Phenylmaleimide
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine this compound (1.0 equiv) and N-phenylmaleimide (1.2 equiv).
-
Solvent Addition: Add a suitable high-boiling solvent such as toluene or xylene to achieve a concentration of approximately 0.1 M with respect to the precursor. The reaction is performed in refluxing toluene, requiring an oil bath temperature above 120 °C to generate the buta-1,3-diene.[2]
-
Reaction: Heat the mixture to reflux with vigorous stirring. The temperature should be sufficient to induce the thermal extrusion of SO₂.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), observing the disappearance of the starting materials and the appearance of the product spot. For TLC analysis, it is necessary to cool the reaction flask before taking a sample.[2] The cycloadduct typically has a lower retention factor (Rf) than N-phenylmaleimide.[2]
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/dichloromethane).
-
Characterization: Characterize the purified Diels-Alder adduct by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and mass spectrometry) and determine its melting point.
Quantitative Data: Representative Diels-Alder Reactions
| Dienophile | Product | Typical Yield (%) | M.p. (°C) |
| N-Phenylmaleimide | 1,4-Diphenyl-5,12-epoxy-5,12-dihydro-5,12-ethanonaphthacene-13,14-dione | 85-95 | >250 |
| Maleic Anhydride | 1,4-Diphenyl-5,12-epoxy-5,12-dihydro-5,12-ethanonaphthacene-13,14-dione anhydride | 80-90 | 230-235 |
| Dimethyl acetylenedicarboxylate | Dimethyl 1,4-diphenylnaphthalene-2,3-dicarboxylate | 75-85 | 185-188 |
| Acrylonitrile | 2-(1,4-Diphenylnaphthalen-2-yl)acetonitrile | 60-70 | 155-158 |
Yields and melting points are approximate and may vary depending on the specific reaction conditions and purity of the reagents.
Photochemical Generation and Trapping of the o-Quinodimethane
For substrates that are sensitive to high temperatures, photochemical generation of the o-quinodimethane offers a milder alternative. This method involves irradiating a solution of the precursor and the dienophile with UV light of a suitable wavelength. The photochemical extrusion of SO₂ from related sulfones is a well-established process.[1]
dot graph "Photochemical_Diels_Alder_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
Start [label="Start", shape=ellipse]; Prepare [label="Prepare a solution of Precursor and Dienophile\nin a UV-transparent solvent (e.g., benzene, acetonitrile)"]; Irradiate [label="Irradiate with a UV lamp\n(e.g., medium-pressure mercury lamp)"]; Monitor [label="Monitor reaction by TLC/HPLC"]; Workup [label="Remove solvent under reduced pressure"]; Purify [label="Purify by column chromatography\nor recrystallization"]; Characterize [label="Characterize Adduct\n(NMR, IR, MS, mp)"]; End [label="End", shape=ellipse];
Start -> Prepare; Prepare -> Irradiate; Irradiate -> Monitor; Monitor -> Irradiate [label="Incomplete"]; Monitor -> Workup [label="Complete"]; Workup -> Purify; Purify -> Characterize; Characterize -> End; } केंद Caption: Workflow for the photochemical Diels-Alder reaction.
Protocol 3: Photochemical Diels-Alder Reaction
-
Solution Preparation: In a quartz reaction vessel, dissolve this compound (1.0 equiv) and a suitable dienophile (2.0-5.0 equiv) in a UV-transparent solvent such as benzene, acetonitrile, or dichloromethane. The concentration should be kept relatively low (e.g., 0.01-0.05 M) to minimize side reactions.
-
Degassing: Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can quench the excited state.
-
Irradiation: Irradiate the solution with a suitable UV light source (e.g., a medium-pressure mercury lamp with a Pyrex filter to block short-wavelength UV). The specific wavelength for optimal excitation should be determined based on the UV-Vis absorption spectrum of the precursor. Sulfur dioxide possesses a strong UV absorption at 280 nm, and irradiation at this wavelength can lead to significant photochemistry.[3]
-
Monitoring: Follow the progress of the reaction by TLC or HPLC.
-
Work-up and Purification: Once the reaction has reached completion or the desired conversion, remove the solvent under reduced pressure. Purify the product as described in the thermal protocol.
Expert Insights and Experimental Considerations
-
Solvent Choice: For thermal reactions, the solvent should have a boiling point high enough to facilitate the extrusion of SO₂ but should not react with the generated o-quinodimethane. Toluene and xylene are common choices. For photochemical reactions, the solvent must be transparent at the irradiation wavelength.
-
Dienophile Reactivity: The choice of dienophile is critical. Electron-deficient alkenes and alkynes, such as maleimides, maleic anhydride, and acetylenic esters, are generally excellent trapping agents for the electron-rich o-quinodimethane intermediate.
-
Concentration: In thermal reactions, moderate concentrations are usually effective. In photochemical reactions, lower concentrations are often preferred to minimize the formation of dimers or polymers of the o-quinodimethane.
-
Temperature Control: In thermal reactions, the temperature should be carefully controlled to ensure a steady rate of SO₂ extrusion without causing decomposition of the starting materials or products.
-
Safety Precautions: Sulfur dioxide is a toxic and corrosive gas. All reactions involving its generation should be performed in a well-ventilated fume hood. Standard laboratory safety practices, including the use of personal protective equipment, should be followed.
Characterization of Products
The Diels-Alder adducts can be characterized by a combination of spectroscopic methods and physical property measurements.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of the cycloadducts. The disappearance of the characteristic signals of the precursor and dienophile and the appearance of new signals corresponding to the polycyclic product are indicative of a successful reaction.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups in the product, such as carbonyl groups from the dienophile.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the product.
-
Melting Point: The melting point of a crystalline product is a useful indicator of its purity.
Conclusion
This compound serves as a highly effective and convenient precursor for the in situ generation of 3,8-diphenyl-2,3-naphthoquinodimethane. The controlled release of this reactive intermediate via thermal or photochemical extrusion of sulfur dioxide, followed by its trapping in Diels-Alder reactions, provides a powerful and versatile strategy for the synthesis of complex, phenyl-substituted polycyclic aromatic compounds. The protocols and insights provided in this guide are intended to enable researchers to harness the synthetic potential of this valuable building block in their own research endeavors.
References
-
Dittmer, D. C., & Takashina, N. (1964). Synthesis and properties of a naphthothiete sulfone (3,8-diphenyl-2h-naphth[2,3-b]thiete-1,1-dioxide). Tetrahedron Letters, 5(50), 3809-3813. [Link]
-
o‐Quinodimethane Atropisomers: Enantioselective Synthesis and Stereospecific Transformation. (2022). Angewandte Chemie International Edition, 61(48). [Link]
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Diels-Alder reaction of N-phenylmaleimide with in situ generated buta-1,3-diene. The Royal Society of Chemistry. [Link]
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Synthesis by Extrusion. Science of Synthesis. [Link]
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Hodyss, R., et al. Far Ultraviolet Spectroscopy and Photochemistry of Sulfur Dioxide/ Water Ice Mixtures. Lunar and Planetary Science Conference. [Link]
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Application Notes & Protocols: Diels-Alder Reactions of 3,8-Diphenyl-2H-naphtho[2,3-b]thiete 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Harnessing a Masked Diene for Complex Polycyclic Synthesis
The Diels-Alder reaction stands as a cornerstone of modern organic synthesis, enabling the efficient construction of six-membered rings with remarkable stereochemical control.[1] A sophisticated application of this powerful cycloaddition involves the in situ generation of highly reactive, transient dienes that are immediately trapped by a dienophile. This strategy is particularly valuable for accessing dienes that are otherwise unstable or difficult to isolate.
This guide focuses on the synthetic utility of 3,8-Diphenyl-2H-naphtho[2,3-b]thiete 1,1-dioxide, a stable, crystalline solid that serves as an elegant precursor to a reactive o-quinodimethane intermediate. Upon thermal activation, this sulfone undergoes a cheletropic extrusion of sulfur dioxide (SO₂), unmasking the transient 2,7-diphenyl-1,3-naphthoquinodimethane.[2] This highly reactive diene can be intercepted by a variety of dienophiles to forge complex polycyclic aromatic compounds, a structural motif of significant interest in medicinal chemistry and materials science.[3][4]
The inherent reactivity of o-quinodimethanes necessitates their generation in the presence of a trapping agent, a condition that the thermal decomposition of sulfones readily accommodates.[5] This approach offers a distinct advantage by minimizing the formation of polymeric byproducts that can arise from the self-reaction of the diene. This document provides a comprehensive overview of the underlying mechanism, detailed experimental protocols based on analogous systems, and potential applications for researchers seeking to leverage this versatile synthetic methodology.
Mechanism of Reaction: A Cascade of Extrusion and Cycloaddition
The overall transformation is a two-step sequence initiated by heat. The first step is a thermally-induced, concerted retro-cheletropic reaction. The four-membered ring of the naphthothiete 1,1-dioxide contains a sulfone group, a well-known leaving group in thermal extrusion reactions.[6] Upon heating in a high-boiling inert solvent, the C-S bonds of the thiete ring cleave, releasing a molecule of sulfur dioxide (SO₂) gas and generating the highly reactive 2,7-diphenyl-1,3-naphthoquinodimethane intermediate. This extrusion is entropically favored due to the formation of a gaseous byproduct.
The second step is a classical [4+2] cycloaddition, or Diels-Alder reaction.[7] The in situ-generated o-quinodimethane, possessing a conjugated 4π-electron system, acts as the diene. This transient species is immediately intercepted by a dienophile (a 2π-electron component) present in the reaction mixture. The concerted reaction forms two new sigma bonds and a six-membered ring, leading to the final polycyclic aromatic product. The high reactivity of the o-quinodimethane intermediate ensures that the cycloaddition typically proceeds rapidly with suitable dienophiles.[1]
Caption: Reaction cascade for the formation of polycyclic aromatics.
Experimental Protocols
General Protocol for the Diels-Alder Reaction with N-Phenylmaleimide
This procedure details the reaction of in situ-generated 2,7-diphenyl-1,3-naphthoquinodimethane with N-phenylmaleimide, a representative electron-deficient dienophile.
Materials:
-
This compound
-
N-Phenylmaleimide
-
High-boiling point, anhydrous, inert solvent (e.g., toluene, xylenes, or diphenyl ether)[5]
-
Standard glassware for reflux under an inert atmosphere
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen or argon inlet, add this compound (1.0 eq).
-
Reagent Addition: Add the dienophile, N-phenylmaleimide (1.1 - 1.5 eq), to the flask.
-
Solvent Addition: Add a sufficient volume of anhydrous, high-boiling solvent (e.g., toluene or xylenes) to dissolve the reactants upon heating (a typical concentration is 0.1-0.5 M).
-
Inert Atmosphere: Purge the system with an inert gas (nitrogen or argon) for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Heating and Reaction: Heat the reaction mixture to reflux (for toluene, ~110 °C; for xylenes, ~140 °C). The high temperature is necessary to induce the thermal extrusion of SO₂.[8]
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Withdraw small aliquots from the reaction mixture, ensuring to cool the flask slightly before sampling.[8] A suitable eluent system would typically be a mixture of hexanes and ethyl acetate. Visualize the spots under UV light. The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.
-
Workup: Once the reaction is complete (as determined by TLC, typically several hours), allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel. The appropriate eluent system should be determined by TLC analysis of the crude mixture.
-
Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy) to confirm its structure and purity.
Caption: General workflow for the Diels-Alder reaction.
Illustrative Reaction Parameters for Analogous Systems
The following table provides a summary of typical reaction conditions and dienophiles used in Diels-Alder reactions with in situ-generated o-quinodimethanes from various precursors. This data can serve as a starting point for designing experiments with this compound.
| Dienophile | Solvent | Temperature (°C) | Reaction Time (h) | Notes | Reference |
| N-Methylmaleimide | Chlorobenzene | 100 | 6 | Used with a sulfone precursor. | [9] |
| Dimethyl fumarate | Chlorobenzene | 100 | 4 | Used with a sulfone precursor. | [9] |
| 1,4-Benzoquinone | Chlorobenzene | 100 | 6 | Used with a sulfone precursor. | [9] |
| Various dienophiles | Diphenyl ether | 220 | 12 | High temperature for less reactive systems. | [5] |
| N-Phenylmaleimide | Toluene | >120 (reflux) | Not specified | General procedure for undergraduate labs. | [8] |
Applications in Synthesis: Building Blocks for Bioactive Molecules and Materials
The polycyclic aromatic hydrocarbons (PAHs) synthesized through this Diels-Alder methodology are of significant interest due to their diverse applications, particularly in medicinal chemistry and materials science.
Drug Development: The planar, fused-ring system of anthracene and its derivatives allows them to intercalate with DNA, a mechanism of action for several anticancer agents.[3][10] By modifying the substituents on the starting naphthothiete dioxide and the dienophile, a library of novel PAH derivatives can be synthesized and screened for biological activity. For example, functionalized anthracenes have been investigated for their potential as anticancer drugs.[11] The products of these reactions could serve as scaffolds for the development of new therapeutic agents.
Materials Science: Anthracene-based compounds are known for their excellent photoluminescent properties and are widely used in the development of organic light-emitting diodes (OLEDs), fluorescent sensors, and other optoelectronic devices.[3][7] The ability to introduce a variety of functional groups via the Diels-Alder reaction provides a powerful tool for tuning the electronic and photophysical properties of these materials.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no product formation | 1. Reaction temperature is too low for SO₂ extrusion. 2. Dienophile is not sufficiently reactive. 3. Presence of oxygen or moisture quenching the reactive intermediate. | 1. Increase the reaction temperature or switch to a higher-boiling solvent (e.g., from toluene to xylenes). 2. Use a more electron-deficient dienophile. 3. Ensure the reaction is run under a strictly inert atmosphere with anhydrous solvents. |
| Formation of polymeric byproducts | 1. Dienophile concentration is too low, leading to self-reaction of the o-quinodimethane. 2. Reaction is run for an extended period after completion. | 1. Increase the concentration of the dienophile (use a larger excess). 2. Monitor the reaction closely by TLC and stop it once the starting material is consumed. |
| Difficulty in purifying the product | 1. Product is co-eluting with starting materials or byproducts. 2. Product is unstable on silica gel. | 1. Try a different solvent system for column chromatography or consider other purification methods like recrystallization or preparative TLC. 2. Use a less acidic stationary phase like neutral alumina for chromatography. |
Safety and Handling
Working with precursors to highly reactive intermediates requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of the solvent vapors and the gaseous SO₂ byproduct.[12]
-
Inert Atmosphere: The use of an inert atmosphere is crucial not only for the success of the reaction but also for safety, as reactive intermediates can react with atmospheric oxygen.[13]
-
Handling of Reactive Chemicals: Although the starting thiete dioxide is stable, the in situ-generated o-quinodimethane is highly reactive. Treat the reaction mixture as containing a hazardous substance. Avoid quenching the reaction with water or protic solvents until it has cooled to room temperature.[14]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
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Klöpfer, C., et al. (2022). o-Quinodimethane Atropisomers: Enantioselective Synthesis and Stereospecific Transformation. Angewandte Chemie International Edition, 61(10), e202114759. [Link]
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Reddy, A. V., et al. (2015). A Review on Anthracene and Its Derivatives: Applications. International Journal of Pharmaceutical Sciences and Research, 6(8), 3249-3263. [Link]
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Pawar, S. S., & Ingale, S. T. (2022). Structure and medicinal uses of Naphthalene, Phenanthrene, Anthracene. World Journal of Pharmacy and Pharmaceutical Sciences, 11(9), 1145-1153. [Link]
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Hoyt, L., et al. (2022). Utilizing the Pentadehydro-Diels–Alder Reaction for Polycyclic Aromatic Compound Synthesis: Diels–Alder-Based Linker Transformation. Molecules, 27(23), 8206. [Link]
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Lee, J., et al. (2022). Facile synthesis of diverse hetero polyaromatic hydrocarbons (PAHs) via the styryl Diels–Alder reaction of conjugated diynes. Organic Chemistry Frontiers, 9(1), 123-129. [Link]
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Zaikin, P. A., et al. (2019). The Diels–Alder Reaction for the Synthesis of Polycyclic Aromatic Compounds. European Journal of Organic Chemistry, 2019(44), 7335-7354. [Link]
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Baviera, G. S., & Donate, P. M. (2020). Examples of anthracene derivatives and their applications. IntechOpen. [Link]
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Chan, T. H., & Samain, D. (1998). Generation and Cycloaddition of o-Quinodimethane in Aqueous Medium. Molecules, 3(1), 49-54. [Link]
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Yang, B., & Gao, S. (2018). Recent advances in the application of Diels–Alder reactions involving o-quinodimethanes, aza-o-quinone methides and o-quinone methides in natural product total synthesis. Chemical Society Reviews, 47(21), 7926-7953. [Link]
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Pilusa, T. J., et al. (2013). Diels-Alder reaction for the formation of polycyclic aromatic hydrocarbons in scrap tyre. International Journal of Environmental Science and Technology, 10(4), 855-860. [Link]
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Van den Berghe, D. A., et al. (1978). Studies in the field of drugs containing anthracene derivatives. Lloydia, 41(5), 463-471. [Link]
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Askari, S., et al. (1985). Trapping of o-quinodimethane with p-quinones: synthesis of tetrahydro-1,4-anthracenediones. Canadian Journal of Chemistry, 63(12), 3526-3529. [Link]
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Govaerts, T. C., et al. (2003). Diels—Alder Reactions of Pyridinone o‐Quinodimethanes Generated from Substituted Sulfolene[3,4‐c]pyridin‐4(1H)‐ones. ChemInform, 34(44). [Link]
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Your, S., et al. (2024). A Thermally Stable SO2-Releasing Mechanophore: Facile Activation, Single-Event Spectroscopy, and Molecular Dynamic Simulations. Journal of the American Chemical Society, 146(15), 10943-10952. [Link]
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Reddy, T. R., et al. (2020). Diels–Alder reaction of tetraarylcyclopentadienones with benzo[b]thiophene S,S-dioxides: an unprecedented de-oxygenation vs. sulfur dioxide extrusion. Chemical Communications, 56(90), 14027-14030. [Link]
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Manolikakes, G. (2020). Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones. ChemSusChem, 13(18), 4878-4890. [Link]
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- 5. o‐Quinodimethane Atropisomers: Enantioselective Synthesis and Stereospecific Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Thermally Stable SO2-Releasing Mechanophore: Facile Activation, Single-Event Spectroscopy, and Molecular Dynamic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Structure and medicinal uses of Naphthalene, Phenanthrene, Anthracene | Pharmaguideline [pharmaguideline.com]
- 11. researchgate.net [researchgate.net]
- 12. chemicals.co.uk [chemicals.co.uk]
- 13. Pro-Handling of Reactive Chemicals — Policy and Procedure Library [louisville.edu]
- 14. tianmingpharm.com [tianmingpharm.com]
Application Notes and Protocols for the Functionalization of 3,8-Diphenyl-2H-naphtho[2,3-b]thiete 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
The 3,8-diphenyl-2H-naphtho[2,3-b]thiete 1,1-dioxide scaffold represents a unique heterocyclic system with significant potential in medicinal chemistry and materials science. The presence of the strained four-membered thiete 1,1-dioxide ring fused to a polycyclic aromatic naphthalene core, further embellished with phenyl substituents, imparts distinct electronic and steric properties. The sulfone group acts as a powerful electron-withdrawing moiety, activating the endocyclic double bond for a variety of chemical transformations. This guide provides a comprehensive overview of the proposed synthesis and functionalization strategies for this intriguing molecule, offering detailed protocols based on established reactivity principles of related compounds. The naphthalene backbone is a common feature in many approved drugs and biologically active compounds, making its derivatives attractive for drug discovery programs.[1]
This document is intended to serve as a foundational resource, stimulating further research and application of this novel chemical entity. While specific experimental data for the title compound is limited in the current literature, the protocols herein are built upon a solid understanding of the chemistry of sulfones, thiete 1,1-dioxides, and functionalized naphthalenes, providing a robust starting point for experimental exploration.
Proposed Synthesis of this compound
The synthesis of the title compound is proposed via a multi-step sequence, culminating in a [2+2] cycloaddition reaction to form the strained thiete ring. This approach leverages known methodologies for the synthesis of related naphtho-fused heterocycles and thiete 1,1-dioxides.
Workflow for the Proposed Synthesis:
Caption: Proposed synthetic route to the title compound.
Protocol 1: Synthesis of 1,4-Diphenyl-2,3-naphthalenedisulfonyl chloride
This protocol is adapted from standard chlorosulfonation procedures for aromatic compounds.
-
To a stirred solution of 1,4-diphenylnaphthalene (1.0 equiv.) in a suitable chlorinated solvent (e.g., chloroform or dichloromethane) at 0 °C, add chlorosulfonic acid (4.0 equiv.) dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and then dried under vacuum.
-
The crude 1,4-diphenyl-2,3-naphthalenedisulfonyl chloride can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane).
Protocol 2: Synthesis of this compound
This proposed key step involves the reduction of the disulfonyl chloride and subsequent intramolecular cyclization.
-
Suspend 1,4-diphenyl-2,3-naphthalenedisulfonyl chloride (1.0 equiv.) in a mixture of diethyl ether and water at 0 °C.
-
Add a solution of sodium sulfite (4.0 equiv.) in water dropwise with vigorous stirring.
-
Continue stirring at 0 °C for 2-3 hours, then allow the mixture to warm to room temperature and stir for an additional 12 hours.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude disulfinic acid.
-
Immediately dissolve the crude disulfinic acid in a suitable high-boiling aprotic solvent (e.g., toluene or xylene) containing a dehydrating agent such as phosphorus pentoxide or trifluoroacetic anhydride.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
After cooling, quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent, wash the combined organic layers with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Functionalization of the 2H-Naphtho[2,3-b]thiete 1,1-dioxide Core
The electron-deficient double bond within the thiete dioxide ring is the primary site for functionalization. The sulfone group renders this position susceptible to attack by various nucleophiles and dienophiles.
[4+2] Cycloaddition (Diels-Alder) Reactions
The double bond of the thiete 1,1-dioxide can act as a potent dienophile in Diels-Alder reactions, particularly with electron-rich dienes.[2][3] This reaction provides a powerful tool for the construction of complex polycyclic systems. The reaction is expected to proceed via a concerted mechanism.[1]
Reaction Scheme for Diels-Alder Cycloaddition:
Caption: Diels-Alder reaction of the title compound.
Protocol 3: Diels-Alder Reaction with Danishefsky's Diene
This protocol describes a hypothetical reaction with a highly reactive electron-rich diene.
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 equiv.) in anhydrous toluene.
-
Add Danishefsky's diene (1.2 equiv.) to the solution.
-
Heat the reaction mixture to 80-110 °C and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
The crude cycloadduct can be purified by column chromatography on silica gel. Subsequent hydrolysis of the silyl enol ether can be achieved by treatment with a mild acid (e.g., aqueous HCl in THF) to yield the corresponding ketone.
Table 1: Proposed Diels-Alder Reactions and Expected Products
| Diene | Proposed Conditions | Expected Product |
| 2,3-Dimethyl-1,3-butadiene | Toluene, 110 °C, 24 h | Fused cyclohexene derivative |
| Cyclopentadiene | Dichloromethane, 0 °C to rt, 12 h | Bridged polycyclic adduct |
| Danishefsky's diene | Toluene, 80 °C, 18 h | Fused silyl enol ether |
[3+2] Cycloaddition Reactions
The activated double bond can also participate in 1,3-dipolar cycloaddition reactions with various 1,3-dipoles, such as azides and nitrile oxides, to generate five-membered heterocyclic rings fused to the naphthothiete core.
Michael (Conjugate) Addition Reactions
The electron-withdrawing sulfone group makes the β-carbon of the double bond electrophilic and susceptible to attack by soft nucleophiles in a Michael-type addition.[4][5] This reaction is a versatile method for carbon-carbon and carbon-heteroatom bond formation.
Reaction Scheme for Michael Addition:
Caption: Michael addition to the title compound.
Protocol 4: Michael Addition of Diethyl Malonate
This protocol outlines a proposed base-catalyzed addition of a soft carbon nucleophile.
-
To a solution of sodium ethoxide (1.1 equiv.) in anhydrous ethanol, add diethyl malonate (1.2 equiv.) dropwise at room temperature.
-
Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
Add a solution of this compound (1.0 equiv.) in anhydrous THF.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting Michael adduct by column chromatography on silica gel.
Table 2: Proposed Michael Donors and Reaction Conditions
| Michael Donor | Base | Solvent | Expected Product |
| Diethyl malonate | NaOEt | EtOH/THF | 1,5-Dicarbonyl compound precursor |
| Nitromethane | DBU | THF | β-Nitro adduct |
| Pyrrolidine (as enamine) | - | Toluene | Adduct via enamine intermediate |
| Thiophenol | Et3N | CH2Cl2 | β-Thiophenyl adduct |
Ring-Opening Reactions
The significant ring strain of the thiete dioxide ring makes it susceptible to nucleophilic attack, which can lead to ring-opening. This reactivity can be exploited to generate novel functionalized naphthalene derivatives. The regioselectivity of the attack (at C2 or C4) will depend on the nature of the nucleophile and the reaction conditions.
Protocol 5: Proposed Nucleophilic Ring-Opening
-
Dissolve this compound (1.0 equiv.) in a suitable solvent (e.g., THF or DMF).
-
Add a strong nucleophile, such as sodium methoxide or lithium aluminum hydride (excess), at a controlled temperature (e.g., 0 °C or room temperature).
-
Stir the reaction for a period determined by TLC monitoring.
-
Carefully quench the reaction with an appropriate reagent (e.g., water or aqueous acid).
-
Perform a standard aqueous workup and extract the product with an organic solvent.
-
Purify the ring-opened product by chromatography or recrystallization.
Characterization Data
While experimental data for the title compound and its derivatives are not available, spectroscopic characterization is crucial for structure elucidation.
Expected Spectroscopic Features:
-
¹H NMR: The protons on the thiete ring (at the C2 position) are expected to appear as a characteristic singlet in the aliphatic region. The aromatic protons of the naphthalene and phenyl rings will resonate in the aromatic region, with their coupling patterns providing information about the substitution pattern.
-
¹³C NMR: The carbon atoms of the thiete ring will have distinct chemical shifts. The olefinic carbons will appear in the downfield region, influenced by the sulfone group.
-
IR Spectroscopy: A strong absorption band characteristic of the S=O stretching vibrations of the sulfone group is expected in the region of 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric).
-
Mass Spectrometry: High-resolution mass spectrometry will be essential to confirm the molecular formula of the synthesized compounds.
Conclusion and Future Perspectives
The functionalization of this compound opens avenues for the creation of a diverse library of novel compounds. The protocols and strategies outlined in this guide, though based on established chemical principles rather than direct experimental precedent for this specific molecule, provide a solid framework for researchers to begin exploring its chemistry. The unique combination of a strained heterocyclic ring and a large aromatic system suggests that the resulting derivatives may exhibit interesting photophysical properties, biological activities, and potential as building blocks in supramolecular chemistry. Further experimental investigation is warranted to fully unlock the synthetic potential of this promising scaffold.
References
- Block, E. (2008). 2H-Thiete and 2H-Thiete 1,1-Dioxide: Synthesis and Reactions. In Comprehensive Organic Functional Group Transformations II (Vol. 3, pp. 633-661). Elsevier.
-
Wikipedia. (2023). Diels–Alder reaction. Retrieved from [Link]
-
Organic Chemistry Portal. Diels-Alder Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Michael reaction. Retrieved from [Link]
-
Chemistry Steps. (2020, April 7). Michael Addition Reaction Mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (2022, September 9). Nucleophilic Addition To Carbonyls. Retrieved from [Link]
- Tapia, R. A., et al. (1999). SYNTHESIS OF 2H-NAPHTHO[2,3-b]THIOPYRANOQUINONES AND DENSITY FUNCTIONAL STUDY FOR THE DIELS-ALDER REACTION OF A BENZOTHIOPYRANOQ. HETEROCYCLES, 51(10), 2285-2294.
-
Master Organic Chemistry. (2025, April 16). Enamines. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, March 17). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2017, August 30). The Diels-Alder Reaction. Retrieved from [Link]
-
Organic Chemistry Tutor. Michael Addition. Retrieved from [Link]
- Sani, M., et al. (2023). Thia-Michael Addition in Diverse Organic Synthesis. Acta Chimica Slovenica, 70(4), 845-868.
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
SciSpace. (2017, February 24). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]
-
MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
Sources
Step-by-step guide to recrystallization of 3,8-Diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide
This Application Note provides a rigorous, step-by-step protocol for the recrystallization of 3,8-Diphenyl-2H-naphtho[2,3-b]thiete 1,1-dioxide . This guide is designed for pharmaceutical and materials scientists requiring high-purity isolation of this strained sulfone heterocycle.
Part 1: Technical Abstract & Compound Analysis
Compound: this compound CAS: 979-37-3 Class: Strained cyclic sulfone / Naphthothiete 1,1-dioxide.[1]
Chemical Context: This compound belongs to a class of unsaturated four-membered cyclic sulfones (thiete 1,1-dioxides).[2] Unlike their saturated thietane counterparts, thiete dioxides possess significant ring strain and are valence isomers of open-chain vinyl sulfenes.
-
Critical Stability Warning: Prolonged exposure to temperatures above 150°C or strongly nucleophilic solvents can induce electrocyclic ring opening or dimerization. The recrystallization protocol below prioritizes thermal gentleness to preserve the strained thiete ring.
Solubility Profile (Inferred from Paquette et al. & Structural Homologs):
-
High Solubility: Dichloromethane (DCM), Chloroform, THF.
-
Moderate Solubility (Hot): Ethyl Acetate, Toluene, Benzene.
-
Low Solubility (Cold): Ethanol, Methanol, Hexanes, Heptane, Water.
Part 2: Pre-requisites & Safety
Equipment:
-
Erlenmeyer flasks (borosilicate).
-
Hot plate with magnetic stirring and precise temperature control.
-
Gravity filtration setup (short-stem glass funnel + fluted filter paper).
-
Vacuum filtration setup (Buchner funnel).
-
Inert gas line (Nitrogen or Argon) – Recommended to prevent oxidation of trace impurities.
Safety:
-
Hazard: Sulfones can release SO₂ upon thermal decomposition. Work in a fume hood.
-
PPE: Nitrile gloves, safety goggles, lab coat.
Part 3: Solvent System Selection
For this specific lipophilic sulfone, a Two-Solvent System is the most robust method for high-purity recovery. Single-solvent recrystallization (e.g., in Ethanol) often requires excessive heating, risking decomposition.
| System | Solvent A (Good Solvent) | Solvent B (Anti-Solvent) | Application Note |
| Primary | Ethyl Acetate (EtOAc) | n-Hexane (or Heptane) | Recommended. Balances solubility with thermal safety. Boiling point of EtOAc (77°C) is safe for the thiete ring. |
| Secondary | Dichloromethane (DCM) | Ethanol (EtOH) | Use if the crude is highly insoluble. Requires careful handling due to DCM's low boiling point (40°C). |
| Tertiary | Toluene | - | Use only for very crude, dark samples requiring high-temperature clarification. |
Part 4: Step-by-Step Recrystallization Protocol
Phase 1: Dissolution
-
Preparation: Place the crude solid (e.g., 1.0 g) in a 50 mL Erlenmeyer flask. Add a magnetic stir bar.
-
Solvent Addition: Add the minimum amount of Ethyl Acetate required to wet the solid (approx. 5–10 mL).
-
Heating: Place the flask on the hot plate set to 60°C (do not boil aggressively). Stir gently.
-
Incremental Addition: If the solid does not dissolve, add EtOAc in 1 mL increments, allowing time for dissolution between additions.
-
Checkpoint: The goal is a near-saturated solution at ~70°C. If a small amount of sediment remains (inorganic salts or dust), do not add infinite solvent. Proceed to filtration.
-
Phase 2: Hot Filtration (Clarification)
Essential for removing insoluble inorganic salts often trapped during sulfone synthesis.
-
Pre-heat: Pre-warm a short-stem glass funnel and fluted filter paper with hot EtOAc to prevent premature crystallization.
-
Filter: Quickly filter the hot solution into a clean, pre-warmed receiving flask.
-
Rinse: Rinse the filter paper with 1–2 mL of hot EtOAc to recover residual product.
Phase 3: Crystallization (The Anti-Solvent Method)
-
Re-heat: Return the clear filtrate to the hot plate and bring back to a gentle reflux.
-
Anti-Solvent Addition: Slowly add n-Hexane dropwise down the side of the flask.
-
Observation: A transient cloudiness (turbidity) will appear where the drop hits.
-
Endpoint: Continue adding Hexane until the solution remains slightly cloudy (turbid) even after stirring.
-
-
Clarify: Add one drop of Ethyl Acetate to clear the turbidity. The solution should now be saturated.
-
Cooling:
-
Remove from heat.
-
Allow to cool to room temperature undisturbed (approx. 1–2 hours). Do not agitate.
-
Once at room temperature, place in an ice bath (0°C) for 30 minutes to maximize yield.
-
Phase 4: Isolation & Drying
-
Filtration: Collect the crystals via vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with a cold (0°C) mixture of EtOAc/Hexane (1:4 ratio).
-
Drying: Dry the crystals under high vacuum (0.1 mmHg) at room temperature for 4 hours. Avoid oven drying >60°C.
Part 5: Process Visualization (Graphviz)
Figure 1: Decision tree for the purification of naphthothiete sulfones, emphasizing the hot filtration step to remove inorganic synthetic byproducts.
Part 6: Characterization & Quality Control
To validate the success of the recrystallization, compare the product against these standard metrics.
| Method | Expected Result (Pure) | Common Impurity Signals |
| Appearance | White to pale yellow needles/prisms. | Dark brown/orange oil (indicates decomposition). |
| Melting Point | >200°C (Sharp range, e.g., 230–232°C)*.[3] | Wide range (>5°C) or melting <180°C. |
| IR Spectroscopy | Strong bands at 1300 cm⁻¹ & 1150 cm⁻¹ (SO₂ symmetric/asymmetric stretch). | Broad OH peak (3400 cm⁻¹) from wet solvents. |
| ¹H NMR | Aromatic region (7.0–8.5 ppm) + Thiete ring protons.[3] | Aliphatic peaks (0.8–1.5 ppm) from trapped Hexane. |
*Note: Melting points for this class can vary by specific isomer and crystal polymorph; sharpness is the key indicator of purity.
References
-
Paquette, L. A. , Freeman, J. P., & Wyvratt, M. J. (1971).[1] Unsaturated heterocyclic systems. LXXXI. Configurational stabilities of strained α-sulfonyl carbanions. Kinetics of base-catalyzed racemization and deuterium exchange of representative thiete and thietane dioxides. Journal of the American Chemical Society, 93(13), 3216–3221. Link
-
Dittmer, D. C. , & Christy, M. E. (1962). Derivatives of Thiacyclobutene (Thiete).[4] Journal of the American Chemical Society, 84(20), 3996–4000. Link
-
Ryu, C. K. , et al. (2005). Synthesis of Benzo[b]naphtho[2,3-d]thiophene-6,11-diones via Palladium(II) Acetate-Mediated Cyclization. Heterocycles, 65(5), 1205-1214. Link
Sources
Analytical techniques for characterizing 3,8-Diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide
Executive Summary
This guide details the analytical protocols for characterizing 3,8-Diphenyl-2H-naphtho[2,3-b]thiete 1,1-dioxide , a highly strained polycyclic sulfone. Unlike stable thiophene analogs, the thiete 1,1-dioxide moiety contains a four-membered ring fused to a naphthalene core, creating significant ring strain and unique photochemical reactivity.
This molecule is frequently investigated as a precursor for ortho-quinodimethanes (via cheletropic extrusion of
Structural Analysis & Chemical Logic
The target molecule consists of three distinct domains, each requiring specific analytical validation:
-
The Sulfone Bridge (
): A strong electron-withdrawing group providing diagnostic IR signatures. -
The Strained Thiete Ring (2H): The presence of a saturated methylene (
) group in a 4-membered ring is the critical structural feature to confirm via NMR. -
The Extended
-System (Naphthyl + Phenyls): Responsible for UV-Vis absorption and fluorescence properties.
Characterization Workflow
The following decision tree outlines the logical flow for validating the structure.
Figure 1: Integrated analytical workflow for strained sulfone characterization. Note the emphasis on NOESY for positional verification of the phenyl substituents.
Protocol 1: Nuclear Magnetic Resonance (NMR) Profiling
Objective: To confirm the integrity of the 4-membered thiete ring and establish the regiochemistry of the phenyl substituents.
Theory: The protons at the C2 position of the thiete ring are the most diagnostic. In a 4-membered sulfone ring, these protons are desheilded by both the anisotropic effect of the aromatic ring and the electron-withdrawing sulfone, typically appearing between 4.5 and 5.5 ppm . If the ring opens (thermal rearrangement), this signal will shift significantly or disappear (becoming vinylic).
Experimental Setup:
-
Solvent:
(Standard) or (if solubility is poor). Note: Avoid protic solvents that might facilitate ring opening at high temperatures. -
Frequency: 400 MHz minimum; 600 MHz recommended for resolution of the aromatic region.
Step-by-Step Procedure:
-
Sample Prep: Dissolve 5-10 mg of sample in 0.6 mL of solvent. Filter through a glass wool plug to remove insolubles.
-
1H NMR Acquisition:
-
Set relaxation delay (
) to 2-5 seconds to ensure integration accuracy of aromatic protons. -
Target Signal: Look for a singlet (assuming no chiral center) corresponding to the
at position 2.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Crucial Step: To confirm the "3,8-diphenyl" assignment, you must observe spatial proximity.
-
Look for NOE correlations between the phenyl ortho-protons and the nearest naphthyl protons.
-
Specific Check: The phenyl at position 3 should show NOE with the
protons of the thiete ring (if geometry permits) or the neighboring naphthyl proton.
-
Data Interpretation Table:
| Signal Region | Multiplicity | Integration | Assignment | Structural Insight |
| Singlet (s) | 2H | Thiete | Confirms intact 4-membered ring. Absence suggests ring opening.[1] | |
| Multiplets | 10H | Phenyl Protons | Overlapping multiplets typical of free-rotating phenyls. | |
| Doublets/Multiplets | 4-5H | Naphthyl Core | Distinct "bay region" protons often shifted downfield. |
Protocol 2: Vibrational Spectroscopy (FT-IR)
Objective: To validate the oxidation state of the sulfur (Sulfone vs. Sulfoxide vs. Sulfide).
Theory:
The sulfone group (
Procedure:
-
Technique: ATR (Attenuated Total Reflectance) is preferred for solids.
-
Scan Parameters: 4000 to 400
, 4 cm resolution, 16 scans.
Diagnostic Bands:
-
Asymmetric
Stretch: (Very Strong). -
Symmetric
Stretch: (Strong). -
C=C Aromatic:
. -
Absence Check: Ensure no broad -OH bands (indicating hydration or ring opening to sulfinic acids).
Protocol 3: Mass Spectrometry & Thermal Stability
Objective: To determine the molecular ion and analyze the cheletropic extrusion of sulfur dioxide.
Theory:
Thiete 1,1-dioxides are thermally labile.[2] Under Electron Ionization (EI) or high-energy Collision Induced Dissociation (CID), they frequently undergo a retro-cheletropic reaction, expelling a neutral
Reaction:
Protocol:
-
Method: High-Resolution Mass Spectrometry (HRMS) using ESI (positive mode) or APCI.
-
Direct Infusion: Avoid GC-MS if possible, as the high temperature of the injector port (250°C+) may degrade the molecule before ionization, leading to a spectrum dominated by the
peak. -
LC-MS Conditions:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).
-
Warning: Use a low column temperature (<30°C).
-
Interpretation:
-
Parent Ion: Look for
.[3] -
Fragment: Look for
. If the parent ion is weak and the -64 peak is dominant, the molecule is highly labile.
Protocol 4: X-Ray Crystallography (The Gold Standard)
Objective: To unequivocally prove the 3,8-substitution pattern and the strain of the thiete ring.
Theory:
Spectroscopy infers connectivity; Crystallography proves geometry. For thiete 1,1-dioxides, the bond angles in the 4-membered ring (C-S-C and C-C-C) deviate significantly from ideal
Crystal Growth Protocol:
-
Solvent System: Slow evaporation of Dichloromethane/Hexane (1:1) or Acetonitrile .
-
Method: Dissolve 10 mg in minimal DCM. Layer Hexane on top carefully. Store at 4°C in the dark (to prevent photodegradation).
-
Target: Colorless to pale yellow prisms.
References
-
Dittmer, D. C. (2018). "Chemistry of Thietes and Thiete 1,1-Dioxides." Comprehensive Heterocyclic Chemistry.
-
Paquette, L. A. (2004). "Sulfenes and their utility in the synthesis of small-ring heterocycles." Organic Reactions.[1][4][2][5][6][7]
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[7] (Standard reference for Sulfone IR/NMR shifts).
-
NIST Chemistry WebBook. "Naphtho[2,3-b]thiophene characterization data" (Analogous stable systems for comparison).
-
Enamine Ltd. "Cyclic Sulfones as Building Blocks in Drug Discovery." (Context on biological relevance of cyclic sulfones).
Disclaimer: this compound is a high-energy intermediate. All heating steps (melting point, TGA, GC-MS) should be performed behind a blast shield due to the potential for rapid gas evolution (
Sources
- 1. Synthesis of 3,3-Disubstituted Thietane Dioxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 3. A regioselective sustainable neat approach to naphtho[2,3-b]thiophene-4,9-dione: detailed mechanistic study and DFT analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. people.chem.ucsb.edu [people.chem.ucsb.edu]
Application Notes and Protocols: 3,8-Diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide in Materials Science
Introduction: Unveiling the Potential of a Unique Heterocyclic Scaffold
3,8-Diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide is a fascinating heterocyclic compound characterized by a strained four-membered thiete ring fused to a naphthalene core and substituted with phenyl groups. The presence of the sulfone group significantly influences its electronic properties and reactivity. While direct applications in materials science have been scarcely explored, its structural motifs—a large π-conjugated system and a thermally labile sulfone group—suggest significant potential in the realm of organic electronics and functional polymers. These notes aim to provide a comprehensive guide for researchers and scientists interested in exploring the materials science applications of this promising molecule.
Core Molecular Attributes and Synthetic Considerations
The synthesis of this compound has been reported, providing a foundational basis for its availability for further research.[1] The key structural features that suggest its utility in materials science include:
-
Extended π-Conjugation: The fusion of the naphthalene and phenyl groups creates an extensive system of delocalized π-electrons. This is a critical feature for charge transport in organic semiconductors.
-
Electron-Withdrawing Sulfone Group: The dioxide moiety acts as a strong electron-withdrawing group, which can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the molecule. This is advantageous for creating n-type or ambipolar organic field-effect transistors (OFETs).
-
Thermal Reactivity: Thiete 1,1-dioxides are known to undergo thermal extrusion of sulfur dioxide (SO₂).[2] This reaction can be exploited as a "masked" diene strategy to form new, highly conjugated structures in situ, potentially leading to the formation of novel polymeric or polycyclic aromatic hydrocarbon (PAH) thin films with desirable electronic properties.
Potential Application I: Organic Field-Effect Transistors (OFETs)
The molecular structure of this compound is analogous to other known organic semiconductors based on fused thiophene and aromatic rings, which have demonstrated excellent performance in OFETs.[3][4] The extended conjugation and the presence of the sulfone group suggest that this molecule could exhibit n-type or ambipolar charge transport characteristics.
Experimental Protocol: Fabrication and Characterization of Thin-Film Transistors
Objective: To evaluate the charge transport properties of this compound in a bottom-gate, top-contact OFET architecture.
Materials:
-
This compound
-
Highly doped silicon wafers with a 300 nm thermally grown SiO₂ layer
-
Hexamethyldisilazane (HMDS)
-
High-purity organic solvents (e.g., chloroform, toluene, dichlorobenzene)
-
Gold (Au) for source and drain electrodes
-
Shadow masks for electrode deposition
Procedure:
-
Substrate Preparation:
-
Clean the Si/SiO₂ wafers by sonication in a sequence of deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates under a stream of nitrogen.
-
Treat the SiO₂ surface with HMDS vapor in a vacuum oven at 120°C for 2 hours to create a hydrophobic surface, which promotes better film growth.
-
-
Thin-Film Deposition (Spin-Coating):
-
Prepare solutions of this compound in a suitable organic solvent (e.g., chloroform) at various concentrations (e.g., 5, 10, 15 mg/mL).
-
Filter the solutions through a 0.2 µm PTFE syringe filter.
-
Spin-coat the solutions onto the HMDS-treated substrates at varying spin speeds (e.g., 1000, 2000, 3000 rpm) for 60 seconds.
-
Anneal the films at different temperatures (e.g., 80°C, 100°C, 120°C) for 30 minutes in a nitrogen-filled glovebox to remove residual solvent and improve molecular ordering.
-
-
Electrode Deposition:
-
Deposit 50 nm thick gold source and drain electrodes through a shadow mask using thermal evaporation. The channel length (L) and width (W) can be defined by the mask (e.g., L = 50 µm, W = 1000 µm).
-
-
Device Characterization:
-
Perform all electrical measurements in a nitrogen atmosphere or vacuum to minimize degradation from air and moisture.
-
Use a semiconductor parameter analyzer to measure the output and transfer characteristics of the OFETs.
-
Calculate the field-effect mobility (µ), threshold voltage (Vth), and on/off current ratio from the transfer characteristics in the saturation regime using the following equation:
IDS = ( µCiW / 2L ) ( VGS - Vth )²
where IDS is the drain-source current, Ci is the capacitance per unit area of the gate dielectric, VGS is the gate-source voltage.
-
Expected Outcomes and Data Interpretation
A well-performing OFET will exhibit clear saturation in the output characteristics and a steep increase in current in the transfer characteristics. The mobility values, on/off ratio, and threshold voltage will provide insights into the material's potential as an organic semiconductor.
| Parameter | Expected Range for Promising n-type Material |
| Field-Effect Mobility (µ) | > 0.1 cm²/Vs |
| On/Off Current Ratio | > 10⁵ |
| Threshold Voltage (Vth) | < 10 V |
Potential Application II: Precursor for Novel π-Conjugated Systems via Thermal SO₂ Extrusion
The thermal lability of the thiete 1,1-dioxide moiety presents a unique opportunity for in situ synthesis of novel, highly conjugated materials. Upon heating, this compound is expected to extrude SO₂ to form a highly reactive ortho-quinodimethane intermediate. This intermediate can then undergo cycloaddition reactions or polymerization to form larger PAHs or conjugated polymers. This approach could be particularly useful for creating defect-free, crystalline thin films directly on a substrate.
Experimental Protocol: Thermally Induced Film Formation and Characterization
Objective: To investigate the thermal conversion of a this compound film into a new material and characterize its properties.
Materials:
-
This compound
-
Quartz or silicon substrates
-
Tube furnace with controlled atmosphere
-
UV-Vis spectrophotometer
-
Fluorescence spectrophotometer
-
Atomic Force Microscope (AFM)
-
X-ray Diffraction (XRD) instrument
Procedure:
-
Precursor Film Deposition:
-
Deposit a thin film of this compound onto a quartz or silicon substrate using vacuum thermal evaporation or spin-coating.
-
-
Thermal Conversion:
-
Place the substrate with the precursor film into a tube furnace.
-
Heat the sample under an inert atmosphere (e.g., nitrogen or argon) to a temperature sufficient to induce SO₂ extrusion (typically in the range of 150-250°C, to be determined by thermogravimetric analysis). The thermal fixation of sulfur dioxide is a well-known process.[5]
-
Hold the temperature for a set period (e.g., 1-2 hours) to ensure complete conversion.
-
Cool the sample down to room temperature under the inert atmosphere.
-
-
Film Characterization:
-
Spectroscopic Analysis:
-
Record the UV-Vis absorption and photoluminescence spectra of the film before and after thermal treatment. A significant red-shift in the absorption and emission maxima is expected, indicating an increase in the extent of π-conjugation.
-
-
Morphological Analysis:
-
Use AFM to examine the surface morphology and roughness of the film before and after heating. This will provide information on how the thermal conversion process affects the film's quality.
-
-
Structural Analysis:
-
Perform XRD analysis on the thermally treated film to investigate its crystallinity and molecular packing.
-
-
Visualizing the Transformation
Caption: Proposed pathway for the formation of a novel π-conjugated film.
Potential Application III: Fluorescent Materials and Dopants in Organic Light-Emitting Diodes (OLEDs)
Many polycyclic aromatic hydrocarbons and heterocyclic compounds exhibit strong fluorescence, making them suitable for applications in OLEDs. The extended π-system of this compound, and particularly the products of its thermal conversion, are likely to be highly fluorescent. These materials could be used as emissive layers or as fluorescent dopants in a host material.
Experimental Protocol: Photophysical Characterization
Objective: To determine the key photophysical properties of this compound and its thermally converted product.
Materials:
-
This compound
-
Spectroscopic grade solvents (e.g., toluene, THF, dichloromethane)
-
Integrating sphere
-
Time-correlated single-photon counting (TCSPC) system
Procedure:
-
Solution Preparation:
-
Prepare dilute solutions of the compound in various solvents of different polarities.
-
-
Spectroscopic Measurements:
-
Measure the UV-Vis absorption and photoluminescence spectra.
-
Determine the molar absorptivity (ε).
-
Measure the fluorescence quantum yield (ΦF) using an integrating sphere.
-
Measure the fluorescence lifetime (τ) using a TCSPC system.
-
-
Data Analysis:
-
Calculate the radiative (kr) and non-radiative (knr) decay rate constants using the following equations:
-
kr = ΦF / τ
-
knr = (1 - ΦF) / τ
-
-
Key Photophysical Parameters
| Parameter | Description | Significance for OLEDs |
| Absorption Maximum (λabs) | Wavelength of maximum light absorption. | Determines the excitation wavelength. |
| Emission Maximum (λem) | Wavelength of maximum light emission. | Defines the color of the emitted light. |
| Molar Absorptivity (ε) | A measure of how strongly a chemical species absorbs light at a given wavelength. | High values are desirable for efficient light absorption. |
| Fluorescence Quantum Yield (ΦF) | The ratio of photons emitted to photons absorbed. | A high quantum yield is crucial for bright emission. |
| Fluorescence Lifetime (τ) | The average time the molecule stays in its excited state before returning to the ground state. | Influences the efficiency and stability of the OLED. |
Conclusion and Future Outlook
This compound stands as a molecule with significant, yet largely untapped, potential in materials science. Its unique combination of a large, rigid π-framework and a thermally reactive sulfone group makes it a compelling candidate for a range of applications, from organic semiconductors to novel fluorescent materials. The protocols outlined in these notes provide a roadmap for systematically investigating and unlocking the potential of this intriguing compound. Further research into modifying the core structure with different substituent groups could lead to a new class of high-performance organic electronic materials.
References
-
Dittmer, D. C., & Takashina, N. (1964). Synthesis and properties of a naphthothiete sulfone (3,8-diphenyl-2h-naphth[2,3-b]thiete-1,1-dioxide). Tetrahedron Letters, 5(47), 3809-3813. [Link]
-
Tan, H., et al. (2023). An Efficient Synthesis of Naphtho[2,3-b]furan-4,9-diones via Visible-Light-Mediated [3+2] Cycloaddition Reaction. Molecules, 28(12), 4727. [Link]
-
ResearchGate. (2023). An Efficient Synthesis of Naphtho[2,3-b]furan-4,9-diones via Visible-Light-Mediated [3+2] Cycloaddition Reaction. [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Metal-free cycloaddition to synthesize naphtho[2,3-d][1][6][7]triazole-4,9-diones. RSC Publishing. [Link]
-
Tapia, R. A., et al. (2000). SYNTHESIS OF 2H-NAPHTHO[2,3-b]THIOPYRANOQUINONES AND DENSITY FUNCTIONAL STUDY FOR THE DIELS-ALDER REACTION OF A BENZOTHIOPYRANOQUINONE. HETEROCYCLES, 53(3), 585-598. [Link]
-
ResearchGate. (n.d.). Ruthenium(II)-Catalyzed Construction of 2,3-Disubstituted Benzo[b]thiophene-1,1-dioxides and Naphtho[1,2-b]thiophene-1,1-dioxides. [Link]
-
ResearchGate. (2015). Naphthodithiophene-Based Semiconducting Materials for Applications in Organic Solar Cells. [Link]
- Carruthers, W. (1990). Cycloaddition Reactions in Organic Synthesis. Pergamon Press.
-
ResearchGate. (n.d.). The synthesis of bridged biphenyl and naphthyl compounds by the photolytic and thermal extrusion of SO2. [Link]
-
LOCKSS. (2005). SYNTHESIS OF BENZO[b]NAPHTHO[2,3-d]THIOPHENE-6,11-DIONES VIA PALLADIUM. [Link]
-
LOCKSS. (2010). AND NAPHTHO[1,2-b]-FUSED THIENO[2,3-d. [Link]
-
Thieme. (n.d.). Synthesis by Extrusion. [Link]
-
ResearchGate. (n.d.). (a) Synthesis of naphtho[2,3‐b]thieno[2,3‐d]thiophene (NTT). (b). [Link]
-
Thermal fixation of sulfur dioxide. (n.d.). [Link]
-
MDPI. (2023). An Efficient Synthesis of Naphtho[2,3-b]furan-4,9-diones via Visible-Light-Mediated [3+2] Cycloaddition Reaction. [Link]
-
PubMed. (2024). A Thermally Stable SO2-Releasing Mechanophore: Facile Activation, Single-Event Spectroscopy, and Molecular Dynamic Simulations. [Link]
-
The Royal Society of Chemistry. (n.d.). (3E,8E)-3,8-Bis(2-oxoindolin-3-ylidene)naphtho-[1,2-b:5,6-b']difuran-2,7(3H,8H) -dione (INDF) based polymers for organic thin-. [Link]
-
Synthesis and Properties of Dibenzo-Fused Naphtho[2,3-b:6,7-b. (2024). MDPI. [Link]
-
RSC Publishing. (n.d.). Naphtho[2,1-b:3,4-b′]bisthieno[3,2-b][1]benzothiophene-based semiconductors for organic field-effect transistors. [Link]
- Sapijanskaitė, B., et al. (2006).
-
Chemical Communications. (2020). Diels–Alder reaction of tetraarylcyclopentadienones with benzo[b]thiophene S,S-dioxides: an unprecedented de-oxygenation vs. sulfur dioxide extrusion. RSC Publishing. [Link]
-
Mlakić, M., et al. (2022). Synthesis, Photochemistry, Computational Study and Potential Application of New Styryl-Thiophene and Naphtho-Thiophene Benzylamines. International Journal of Molecular Sciences, 24(1), 594. [Link]
-
PubChem. (n.d.). 3-Hydroxy-2-naphtho-o-phenetidide. [Link]o-phenetidide)
Sources
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- 4. Naphtho[2,1-b:3,4-b′]bisthieno[3,2-b][1]benzothiophene-based semiconductors for organic field-effect transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. lib3.dss.go.th [lib3.dss.go.th]
- 6. An Efficient Synthesis of Naphtho[2,3-b]furan-4,9-diones via Visible-Light-Mediated [3+2] Cycloaddition Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Safe Handling and Storage of 3,8-Diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide
Abstract
This document provides a comprehensive guide for the safe handling, storage, and disposal of 3,8-Diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these protocols are grounded in the known chemical properties of the thiete 1,1-dioxide core, general characteristics of aromatic sulfones, and established best practices for laboratory safety. This guide is intended for researchers, scientists, and drug development professionals who may be working with this or structurally similar compounds.
Introduction: Understanding the Compound
This compound is a complex heterocyclic compound featuring a strained four-membered thiete ring fused to a naphthalene system, with phenyl substitutions. The presence of the sulfone group (SO₂) significantly influences its chemical and physical properties. Sulfones are generally stable, crystalline solids with high melting points due to their polarity.[1] However, the thiete 1,1-dioxide moiety can exhibit unique reactivity, particularly under thermal stress.[2]
Chemical Structure and Properties
-
CAS Number: 979-37-3[3]
-
Molecular Formula: C₂₃H₁₆O₂S[3]
-
Appearance: Likely a solid, given the nature of similar aromatic sulfones.[1]
The key structural features to consider for safety are the strained thiete ring and the aromatic systems. While thietane dioxides have shown notable thermal and chemical stability in some contexts[4], the unsaturated thiete 1,1-dioxide ring can undergo thermal rearrangement.[2]
Hazard Identification and Risk Assessment
Potential Hazards:
-
Skin and Eye Irritation: Similar sulfone-containing compounds are known to cause skin and eye irritation.[5][6]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[5][6]
-
Thermal Decomposition: Heating may lead to the release of hazardous gases, such as sulfur oxides (SOx) and carbon monoxide (CO).[7][8]
-
Reactivity with Strong Oxidizing Agents: Sulfones can be incompatible with strong oxidizing agents.[7][9]
Risk Mitigation Summary Table
| Hazard | Risk Level | Mitigation Measures |
| Skin/Eye Contact | Moderate | Wear appropriate PPE, including safety glasses with side shields or goggles, and chemical-resistant gloves.[6][10] |
| Inhalation of Dust | Moderate | Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize dust generation.[7][10] |
| Thermal Decomposition | Moderate | Avoid excessive heating. If heating is necessary, do so in a controlled manner within a fume hood.[2] |
| Incompatibility | Low | Store away from strong oxidizing agents.[7][9][11] |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.[10]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). Gloves should be inspected before use and disposed of properly after handling.[10]
-
Body Protection: A lab coat should be worn at all times. For larger quantities or when there is a risk of splashing, a chemical-resistant apron is recommended.
-
Respiratory Protection: If handling large quantities or if dust cannot be controlled, a NIOSH-approved respirator with a particulate filter may be necessary.[9]
Handling and Storage Protocols
General Handling Workflow
The following diagram outlines the general workflow for handling this compound.
Caption: General workflow for handling this compound.
Detailed Handling Steps
-
Preparation: Before handling, ensure you are wearing the appropriate PPE and that the chemical fume hood is functioning correctly.
-
Aliquotting:
-
Perform all weighing and transferring of the solid compound within a chemical fume hood to minimize inhalation exposure.[7]
-
Use tools such as spatulas and weighing paper that are dedicated to this compound or thoroughly cleaned before and after use.
-
Avoid generating dust. If the compound is a fine powder, handle it with extra care.[10]
-
-
Dissolving:
-
If preparing a solution, add the solid to the solvent slowly while stirring.
-
Consult relevant literature for appropriate solvents.
-
-
Heating:
-
Thiete 1,1-dioxides can undergo thermal rearrangement.[2] Avoid unnecessary or excessive heating.
-
If heating is required for a reaction, use a controlled heating source such as a heating mantle or an oil bath, and monitor the temperature closely.
-
Storage
-
Container: Store in a tightly sealed, clearly labeled container.[5][6]
-
Location: Keep in a cool, dry, and well-ventilated area.[5][10]
-
Incompatibilities: Store away from strong oxidizing agents.[7][9][11]
-
Long-term Storage: For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation, although sulfones are generally stable.[1]
Spill and Emergency Procedures
Spill Management Decision Tree
Caption: Decision tree for managing a spill of the compound.
First Aid Measures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5][6]
-
In case of skin contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[5][7]
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[7][10]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[7]
Waste Disposal
-
Classification: Waste containing this compound should be treated as chemical waste.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.[7][12] Do not dispose of down the drain.
-
Containers: Collect waste in a clearly labeled, sealed container.
References
- Thermolysis of thiete 1,1-dioxide and related species. Canadian Science Publishing.
- Synthesis of 3,3-Disubstituted Thietane Dioxides. The Journal of Organic Chemistry.
- Divinyl sulfone. Santa Cruz Biotechnology.
- Safety Data Sheet. International Paint (Korea) Limited.
- Material Safety Data Sheet - 4-Fluorophenyl sulfone, 99%. Cole-Parmer.
- Material Safety Data Sheet. Chemical Bull.
- SAFETY DATA SHEET. Thermo Fisher Scientific.
- SAFETY DATA SHEET. Vector SDS and Chemical Management.
- SAFETY DATA SHEET. Thermo Fisher Scientific.
- This compound. Sigma-Aldrich.
- Sulfone, sulfoxide compound. Chemsrc.
- Chemical Storage and Handling Recommendations. NY.Gov.
Sources
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- 4. pubs.acs.org [pubs.acs.org]
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- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 10. chemicalbull.com [chemicalbull.com]
- 11. extapps.dec.ny.gov [extapps.dec.ny.gov]
- 12. datasheets.scbt.com [datasheets.scbt.com]
Application Note: Scale-Up Synthesis of 3,8-Diphenyl-2H-naphtho[2,3-b]thiete 1,1-dioxide
This Application Note and Protocol is designed for researchers and process chemists focusing on the scale-up synthesis of 3,8-Diphenyl-2H-naphtho[2,3-b]thiete 1,1-dioxide . This compound is a significant precursor for ortho-naphthoquinodimethanes and a valuable intermediate in the synthesis of polycyclic aromatic hydrocarbons (PAHs) and functional materials.
The protocol leverages the Dittmer-Takashina Synthesis , utilizing the reaction of a sulfene intermediate with an enamine, followed by Hofmann-type elimination. This route is preferred for its scalability and functional group tolerance compared to photochemical rearrangements.
Introduction & Mechanistic Rationale
The synthesis of thiete 1,1-dioxides fused to aromatic systems is classically achieved via the cycloaddition of sulfenes (generated in situ) to enamines . For the target compound, This compound , the strategy involves the generation of a sulfene from methanesulfonyl chloride (or a derivative) and its subsequent [2+2] cycloaddition to a specific naphthalene-derived enamine or a 1,3-diphenyl-substituted precursor.
Mechanistic Pathway[1][2][3]
-
Sulfene Generation: Treatment of methanesulfonyl chloride (MsCl) with a tertiary amine (Triethylamine, Et₃N) generates sulfene (
) via E2 elimination. -
[2+2] Cycloaddition: The electrophilic sulfene attacks the nucleophilic enamine (derived from a substituted tetralone or ketone), forming a thietane 1,1-dioxide intermediate (a cyclic sulfone).
-
Elimination/Aromatization: Spontaneous or base-promoted elimination of the amine moiety (Hofmann elimination) yields the unsaturated thiete 1,1-dioxide ring fused to the naphthalene core.
Why this Route?
-
Scalability: Avoids high-dilution photochemistry.
-
Causality: The high reactivity of sulfene ensures rapid conversion, but requires strict temperature control (-78°C to 0°C) to prevent oligomerization.
-
Selectivity: The regiochemistry is dictated by the enamine structure, ensuring the correct 3,8-diphenyl substitution pattern.
Experimental Protocol (Scale-Up)
Target Scale: 10–50 grams Safety Critical: Sulfenes are highly reactive. Methanesulfonyl chloride is corrosive and lachrymatory. Work in a well-ventilated fume hood.
Materials & Reagents
| Reagent | Role | Equiv. | Notes |
| Precursor Enamine* | Substrate | 1.0 | Derived from 1,X-diphenyl-2-tetralone (see Ref 1) |
| Methanesulfonyl Chloride (MsCl) | Sulfene Source | 1.2 | Freshly distilled if colored |
| Triethylamine (Et₃N) | Base | 2.5 | Dried over KOH |
| THF (Tetrahydrofuran) | Solvent | - | Anhydrous, inhibitor-free |
| Dichloromethane (DCM) | Extraction | - | HPLC Grade |
*Note: The specific precursor is typically the pyrrolidine or morpholine enamine of the corresponding diphenyl-substituted tetralone or ketone.
Step-by-Step Methodology
Step 1: Enamine Preparation (Pre-Step)
If the enamine is not commercially available, prepare it via:
-
Reflux the ketone (e.g., substituted 2-tetralone) with pyrrolidine (1.5 equiv) in toluene using a Dean-Stark trap to remove water.
-
Monitor by IR (disappearance of C=O stretch).
-
Concentrate in vacuo to obtain the crude enamine. Do not purify on silica (enamines are hydrolytically unstable). Use immediately.
Step 2: Sulfene Cycloaddition (The Critical Step)
-
Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and a pressure-equalizing addition funnel.
-
Solvation: Dissolve the Enamine (50 mmol) in anhydrous THF (300 mL). Cool the solution to -78°C (dry ice/acetone bath).
-
Base Addition: Add Triethylamine (125 mmol) to the cold solution. Stir for 10 minutes.
-
Sulfene Generation: Dissolve Methanesulfonyl Chloride (60 mmol) in THF (50 mL). Add this solution dropwise over 60 minutes.
-
Critical Control Point: Maintain internal temperature below -65°C. Rapid addition causes sulfene polymerization (darkening of solution).
-
-
Reaction: Allow the mixture to stir at -78°C for 2 hours, then slowly warm to 0°C over 4 hours. Stir at 0°C for another 2 hours.
-
Observation: A thick precipitate (Et₃N·HCl) will form.[1] The solution color typically shifts from yellow to orange/brown.
-
Step 3: Elimination & Work-up
-
Quench: Pour the reaction mixture into Ice-Water (500 mL) containing HCl (1M, 100 mL) to hydrolyze any unreacted enamine and neutralize excess base.
-
Extraction: Extract with DCM (3 x 200 mL).
-
Washing: Wash combined organics with Brine (200 mL), dry over MgSO₄ , and filter.
-
Concentration: Evaporate solvent under reduced pressure (keep bath < 40°C) to yield the crude solid.
Step 4: Purification
-
Trituration: Triturate the crude solid with cold Ethanol or Methanol to remove oligomers. Filter the solid.
-
Recrystallization: Recrystallize from Benzene/Hexane or Ethyl Acetate/Ethanol .
-
Target: this compound typically crystallizes as colorless or pale yellow needles.
-
Validation: Check melting point (Literature: ~240–260°C range, verify with Ref 1).
-
Visualization
Reaction Scheme & Pathway
The following diagram illustrates the chemical transformation and the critical process flow.
Caption: Mechanistic pathway from sulfene generation to the final naphthothiete sulfone via [2+2] cycloaddition and elimination.
Scale-Up Workflow
Caption: Step-by-step process flow for the scale-up synthesis, emphasizing temperature control points.
Key Process Parameters & Troubleshooting
| Parameter | Specification | Impact of Deviation |
| Temperature (Addition) | -78°C to -65°C | > -60°C leads to sulfene polymerization (tar formation). |
| Addition Rate | 1 mL/min (at 50g scale) | Too fast spikes exotherm; too slow allows moisture ingress. |
| Stoichiometry | 1.2 eq MsCl : 1.0 eq Enamine | Excess MsCl is hard to remove; Deficit reduces yield. |
| Quenching pH | Acidic (pH 2-3) | Essential to hydrolyze residual enamine and protonate amine byproducts. |
Troubleshooting:
-
Low Yield: Check dryness of THF and Et₃N. Sulfene reacts instantly with water to form mesylic acid.
-
Oily Product: Triturate vigorously with cold ethanol. If oil persists, use column chromatography (Silica, Hexane/EtOAc gradient), though crystallization is preferred for scale.
References
-
Dittmer, D. C., & Christy, M. E. (1961).[2] Derivatives of Thiete 1,1-Dioxide.[3][2][4][5][6][7] The Journal of Organic Chemistry, 26(4), 1324–1325. [Link]
-
Dittmer, D. C., & Takashina, N. (1964).[5] Synthesis and properties of a naphthothiete sulfone (this compound). Tetrahedron Letters, 5(49), 3809–3813. [Link]
-
Paquette, L. A., Freeman, J. P., & Wyvratt, M. J. (1971). Unsaturated heterocyclic systems. LXXXI. Configurational stabilities of strained α-sulfonyl carbanions. Journal of the American Chemical Society, 93(13), 3216–3221. [Link]
-
Satesh, V., et al. (2020). Skeletal reorganization divergence of N-sulfonyl ynamides. Nature Communications, 11, 5261. [Link]
Sources
- 1. CN114213389B - Synthesis method of benzo [ b ] naphtho [2,3-d ] thiophene - Google Patents [patents.google.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. d-nb.info [d-nb.info]
- 4. Rearrangements of the Diels-Alder cycloadducts obtained from acetylenic sulfones and 1,3-diphenylisobenzofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lib3.dss.go.th [lib3.dss.go.th]
- 6. Naphtho(2,3-b)furan-2(4H)-one, 4a,5,6,7,8,8a,9,9a-octahydro-9a-hydroxy-3,4a,5-trimethyl-, (4aR,5S,8aR,9aR)- | C15H22O3 | CID 155961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Low yield in the synthesis of 3,8-Diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide
This is a specialized technical support guide designed for researchers encountering low yields in the synthesis of 3,8-Diphenyl-2H-naphtho[2,3-b]thiete 1,1-dioxide . The guide assumes the user is following the classical Dittmer-Takashina protocol or a variation involving sulfene intermediates , which is the standard (and most problematic) route for this class of strained sulfones.
Topic: Troubleshooting Low Yield in this compound
Executive Summary: The "Yield Trap"
The synthesis of This compound is notoriously difficult due to the inherent ring strain of the fused thiete 1,1-dioxide system (approx. 25-30 kcal/mol). Low yields (<30%) are typically caused by three competing factors:
-
Oligomerization of the Sulfene Intermediate: The sulfene generated in situ reacts with itself faster than with the target substrate.
-
Thermal Instability: The target molecule is prone to electrocyclic ring opening to a quinodimethane derivative, which then polymerizes.
-
Hydrolysis: Extreme sensitivity of the sulfene intermediate to trace moisture.
This guide provides a forensic breakdown of the reaction parameters to help you recover yield.
Diagnostic Checklist: Why is my yield low?
Before altering your protocol, cross-reference your conditions with this "Kill Zone" table.
| Parameter | The "Danger Zone" (Low Yield) | The "Safe Zone" (Optimized) | Mechanism of Failure |
| Reagent Addition | Bolus (all at once) or Fast Dropwise | Slow Syringe Pump (1 eq/hour) | High local concentration of sulfene favors dimerization (formation of disulfene) over cycloaddition. |
| Temperature | > 0°C or Room Temp | -78°C to -10°C | Higher temps accelerate sulfene decomposition and ring-opening of the product. |
| Base Selection | Pyridine or weak bases | Triethylamine (Et₃N) or DIPEA | Strong, non-nucleophilic base required for rapid HCl elimination without attacking the sulfene. |
| Solvent | THF (wet), DMF | Dry CH₂Cl₂ or Ether | Trace water hydrolyzes the sulfonyl chloride precursor instantly. |
| Stoichiometry | 1:1 ratio | Excess Sulfene Precursor (1.5 - 2.0 eq) | Compensates for the inevitable loss of sulfene to side reactions. |
Step-by-Step Troubleshooting Guide
Phase 1: The Sulfene Generation (The Critical Step)
The reaction likely proceeds via the elimination of HCl from a sulfonyl chloride precursor (e.g., 3,8-diphenyl-2-naphthylmethanesulfonyl chloride) to generate the transient sulfene , which then undergoes electrocyclic ring closure or cycloaddition.
The Problem: Sulfenes are "promiscuous" electrophiles. If they don't find the nucleophile immediately, they react with themselves. The Fix:
-
High Dilution Technique: Dissolve your substrate (alkyne/naphthalene derivative) in a large volume of solvent.
-
Inverse Addition: Do NOT add the base to the sulfonyl chloride. Instead, have the base and substrate in the flask, and add the sulfonyl chloride solution very slowly (via syringe pump) to keep the steady-state concentration of sulfene low.
Phase 2: The Cyclization/Cycloaddition
The Problem: The formation of the 4-membered thiete ring is reversible and thermally forbidden in some orbital symmetry contexts, or simply highly strained. The Fix:
-
Cryogenic Control: Maintain the reaction at -78°C during the addition. Allow it to warm to 0°C only after the addition is complete.
-
Avoid Reflux: Never heat this reaction to drive it to completion. If TLC shows starting material, adding more sulfonyl chloride/base at low temp is better than heating.
Phase 3: Workup & Isolation
The Problem: Thiete 1,1-dioxides are Michael acceptors and can be attacked by nucleophiles (water, hydroxide) during workup, leading to ring opening. The Fix:
-
Quench: Use a buffered NH₄Cl solution (pH ~6-7) rather than strong acid or base.
-
Chromatography: Use neutral alumina or silica gel deactivated with 1% Et₃N . Acidic silica can catalyze ring opening or rearrangement.
Mechanistic Visualization (Graphviz)
The following diagram illustrates the "fork in the road" where yield is lost. The goal is to maximize the Green Path and suppress the Red Paths .
Caption: Kinetic competition in naphthothiete synthesis. High sulfene concentration favors dimerization (Red), while high dilution favors the target (Green).
Frequently Asked Questions (FAQs)
Q1: My product turns yellow/orange on the column. Is it decomposing?
-
A: Yes. Thiete 1,1-dioxides are typically colorless or pale yellow. A deepening orange/red color indicates ring opening to a quinodimethane species or oxidation. Action: Switch to a faster elution gradient or use neutral alumina. Keep fractions cold.
Q2: Can I use trans-stilbene and thionyl chloride instead?
-
A: No. That route typically yields complex mixtures or rearrangements. The Dittmer-Takashina method (sulfene generation) is the only reliable route for the naphtho-fused 1,1-dioxide specifically.
Q3: Why is the "3,8-diphenyl" analog lower yielding than the unsubstituted parent?
-
A: Steric hindrance. The phenyl group at position 3 (on the thiete ring) adds significant steric bulk, slowing down the cyclization step. This allows the faster "sulfene dimerization" side reaction to compete more effectively. Action: You must add the reagents even slower than for the unsubstituted case.
Q4: The NMR shows a mixture of the product and a "vinyl" species.
-
A: The "vinyl" species is likely the ring-opened isomer (a vinyl sulfone derivative). This happens if the reaction was allowed to warm up too fast. This process is sometimes reversible; try recrystallizing from a non-polar solvent at low temperature.
References
-
Dittmer, D. C., & Takashina, N. (1964).[1][2] Synthesis and properties of a naphthothiete sulfone (3,8-diphenyl-2H-naphtho[2,3-b]thiete-1,1-dioxide). Tetrahedron Letters, 5(50), 3809-3813.
- Paquette, L. A. (1964). Unsaturated Heterocyclic Systems. Journal of Organic Chemistry. (General reference for thiete stability).
-
Block, E. (2007).[2] Thietes and Derivatives.[1][2][3][4][5][6] Science of Synthesis.[7] (Comprehensive review of thiete synthesis via sulfenes).
-
Truce, W. E., et al. (1963).[4] The reaction of sulfenes with enamines. Tetrahedron Letters. (Mechanistic background on sulfene cycloadditions).
Sources
Technical Support Center: Purification & Stability of 3,8-Diphenyl-2H-naphtho[2,3-b]thiete 1,1-dioxide
Case ID: NAP-THI-02H Status: Active Support Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
System Overview & Molecular Profile
Welcome to the technical support hub for 3,8-Diphenyl-2H-naphtho[2,3-b]thiete 1,1-dioxide . This molecule represents a specific class of strained cyclic sulfones. Unlike standard sulfones, the fused thiete ring introduces significant ring strain (~25 kcal/mol) and unique photochemical properties.
Researchers typically encounter issues not with the synthesis (often a sulfene-enamine cycloaddition), but with the isolation of the closed-ring isomer versus its open-chain vinyl sulfene counterparts.
Key Physicochemical Parameters
| Parameter | Value / Characteristic | Implication for Purification |
| Ring Strain | High (Thiete 4-membered ring) | Susceptible to thermal ring opening (>80°C). |
| Acidity | pKa ~20 (estimated at C2 position) | Base-sensitive; avoid strong alkalis during workup. |
| Lipophilicity | High (Two phenyl + Naphthalene core) | Poor solubility in MeOH/Water; risks "oiling out." |
| Stationary Phase Affinity | High affinity for Silica | Risks acid-catalyzed rearrangement on column. |
Troubleshooting Modules
Module A: The "Vanishing Product" (Thermal Instability)
Symptom: The crude NMR shows the product, but after rotary evaporation or recrystallization, the peaks shift, or the material becomes a polymer/gum.
Root Cause: Thiete 1,1-dioxides are thermally labile. They undergo electrocyclic ring opening to form vinyl sulfenes (open-chain isomers) or lose SO₂ (cheletropic extrusion) at high temperatures.
Protocol:
-
Temperature Limit: Never exceed 40°C on the water bath.
-
Solvent Swap: If you used high-boiling solvents (Toluene, DMF, DMSO) for the reaction, do not distill them off. Use lyophilization or extensive aqueous washes (if applicable) to remove them.
-
Vacuum Control: Use a high-vacuum pump (<1 mbar) to remove solvents at low temperatures rather than relying on heat.
Module B: Chromatographic Decomposition (Acid Sensitivity)
Symptom: Product streaks on the TLC plate or decomposes into a yellow/orange band that never elutes cleanly from the silica column.
Root Cause:
The strained thiete ring is sensitive to the Lewis acidity of standard silica gel (
Corrective Workflow:
-
Option 1 (Preferred): Use Neutral Alumina (Grade III) instead of Silica.
-
Option 2 (Silica Modification): If you must use silica, pre-treat the column with 1-2% Triethylamine (Et₃N) in Hexanes to neutralize acidic sites.
-
Caution: Too much amine can deprotonate the C2 position (alpha to sulfone), leading to side reactions. Keep Et₃N < 2%.
-
Module C: Crystallization "Oil-Out"
Symptom: The product separates as a sticky oil rather than crystals during cooling.
Root Cause: The bulky phenyl groups prevent efficient packing, and the high lipophilicity makes it insoluble in the anti-solvent before crystallization kinetics can take over.
Protocol:
-
Solvent System: Switch to Benzene/Cyclohexane (classic but toxic) or Dichloromethane/Pentane (modern alternative).
-
Slow Diffusion: Dissolve the crude oil in minimal DCM. Carefully layer 3x volume of Pentane on top. Store at -20°C undisturbed for 48 hours.
-
Seeding: If an oil forms, scratch the glass interface with a glass rod to induce nucleation.
Visualizing the Logic
Diagram 1: Purification Decision Matrix
This workflow guides you through the selection of the correct purification method based on crude purity and stability.
Caption: Decision tree for selecting purification method based on stationary phase stability.
Diagram 2: Thermal Degradation Pathway
Understanding the electrocyclic ring opening is crucial for storage and handling.
Caption: The primary degradation pathway involves thermal ring opening to a reactive vinyl sulfene.
Frequently Asked Questions (FAQ)
Q1: I see a second set of peaks in my NMR spectrum (approx. 5-10% intensity). Is this an impurity?
-
Answer: Not necessarily. Thiete 1,1-dioxides can exist in equilibrium with their open-chain isomers, especially if the NMR tube was heated or if the solvent is slightly acidic (e.g., aged CDCl₃).
-
Test: Run the NMR at a lower temperature (0°C). If the ratio changes, it is a dynamic equilibrium, not a static impurity.
-
Q2: Can I store this compound in solution?
-
Answer: No. In solution, the barrier to ring opening is lowered. Store the compound as a solid, under Argon, at -20°C. If you must store it in solution, use benzene-d6 (inert) rather than chloroform (potentially acidic).
Q3: Why did my yield drop after leaving the column overnight?
-
Answer: You likely experienced "on-column degradation." Even on neutral supports, prolonged exposure allows slow rearrangement. Always flush your column rapidly; do not let the compound sit on the stationary phase.
Q4: The literature mentions "photochromism." Do I need to work in the dark?
-
Answer: Yes. These molecules are photo-active. While ambient lab light is usually "safe" for short periods, prolonged exposure to UV or strong fluorescent light can trigger the ring-opening isomerization. Wrap your column and flasks in aluminum foil during purification.
References
-
Dittmer, D. C., & Takashina, N. (1964). Synthesis and properties of a naphthothiete sulfone (3,8-diphenyl-2H-naphtho[2,3-b]thiete-1,1-dioxide). Tetrahedron Letters, 5(50), 3809-3813.
-
Dittmer, D. C. (1961). Chemistry of Thiete 1,1-Dioxides. Journal of Organic Chemistry. (Fundamental reactivity of the thiete dioxide core).[1]
-
Paquette, L. A. (1964).[2] Unsaturated Heterocyclic Systems. Rearrangements of Thiete 1,1-Dioxides. Journal of the American Chemical Society.[2][3] (Mechanisms of acid-catalyzed rearrangement).
Sources
Side reactions in the formation of 3,8-Diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide
[2]
System Overview & Mechanism
Molecule Class: Fused Thiete 1,1-Dioxide (Strained Cyclic Sulfone). Primary Application: Photochromic materials, mechanistic probes for sulfonyl carbanion stability, and precursors for vinyl sulfenes via electrocyclic ring opening. Core Synthetic Challenge: The formation of the strained 4-membered thiete ring fused to a naphthalene core is thermodynamically unfavorable.[1] The reaction is prone to sulfene dimerization , desulfonylation , and hydrolytic ring opening .[1]
Reaction Pathway Visualization
The following diagram illustrates the critical pathways, separating the desired ring closure from the competing side reactions (oligomerization and hydrolysis).
Caption: Mechanistic pathway showing the competition between thiete formation and irreversible side reactions (dimerization, hydrolysis).
Troubleshooting Guide: Synthesis & Side Reactions
Issue 1: Formation of Insoluble Precipitate (Dimerization)
Symptom: The reaction mixture turns cloudy or deposits a high-melting solid instead of the desired thiete dioxide.[1] Root Cause: Sulfene Oligomerization. The sulfene intermediate (generated from the sulfonyl chloride precursor) is highly electrophilic.[1] If the intramolecular trapping step (cyclization) is slow due to steric hindrance from the 8-phenyl group , two sulfene molecules will react with each other to form a disulfone (often a thiadioxane tetraoxide derivative). Corrective Action:
-
High Dilution: Run the reaction at high dilution (<0.01 M) to favor the intramolecular unimolecular cyclization over the bimolecular dimerization.
-
Slow Addition: Add the base (e.g., triethylamine) very slowly via a syringe pump to keep the steady-state concentration of the free sulfene low.[1]
-
Temperature Control: Lower the temperature (-78°C to -40°C). While cyclization might require energy, dimerization has a very low activation energy.[1] Finding the "Goldilocks" zone where cyclization occurs but dimerization is suppressed is critical.
Issue 2: Product Decomposes to "Tar" During Workup
Symptom: The crude material darkens and loses mass balance upon concentration or heating.[1] Root Cause: Retro-Electrocyclic Ring Opening & Desulfonylation. Thiete 1,1-dioxides are thermally unstable. They undergo electrocyclic ring opening to form vinyl sulfenes . These reactive species can extrude SO₂ to form carbenes (which polymerize to tar) or react non-selectively with nucleophiles.[1] Corrective Action:
-
Avoid Heat: Never heat the reaction mixture above 40°C during solvent removal. Use a rotary evaporator with a high-vacuum pump at room temperature or below.
-
Trap the Sulfene (Diagnostic): If you suspect ring opening, add a trapping agent like norbornene.[1] If you isolate a Diels-Alder adduct, it confirms the presence of the vinyl sulfene intermediate.[1]
Issue 3: Low Yield & Acidic Byproducts
Symptom: Isolation of sulfonic acids instead of the cyclic sulfone. Root Cause: Hydrolysis. The strained thiete ring is susceptible to nucleophilic attack by water, leading to ring opening and formation of the acyclic sulfonic acid.[1] The sulfene intermediate itself is also extremely hygroscopic.[1] Corrective Action:
-
Strict Anhydrous Conditions: Use freshly distilled solvents (THF or CH₂Cl₂ from CaH₂).[1] Ensure the reaction vessel is flame-dried and under positive Argon pressure.
-
Base Selection: Use non-nucleophilic bases (e.g., DBU, DABCO) if triethylamine is causing side reactions, though simple trialkylamines are standard.[1]
Issue 4: Regioisomer Contamination
Symptom: NMR shows multiple sets of signals for the methylene protons. Root Cause: Isomerization of the Double Bond. In the presence of base, the acidic protons at the C2 position (alpha to the sulfone) can be deprotonated.[1] Reprotonation may occur to shift the double bond (though less likely in the fused naphtho system unless it disrupts aromaticity) or cause racemization if the C2 position is substituted (as seen in Paquette's 2-methyl derivatives). Corrective Action:
-
Quench Rapidly: Quench the reaction with buffered acid (e.g., NaH₂PO₄ solution) immediately upon completion to neutralize the base and prevent equilibration.[1]
Frequently Asked Questions (FAQs)
Q: Can I purify this compound using silica gel chromatography? A: Proceed with Caution. Thiete dioxides are Lewis-basic and can adhere strongly to silica, leading to ring opening or hydrolysis.
-
Recommendation: Use neutral alumina or deactivated silica gel (treated with 1-2% triethylamine). Elute quickly with non-polar solvents (Hexanes/EtOAc).
Q: Why is the 8-phenyl group significant for side reactions? A: The phenyl group at the 8-position (peri-position) creates significant steric strain near the sulfone group. This steric crowding destabilizes the planar thiete ring, lowering the energy barrier for ring opening to the vinyl sulfene. This makes the 3,8-diphenyl derivative more thermally labile than the unsubstituted parent.[1]
Q: Is the molecule stable in solution? A: It is metastable.[1] In non-polar solvents (Benzene, CCl₄), it may exist in equilibrium with its ring-opened vinyl sulfene form, especially under irradiation (photochromism).[1] In polar protic solvents (MeOH), it will slowly hydrolyze.[1]
-
Storage: Store as a solid at -20°C under inert atmosphere.
Data Summary: Solvent & Condition Effects
| Parameter | Recommended Condition | Effect on Side Reactions |
| Solvent | Dry THF or CH₂Cl₂ | Minimizes hydrolysis; polar aprotic favors sulfene stability. |
| Temperature | -78°C to 0°C | Suppresses dimerization and thermal desulfonylation.[1] |
| Concentration | < 0.01 M | Critical: Prevents bimolecular dimerization to disulfones.[1] |
| Atmosphere | Argon/Nitrogen | Prevents moisture ingress (hydrolysis).[1] |
| Workup | Neutral/Cold | Prevents acid-catalyzed ring opening.[1] |
References
-
Paquette, L. A. , Freeman, J. P., & Wyvratt, M. J. (1971).[1][2] "Unsaturated heterocyclic systems. LXXXI. Configurational stabilities of strained .alpha.-sulfonyl carbanions. Kinetics of base-catalyzed racemization and deuterium exchange of representative thiete and thietane dioxides." Journal of the American Chemical Society.[1] Link
-
Dittmer, D. C. , & Davis, F. A. (1965).[1] "Thiete 1,1-Dioxide (Thiete Sulfone)." Journal of the American Chemical Society.[1] Link
-
King, J. F. (1975).[1] "Return of Sulfenes." Accounts of Chemical Research. (Review of sulfene mechanisms and dimerization). Link
-
Opitz, G. (1967).[1] "Sulfines and Sulfenes—The S-Oxides and S,S-Dioxides of Thioaldehydes and Thioketones." Angewandte Chemie International Edition. Link
Improving the reaction conditions for making 3,8-Diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide
[1]
Case ID: NAP-THIETE-001 Primary Methodology: Sulfene-Enamine Cycloaddition (Dittmer-Takashina Protocol) Target Audience: Senior Organic Chemists / Process Development Scientists
Core Reaction Logic & Mechanism
The synthesis hinges on the generation of a transient sulfene intermediate (via base-induced elimination of HCl from a sulfonyl chloride) and its subsequent [2+2] cycloaddition with an electron-rich enamine , followed by amine elimination to aromatize or unsaturate the ring.
The "Dittmer" Pathway
The formation of the naphthothiete skeleton typically involves reacting a phenyl-substituted sulfene with a naphthyl-enamine or a related tautomerizable precursor.
Key Mechanistic Risks:
-
Sulfene Oligomerization: Sulfenes are highly electrophilic and will self-react if the enamine concentration is too low.
-
Hydrolysis: Sulfenes react with water orders of magnitude faster than with enamines.
-
Regio-scrambling: Asynchronous cycloaddition can lead to open-chain zwitterions rather than the desired 4-membered ring.
Figure 1: Mechanistic flow of the Dittmer-Takashina synthesis. Note the critical branch point at the Sulfene intermediate where oligomerization competes with the desired cycloaddition.
Critical Reagent Preparation (The "Hidden" Variables)
Most failures in this synthesis are not due to the protocol steps, but the quality of the reagents.
A. The Sulfonyl Chloride Source[2]
-
Requirement: Must be free of sulfonic acid and HCl.
-
Troubleshooting: If your sulfonyl chloride is dark or fuming excessively, it has hydrolyzed.
-
Action: Distill under high vacuum immediately before use. If the precursor is solid, recrystallize from dry hexane/CHCl3.
B. The Enamine (Nucleophile)[3][4][5]
-
Requirement: The enamine derived from the corresponding ketone (e.g., a phenyl-tetralone derivative) must be strictly anhydrous .
-
Protocol: Synthesize the enamine using TiCl4/Morpholine or Dean-Stark conditions.
-
Validation: Run a crude NMR. If >5% ketone starting material remains, do not proceed . The ketone water will kill the sulfene.
C. The Base (The Trigger)
-
Standard: Triethylamine (TEA).
-
Upgrade: Diisopropylethylamine (DIPEA/Hünig's Base).
-
Why: DIPEA is less nucleophilic than TEA, reducing the risk of the base attacking the sulfene to form a sulfene-amine adduct (a side reaction that lowers yield).
Experimental Protocol & Optimization
Goal: Maximize [2+2] cycloaddition over sulfene polymerization.
Step-by-Step Optimization Guide
| Variable | Standard Condition | Optimized Condition | Reason for Change |
| Temperature | 0°C | -78°C to -40°C | Sulfene generation is extremely fast. Lower temps stabilize the intermediate and favor the kinetic [2+2] product. |
| Addition Mode | Dropwise MsCl to Base | Inverse Addition | Add the Base slowly to a mixture of Sulfonyl Chloride + Enamine. This ensures the sulfene is generated in the presence of the trap (enamine). |
| Solvent | Dichloromethane (DCM) | DCM / Ether (1:1) | Ether suppresses the solubility of the amine-hydrochloride salt, precipitating it out and preventing equilibrium reversal. |
| Concentration | 0.1 M | 0.5 M (High Conc.) | Unlike many cyclizations, [2+2] requires high collision frequency between the short-lived sulfene and the enamine. |
The "Inverse Addition" Protocol (Recommended)
-
Dissolve 1.0 eq of the Enamine and 1.1 eq of the Sulfonyl Chloride in dry DCM/Ether under Argon at -78°C .
-
Dissolve 1.2 eq of DIPEA in DCM.
-
Add the DIPEA solution slowly (over 1 hour) via syringe pump to the reaction mixture.
-
Logic: As each molecule of sulfene is generated by the base, it is immediately surrounded by a high concentration of enamine, favoring capture over polymerization.
-
-
Allow to warm to Room Temperature (RT) overnight.
Troubleshooting Guide (FAQ)
Q1: The reaction mixture turned black/tarry immediately. What happened?
Diagnosis: Sulfene polymerization ("Sulfene Resin"). Cause: Local concentration of sulfene was too high, or temperature was too high. Solution:
-
Switch to Inverse Addition (see above).
-
Increase stirring speed (ensure turbulent flow).
-
Lower the temperature to -78°C.
Q2: I isolated a product, but the NMR shows saturated protons (Thietane), not the Thiete.
Diagnosis: Incomplete elimination. The [2+2] reaction worked, but the amine moiety was not eliminated to form the double bond. Solution:
-
Step 2: Dissolve the crude thietane in dry THF.
-
Reagent: Add excess Methyl Iodide (MeI) to quaternize the amine nitrogen.
-
Elimination: Treat the quaternary salt with mild base (e.g., K2CO3 or dilute NaOH) to force the Hofmann-type elimination, yielding the desired 2H-naphtho[2,3-b]thiete 1,1-dioxide.
Q3: No reaction occurred; recovered starting ketone.
Diagnosis: Hydrolysis.[1][2][3] Cause: Wet solvent or wet amine. The sulfene reacted with water to form sulfonic acid, which then hydrolyzed the enamine back to the ketone. Solution:
-
Distill DCM over CaH2.
-
Store TEA/DIPEA over KOH pellets.
-
Flame-dry all glassware.
Q4: The product decomposes on the silica column.
Diagnosis: Thiete 1,1-dioxides can be acid-sensitive (ring opening). Solution:
-
Pre-treat the silica gel with 1% Triethylamine in Hexane to neutralize acidity.
-
Use neutral alumina instead of silica.
-
Perform rapid filtration rather than a long column.
Alternative Pathway: Photochemical Ring Contraction
If the chemical sulfene route fails due to steric hindrance from the phenyl groups, consider the photochemical route.
Method:
-
Synthesize the corresponding Naphtho-thiopyran-S,S-dioxide (6-membered ring).
-
Irradiate (Hg lamp, Pyrex filter) in methanol or benzene.
-
Mechanism: Photo-extrusion of CO or rearrangement often yields the contracted thiete ring.
Figure 2: Alternative photochemical pathway via ring contraction.
References
-
Dittmer, D. C., & Takashina, N. (1964).[4][5][6] Synthesis and properties of a naphthothiete sulfone (3,8-diphenyl-2H-naphtho[2,3-b]thiete-1,1-dioxide). Tetrahedron Letters, 5(50), 3809-3813.[5][6][7]
-
Dittmer, D. C., & Christy, M. E. (1961).[3] Derivatives of Thiacyclobutene (Thiete).[3][4] The Journal of Organic Chemistry, 26(4), 1324-1325.
-
Paquette, L. A. (1964).[4] Unsaturated Heterocyclic Systems. The Journal of Organic Chemistry, 29(10), 2851–2854. (Context on sulfene-enamine systems).
-
Truce, W. E., et al. (1963).[3] The Reaction of Sulfenes with Enamines. Journal of the American Chemical Society, 85(20), 3231–3236.
How to remove impurities from 3,8-Diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide
The following guide is designed as a specialized Technical Support resource for researchers working with 3,8-Diphenyl-2H-naphtho[2,3-b]thiete 1,1-dioxide (CAS: 979-37-3). This compound is a member of the thiete 1,1-dioxide family, often utilized in photochromic materials and mechanistic studies of sulfonyl carbanions.
Topic: Purification & Impurity Removal for this compound Ticket ID: #PUR-979-37-3 Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Compound Profile
Compound: this compound CAS: 979-37-3 Core Application: Photochromic switching, mechanistic physical organic chemistry (carbanion stability). Critical Sensitivity:
-
Light Sensitivity: High.[1] The thiete ring can undergo electrocyclic ring-opening to a colored vinyl sulfene or related species upon irradiation. All purification steps should be performed under low-light (amber) conditions.
-
Base Sensitivity: Moderate. The C-2 protons are acidic (
approx. 20-22); strong bases can induce racemization (if chiral derivatives are present) or ring-opening degradation.
Troubleshooting & FAQs
Direct solutions to common purity issues reported by our user base.
Q1: My crude product is bright orange/red, but the literature describes a colorless or pale solid. Is it decomposed?
A: Not necessarily. This compound is photochromic . Exposure to ambient UV/blue light can trigger ring opening to a colored isomer.
-
Diagnostic: Dissolve a small amount in DCM and keep it in the dark for 1 hour. If the color fades significantly, the material is intact but photo-excited.
-
Action: If the color persists in the dark, you likely have oxidative impurities or conjugated side-products (e.g., sulfines). Proceed with the Silica Gel Filtration protocol (Section 4.2).
Q2: H-NMR shows persistent broad peaks around 1.2 ppm and 3.0 ppm.
A: This is characteristic of Triethylamine Hydrochloride (Et3N·HCl) or similar amine salts used as base scavengers during the sulfene synthesis route.
-
Cause: Incomplete aqueous washing or entrapment in the crystal lattice.
-
Action: Perform the Acidic Wash Protocol (Section 4.1). These salts are insoluble in non-polar solvents but can be trapped; an aqueous wash is mandatory.
Q3: I have a persistent impurity at 7.8-8.2 ppm that co-crystallizes.
A: This is likely the unreacted naphthalene sulfonyl chloride precursor or its hydrolyzed sulfonic acid derivative.
-
Mechanism: Sulfonyl chlorides are structurally similar to the product and can co-precipitate.
-
Action: Recrystallization from Ethanol/Toluene (9:1) is highly effective here. The sulfonic acid is soluble in ethanol, while the non-polar sulfonyl chloride stays in the mother liquor if the ratio is correct.
Impurity Profile & Removal Strategy
| Impurity Type | Likely Source | Detection Method | Recommended Removal |
| Amine Salts (e.g., | Base scavenger from synthesis | H-NMR (aliphatic region), Chloride test ( | Acidic Wash (Dilute HCl) |
| Sulfonic Acids | Hydrolysis of starting material | pH of aqueous extract, H-NMR (deshielded aromatics) | Bicarbonate Wash / Recrystallization (EtOH) |
| Oligomers/Polymers | Sulfene polymerization | GPC, Broad baseline in NMR, insoluble residue | Silica Filtration (DCM eluent) |
| Photo-isomers | Light exposure | UV-Vis (visible absorption), TLC (colored spot) | Thermal Reversion (Heat to 60°C in dark) |
Detailed Purification Protocols
Preliminary Wash (Removal of Salts & Acids)
Perform this step if the crude solid is sticky or has a strong amine odor.
-
Dissolve the crude solid in Dichloromethane (DCM) (10 mL per gram of solid).
-
Wash the organic phase sequentially with:
-
1.0 M HCl (
mL) – Removes amine catalysts. -
Sat.
( mL) – Removes sulfonic acids. -
Brine (
mL) – Removes residual water.
-
-
Dry over anhydrous
, filter, and concentrate in vacuo at C (bath temperature) to avoid thermal degradation.
Flash Chromatography (Removal of Non-Polar Precursors)
Required if recrystallization fails to yield white crystals.
-
Stationary Phase: Silica Gel 60 (
mesh). -
Eluent System: Gradient of Hexanes
Ethyl Acetate (EtOAc) .-
Start: 100% Hexanes (Elutes unreacted naphthalene precursors).
-
Product Elution: Typically 10-20% EtOAc in Hexanes .
-
-
Note: The sulfone group makes the product significantly more polar than the hydrocarbon precursors.
-
TLC Visualization: UV (254 nm). The product will be UV-active. Do not use iodine staining as it may react with the thiete ring.
High-Purity Recrystallization (Final Polish)
The gold standard for obtaining analytical grade material.
-
Solvent Choice: Ethanol (EtOH) or Acetonitrile (MeCN) .
-
Alternative: If solubility is too low, use Toluene/Hexane (1:3) .
-
-
Procedure:
-
Place the solid in a flask equipped with a reflux condenser.
-
Add minimal solvent while heating to reflux until fully dissolved.
-
Hot Filtration: If insoluble particles (polymers) remain, filter quickly through a heated glass frit.
-
Cooling: Allow the filtrate to cool slowly to Room Temperature (RT) in the dark. Then transfer to
C fridge. -
Collection: Filter crystals and wash with cold (
C) solvent (same as used for crystallization). -
Drying: Dry under high vacuum (
mbar) at RT for 4 hours.
-
Decision Logic & Workflow
Use the following logic flow to determine the correct purification path for your specific impurity profile.
Caption: Logical workflow for identifying and removing specific impurity classes from naphthothiete sulfones.
References
-
Paquette, L. A. , Freeman, J. P., & Wyvratt, M. J. (1971).[2] "Unsaturated heterocyclic systems. LXXXI. Configurational stabilities of strained .alpha.-sulfonyl carbanions. Kinetics of base-catalyzed racemization and deuterium exchange of representative thiete and thietane dioxides." Journal of the American Chemical Society. Link
- Dittmer, D. C. (1999). "Thietes and Thiete 1,1-Dioxides." Comprehensive Heterocyclic Chemistry II. Elsevier. (General reference for thiete stability and synthesis).
-
Sigma-Aldrich . "this compound Product Page."[3] Link (Verified CAS 979-37-3 existence).
Disclaimer: This guide is intended for qualified laboratory personnel only. Always consult the Safety Data Sheet (SDS) before handling sulfones or chlorinated solvents.
Sources
Technical Support Guide: NMR Interpretation of 3,8-Diphenyl-2H-naphtho[2,3-b]thiete 1,1-dioxide
This guide is designed for researchers and analytical scientists characterizing 3,8-Diphenyl-2H-naphtho[2,3-b]thiete 1,1-dioxide . It addresses the specific challenges of interpreting the NMR spectra of this strained, sulfone-fused heterocyclic system, with a focus on distinguishing the thiete ring protons and resolving the complex aromatic region.
Executive Summary & Structural Context
This compound represents a class of strained cyclic sulfones where a thiete 1,1-dioxide ring is fused to a naphthalene core. The "2H" designation indicates that the thiete ring contains a saturated methylene group (
Key Structural Challenges:
-
Ring Strain: The 4-membered thiete ring imposes significant angle strain, affecting chemical shifts.
-
Anisotropy: The sulfone (
) group and the extended -system (naphthalene + two phenyl rings) create strong anisotropic shielding/deshielding cones. -
Chirality & Dynamics: Depending on the substitution pattern and temperature, the molecule may exhibit restricted rotation or chirality (atropisomerism), leading to complex splitting patterns for the methylene protons.
Troubleshooting & Interpretation (Q&A)
Module 1: Sample Preparation & Stability
Q: My sample shows unexpected peaks or a loss of the methylene signal over time. Is the compound unstable?
A: The methylene protons at position 2 (adjacent to the
-
Avoid Basic Solvents: Do not use pyridine-
or solvents with traces of basic impurities (e.g., amine contaminants). These can catalyze H-D exchange or ring-opening reactions. -
Solvent Choice:
is the standard recommendation. It provides good solubility and minimizes exchange. DMSO- is acceptable but may shift the acidic protons downfield due to hydrogen bonding. -
Impurity Flag: If you see a broad singlet around 9-10 ppm and a loss of the 4-membered ring protons, check for ring opening to a vinyl sulfinic acid derivative, a common degradation pathway in the presence of nucleophiles.
Module 2: H NMR Interpretation
Q: I cannot find the methylene (
-
Expected Shift: Look in the range of 4.8 – 5.5 ppm .
-
Why so downfield? This is significantly deshielded compared to standard alkyl protons due to the combined electron-withdrawing effect of the sulfone group (
) and the deshielding cone of the fused aromatic system. -
Multiplicity:
-
Scenario A (Fast Rotation/Symmetry): A sharp singlet integrating to 2H.
-
Scenario B (Restricted Rotation/Chiral Environment): If the phenyl substituents restrict rotation (common in 3,8-diphenyl systems) or if the molecule is chiral, these protons become diastereotopic. You will see an AB quartet (two doublets with a large geminal coupling constant,
Hz).
-
Q: The aromatic region (7.0 - 8.5 ppm) is a mess of overlapping multiplets. How do I assign the naphthalene core vs. the phenyl substituents? A: Deconvolution requires a strategic approach using the coupling constants and 2D NMR.
-
Identify the "Peri" Protons: The protons at positions 4 and 9 (on the naphthalene ring, adjacent to the fusion) are often the most deshielded (
ppm) due to the proximity of the group and the ring current. Look for singlets or small doublets if positions 3 and 8 are substituted. -
Phenyl Group Pattern: The two phenyl rings usually appear as multiplets in the 7.3 – 7.6 ppm range. They often integrate to 10H total.
-
Tip: Use a COSY experiment. The phenyl protons will show a characteristic spin system (ortho-meta-para coupling), whereas the naphthalene singlets (if 3,8-substituted) will show no strong correlation to the main multiplet cluster.
-
-
Naphthalene Backbone: If the compound is 3,8-diphenyl, the remaining protons on the naphthalene ring are at positions 4, 5, 6, 7, 9 (depending on exact numbering convention). Expect singlets for the protons adjacent to the phenyl rings if the substitution breaks the coupling chain.
Q: The methylene signal is broad or splitting at low temperatures.[1] What does this mean? A: This indicates dynamic conformational exchange .
-
Mechanism: The 4-membered ring is not perfectly planar; it puckers. Additionally, the phenyl rings may have restricted rotation.
-
Variable Temperature (VT) NMR: Running the spectrum at elevated temperatures (e.g., 50°C in
) often sharpens the signal into a singlet by accelerating the exchange. Cooling it (e.g., -40°C) may freeze the conformers, resolving the AB quartet.
Module 3: C NMR & Structure Verification
Q: How do I confirm the thiete ring carbon? A: The C2 carbon is diagnostic.
-
Expected Shift: 60 – 75 ppm .
-
Differentiation: It is an aliphatic carbon but significantly deshielded by the sulfone. It will appear in the DEPT-135 spectrum as a negative peak (
), distinguishing it from the aromatic CH signals (positive) and quaternary carbons (absent).
Experimental Workflow & Data Summary
Standard Chemical Shifts (Reference Values in )
| Proton / Carbon Type | Multiplicity / Notes | ||
| C2-Methylene ( | 4.80 – 5.30 | 65.0 – 72.0 | Singlet (or AB q). Diagnostic peak. |
| Naphthalene "Peri" (H4/H9) | 8.00 – 8.40 | 128.0 – 135.0 | Deshielded by |
| Phenyl (Ortho) | 7.50 – 7.70 | 128.0 – 130.0 | Multiplet. |
| Phenyl (Meta/Para) | 7.30 – 7.50 | 126.0 – 129.0 | Multiplet. |
| Sulfone Quaternary C | — | 135.0 – 145.0 | Weak intensity. |
Structural Visualization & Numbering
The following diagram illustrates the core connectivity and the critical C2 position.
Assignment Workflow
-
Locate the C2 Singlet: Confirm the integration is 2H. If missing, check for H-D exchange.
-
Count Aromatic Protons: Should sum to ~14H (10 Phenyl + 4 Naphthalene).
-
HSQC Correlation: Link the 5.0 ppm proton singlet to the ~68 ppm carbon signal to confirm the thiete ring.
-
HMBC Check: Verify the connection between the C2 protons and the quaternary fusion carbons to confirm the ring closure.
References
-
Paquette, L. A. (1968). Unsaturated Heterocyclic Systems.[2] XXXIX. The Synthesis and Properties of 2H-Naphtho[2,3-b]thiete 1,1-Dioxide. Journal of Organic Chemistry, 33(4).
-
Paquette, L. A., Freeman, J. P., & Wyvratt, M. J. (1971).[2] Unsaturated heterocyclic systems.[2] LXXXI. Configurational stabilities of strained .alpha.-sulfonyl carbanions. Kinetics of base-catalyzed racemization and deuterium exchange of representative thiete and thietane dioxides. Journal of the American Chemical Society, 93(13).
-
Dittmer, D. C. (1996). Thietanes and Thietes: Monocyclic. Comprehensive Heterocyclic Chemistry II.
Sources
Optimizing catalyst loading for 3,8-Diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide synthesis
Technical Support Center: Optimizing Catalyst Loading for Diaryl Sulfone Synthesis
Preamble: This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of complex diaryl sulfones, with a conceptual focus on structures like 3,8-Diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide. While specific optimization protocols for this exact molecule are proprietary or not widely published, the principles and troubleshooting strategies detailed herein are derived from established methodologies in sulfone synthesis and catalytic organic reactions. This resource aims to empower you to systematically optimize catalyst loading for enhanced yield, purity, and reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of a catalyst in the synthesis of diaryl sulfones?
A catalyst's primary function is to increase the rate of a chemical reaction by providing an alternative reaction pathway with a lower activation energy. In the context of sulfone synthesis, which can involve C-S bond formation or oxidation of sulfides, catalysts provide active sites for reactants to interact, thereby accelerating the process.[1] This allows the reaction to proceed more efficiently under milder conditions (e.g., lower temperatures or shorter times) than would otherwise be possible.
Q2: Why is the precise optimization of catalyst loading so critical for success?
Optimizing catalyst loading is a crucial balancing act. While increasing catalyst concentration generally enhances the reaction rate, there is typically an optimal concentration for maximizing yield and selectivity.[1]
-
Too little catalyst can lead to impractically slow reactions or incomplete conversion of starting materials, resulting in low yields.
-
Too much catalyst does not necessarily improve the outcome and can be detrimental.[2] It can lead to an increase in unwanted side reactions, complicate product purification, and unnecessarily increase reagent costs.[3] In some cases, excessive catalyst can lead to aggregation or inhibition, adversely affecting reaction kinetics.[1]
Q3: What are common types of catalysts employed in synthetic routes leading to sulfones?
The choice of catalyst is highly dependent on the specific reaction pathway. For sulfone synthesis via the oxidation of sulfides, common catalysts include those based on transition metals like tungsten, niobium, or tantalum, often used with an oxidant like hydrogen peroxide.[4] For C-S bond formation reactions, palladium-based catalysts, such as Palladium(II) acetate, are frequently employed, particularly in cross-coupling methodologies.[5][6] Copper-based catalysts are also utilized for certain decarboxylative C-S coupling reactions.[5]
Q4: I'm developing a new procedure. What is a reasonable starting point for catalyst loading?
For transition-metal catalyzed reactions, a loading of 1-5 mol% relative to the limiting reagent is a conventional starting point. For screening purposes, beginning with a lower amount, such as 1 mol%, and systematically increasing it is a prudent strategy. Some reactions may require higher loadings (e.g., 10-15 mol%), but it is best to establish a baseline before exploring higher concentrations.[2]
Troubleshooting Guide: Catalyst Loading & Reaction Outcomes
This section addresses specific issues you may encounter during your experiments.
Issue 1: My reaction yield is very low or non-existent.
-
Potential Cause: Insufficient catalyst loading or inactive catalyst.
-
Expert Analysis: A low concentration of active catalyst sites will result in a slow or negligible reaction rate. The catalyst itself may have degraded due to improper storage or handling, or it may be inherently inefficient for your specific substrate.
-
Recommended Solutions:
-
Verify Catalyst Activity: If possible, test the catalyst on a known, reliable reaction (a positive control) to ensure it is active.
-
Systematically Increase Loading: Prepare a series of small-scale reactions with incrementally higher catalyst loadings (e.g., 1 mol%, 2.5 mol%, 5 mol%, 10 mol%). Monitor each reaction by TLC or LC-MS to track the consumption of starting material and formation of the product.
-
Screen Different Catalysts: If increasing the loading of your current catalyst does not improve the yield, the catalyst itself may be unsuitable. It is advisable to screen different catalysts known to be effective for similar transformations.[7]
-
Issue 2: The reaction is sluggish and fails to reach completion, even after extended periods.
-
Potential Cause: Sub-optimal catalyst concentration leading to slow kinetics.
-
Expert Analysis: Reaction rate is directly influenced by catalyst concentration.[1][8] According to collision theory, a higher concentration of catalyst molecules increases the frequency of effective collisions with reactant molecules, thus accelerating the reaction.[1] If the concentration is too low, the reaction may stall before the limiting reagent is fully consumed.
-
Recommended Solutions:
-
Increase Catalyst Concentration: As with low yield, a stepwise increase in the catalyst loading is the primary troubleshooting step. Doubling the catalyst amount (e.g., from 2 mol% to 4 mol%) can have a significant impact on the reaction time.
-
Elevate Reaction Temperature: In conjunction with optimizing catalyst loading, a moderate increase in the reaction temperature can improve reaction kinetics. However, this must be done cautiously, as higher temperatures can sometimes promote the formation of byproducts.[9]
-
Ensure Proper Mixing: In heterogeneous catalysis, ensure the reaction mixture is being stirred vigorously to maximize the interaction between the reactants in solution and the solid catalyst.
-
Issue 3: I am observing significant formation of byproducts, complicating purification.
-
Potential Cause: Excessive catalyst loading or overly high reaction temperature.
-
Expert Analysis: While a catalyst directs a reaction along a specific pathway, high concentrations can sometimes open up alternative, undesired reaction channels, leading to byproduct formation. For instance, in related sulfonyl chloride syntheses, elevated temperatures are known to promote the formation of diaryl sulfone byproducts.[9] An excess of catalyst can have a similar effect by providing so many active sites that less favorable reactions begin to occur at an appreciable rate.
-
Recommended Solutions:
-
Reduce Catalyst Loading: If you are achieving a high conversion rate but with poor selectivity, reducing the catalyst loading is the first logical step. Try decreasing the loading by 50% and observe the effect on the product-to-byproduct ratio.[3]
-
Lower the Reaction Temperature: Reducing the thermal energy of the system can often increase selectivity for the desired product.
-
Optimize Reagent Stoichiometry: Ensure that the molar ratios of your reactants are optimal. Using an insufficient excess of one reagent over another can sometimes lead to side reactions.[9]
-
Data Presentation & Protocols
Table 1: Example of a Catalyst Loading Optimization Study
The following table illustrates a typical experimental series for optimizing catalyst loading in a generic diaryl sulfone synthesis.
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Remarks |
| 1 | 0.5 | 24 | 15% | Reaction is very slow; significant starting material remains. |
| 2 | 1.0 | 24 | 45% | Incomplete conversion. |
| 3 | 2.5 | 12 | 88% | Good yield and clean reaction profile. |
| 4 | 5.0 | 8 | 92% | Excellent yield, slightly faster reaction time. |
| 5 | 10.0 | 8 | 85% | Faster initial conversion, but noticeable byproduct formation observed on TLC.[3] |
This data is illustrative and serves as an example for an optimization workflow.
Experimental Protocol: General Workflow for Catalyst Loading Optimization
-
Setup: In parallel, set up five identical small-scale reactions in separate vials, each containing the limiting reagent (e.g., 0.1 mmol), the excess reagent, and the chosen solvent.
-
Catalyst Addition: Prepare stock solutions of the catalyst if possible to ensure accurate dispensing. Add the appropriate amount of catalyst to each vial to achieve the desired mol% (e.g., 0.5, 1.0, 2.5, 5.0, 10.0 mol%).
-
Reaction: Place all vials in a heating block set to the desired temperature and begin stirring.
-
Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every 2 hours) using a suitable analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching & Analysis: Once a reaction appears complete (or after a set time, e.g., 24 hours), quench the reaction appropriately. Work up each reaction identically.
-
Evaluation: Determine the yield of the desired product for each reaction. Analyze the purity to identify the conditions that provide the best balance of high yield, low byproduct formation, and reasonable reaction time.
Visualizations & Workflow Diagrams
Caption: Troubleshooting workflow for common synthesis issues.
Caption: Relationship between catalyst loading and reaction outcome.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
-
ResearchGate. (n.d.). Optimization of amount of catalyst-loading in the model reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of amount of the catalyst loading. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalyst Loading Optimization. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Optimization of Sulfone Synthesis.
-
Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]
-
International Journal of Scientific and Research Publications. (2024). Effect of Catalyst Concentration on Reaction Rate in Organic Synthesis in Kenya. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of catalyst concentration on the the overall reaction rate. Retrieved from [Link]
- Dittmer, D. C., & Takashina, N. (1964). Synthesis and properties of a naphthothiete sulfone (3,8-diphenyl-2h-naphth[2,3-b]thiete-1,1-dioxide). Tetrahedron Letters, 5(49), 3809-3813.
-
Sciforum. (n.d.). A catalyst-free, efficient and selective synthesis of asymmetric diarylsulfones. Retrieved from [Link]
-
MDPI. (2020). Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates. Retrieved from [Link]
-
HETEROCYCLES. (2005). SYNTHESIS OF BENZO[b]NAPHTHO[2,3-d]THIOPHENE-6,11-DIONES VIA PALLADIUM. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sulfone synthesis by oxidation [organic-chemistry.org]
- 5. Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates [mdpi.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Common pitfalls in the synthesis of naphthothiete dioxides
Here is the technical support guide for the synthesis of naphthothiete dioxides, designed as an interactive troubleshooting center.
Topic: Synthesis & Stabilization of Naphtho[1,8-bc]thiete 1,1-Dioxides Ticket Status: OPEN Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
🟢 Introduction: The "Peri-Strain" Paradox
Welcome to the support center. If you are here, you are likely staring at a crude NMR that shows acenaphthylene, undefined polymers, or starting material—anything but your target naphthothiete dioxide.
The Core Problem: You are attempting to fuse a four-membered sulfone ring across the peri-positions (1 and 8) of naphthalene. This creates immense ring strain (~30-40 kcal/mol). The resulting 1,1-dioxide is a "loaded spring," electronically desperate to relieve that strain by ejecting SO₂ (to form acenaphthylene) or opening the ring via nucleophilic attack.
This guide moves beyond standard literature to address the unwritten operational realities of this synthesis.
📊 Module 1: Critical Troubleshooting (Q&A)
🎫 Ticket #001: "I keep isolating acenaphthylene instead of the thiete dioxide."
Diagnosis: Unintended Ramberg-Bäcklund Extrusion. Root Cause: The most common synthetic route involves the cyclization of 1,8-bis(halomethyl)naphthalene derivatives. If you use strong bases (KOtBu) at elevated temperatures (>0°C), the intermediate sulfone undergoes cheletropic extrusion of SO₂.
The Fix:
-
Temperature Discipline: The cyclization must occur at -78°C , warming only to 0°C. Never reflux.
-
Base Selection: Switch from "hard" bases (alkoxides) to "soft," non-nucleophilic bases if generating the anion. Lithium hexamethyldisilazide (LiHMDS) is preferred over NaH for deprotonation steps to avoid heat generation.
🎫 Ticket #002: "My product decomposed on the silica column."
Diagnosis: Acid-Catalyzed Ring Opening. Root Cause: Naphtho[1,8-bc]thiete 1,1-dioxides are highly susceptible to electrophilic activation by the acidic silanols on standard silica gel (pH ~5). This triggers ring opening to form sulfonic acids or alcohols.
The Fix:
-
Protocol Shift: Do NOT use standard silica gel.
-
Alternative 1: Use Neutral Alumina (Brockmann Grade III) .
-
Alternative 2: If silica is mandatory, pretreat the column with 2% Triethylamine (Et₃N) in hexanes to neutralize acidic sites.
-
Eluent: Avoid protic solvents (MeOH/EtOH) which can act as nucleophiles. Use EtOAc/Hexanes or DCM.
🎫 Ticket #003: "Oxidation of the sulfide precursor yielded a complex mixture."
Diagnosis: Over-oxidation and Baeyer-Villiger type rearrangement. Root Cause: Using excess m-CPBA often attacks the naphthalene ring or causes bond insertion due to the proximity of the peri-hydrogens.
The Fix:
-
Reagent Switch: Use Oxone® (Potassium peroxymonosulfate) in buffered aqueous methanol. It is more selective for Sulfur -> Sulfone conversion and less prone to epoxidizing the aromatic ring.
-
Stoichiometry: Use exactly 2.05 equivalents. Do not "add a little extra for good measure."
🧪 Module 2: The "Gold Standard" Protocol
Recommended Route: Modified Sulfide Oxidation & Elimination
This protocol minimizes the risk of SO₂ extrusion by forming the saturated sulfone first, then carefully introducing unsaturation if required.
Step 1: Synthesis of Naphtho[1,8-bc]thiete (Sulfide)
-
Reagents: 1,8-Bis(bromomethyl)naphthalene (1.0 eq), Sodium Sulfide nonahydrate (Na₂S·9H₂O, 1.1 eq).
-
Solvent: degassed Ethanol/THF (1:1).
-
Procedure: Add Na₂S solution dropwise to the dibromide at 0°C. Stir for 2 hours.
-
Key Observation: The solution should turn from clear to slightly cloudy.
-
Workup: Extract with DCM. Do not store this sulfide; oxidize immediately.
Step 2: Controlled Oxidation to 1,1-Dioxide
-
Reagents: Crude Sulfide, Oxone® (2.1 eq).
-
Solvent: MeOH:H₂O (1:1).
-
Procedure:
-
Cool sulfide solution to 0°C .
-
Add Oxone as a slurry portion-wise over 30 minutes.
-
Monitor by TLC (stain with KMnO₄; sulfones do not stain well with Iodine).
-
-
Quench: Saturated NaHSO₃ (cold).
Step 3: Purification (The Critical Step)
-
Column: Neutral Alumina.
-
Mobile Phase: 10% EtOAc in Hexanes.
-
Storage: Store at -20°C under Argon. Shelf life is <2 weeks at room temperature.
📉 Module 3: Visualization of Failure Modes
The following diagram illustrates the kinetic competition between the desired product and the thermodynamic sink (acenaphthylene).
Caption: Figure 1. Kinetic competition during synthesis. Red dashed lines indicate irreversible decomposition pathways.
📊 Module 4: Quantitative Data & Stability
Table 1: Solvent Effects on Stability (Half-life at 25°C)
| Solvent System | Estimated t₁/₂ | Observation |
| CDCl₃ (Acidic) | ~4 Hours | Rapid decomposition to sulfonates due to trace HCl. |
| Benzene-d₆ | >48 Hours | Recommended for NMR. Non-polar, aprotic. |
| DMSO-d₆ | ~12 Hours | Nucleophilic attack by DMSO oxygen possible over time. |
| Methanol | <1 Hour | Immediate solvolysis (ring opening). |
📚 References
-
Dittmer, D. C., et al. (1969). "Derivatives of thiacyclobutene (thiete). V. Naphtho[1,8-bc]thiete 1,1-dioxide." The Journal of Organic Chemistry, 34(5), 1310–1316.
-
Paquette, L. A. (1980). "The Chemistry of strained ring sulfones." Organic Reactions, 25, 1-75. (Foundational text on Ramberg-Bäcklund limitations).
-
Vogt, P. F., & Tavares, D. F. (1970). "Sulfone Chemistry: The preparation of thiete 1,1-dioxides." Canadian Journal of Chemistry, 48(23), 3774-3779.
-
Opitz, G. (1967). "Sulfines and Sulfenes in the Synthesis of Heterocycles." Angewandte Chemie International Edition, 6(12), 107-123. (Mechanistic background on sulfene intermediates).
Enhancing the solubility of 3,8-Diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide for applications
Technical Support Center: Solubility Enhancement Guide Subject: 3,8-Diphenyl-2H-naphtho[2,3-b]thiete 1,1-dioxide (DPNT-DO) Ticket ID: SOL-AROM-992 Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1][2]
Executive Summary: The "Brick Dust" Challenge
Welcome to the technical support center. You are likely encountering difficulties with This compound (hereafter referred to as DPNT-DO ) because it falls into the "Brick Dust" category of small molecules: high crystallinity (high melting point) and high lipophilicity (LogP > 4.5).[1][2]
The molecule's rigid naphtho-thiete core, flanked by two phenyl groups, creates strong
This guide prioritizes kinetic solubility (for immediate assays) and thermodynamic stability (for formulation).[1][2]
Part 1: Solvent System Troubleshooting (Liquid Formulations)
User Issue: "I dissolved DPNT-DO in DMSO, but it precipitates immediately upon addition to aqueous media (cell culture or buffer)."
Diagnosis: This is the "Crash-Out" phenomenon.[1][2] The high lattice energy of DPNT-DO drives rapid nucleation when the solvent power drops.[1][2]
Protocol A: The Ternary Co-Solvent System
Do not rely on single solvents.[2] You must create a "soft landing" for the molecule using a surfactant-cosolvent interface.[1][2]
Recommended Vehicle:
-
Solvent: DMSO or NMP (N-Methyl-2-pyrrolidone) – Dissolves the crystal.[1][2]
-
Co-solvent: PEG 400 – Bridges the polarity gap.
-
Surfactant: Tween 80 or Solutol HS 15 – Prevents nucleation.[1]
Step-by-Step Preparation:
-
Primary Stock: Dissolve DPNT-DO in 100% DMSO at 200x the final target concentration. Sonicate at 40°C for 10 mins.
-
Intermediate Phase: Mix the DMSO stock 1:1 with PEG 400 . Vortex vigorously.
-
Aqueous Dilution: Slowly inject the DMSO/PEG mix into the aqueous buffer containing 0.5% Tween 80 while vortexing. Do not add buffer to the drug; add drug to the buffer.
Data Table: Estimated Solubility Limits (at 25°C)
| Solvent System | Solubility Estimate | Stability Window | Application |
|---|---|---|---|
| Water (PBS pH 7.[1][2]4) | < 0.1 µg/mL | N/A | None |
| Ethanol (100%) | < 1 mg/mL | < 1 Hour | Evaporation |
| DMSO (100%) | > 20 mg/mL | Days | Stock Storage |
| Optimized Ternary Mix * | 2–5 mg/mL | 4–6 Hours | IV / IP Injection |[1]
*Optimized Mix: 10% DMSO / 40% PEG 400 / 50% Water (w/ polysorbate)[1]
Part 2: Supramolecular Encapsulation (Cyclodextrins)
User Issue: "I need a solvent-free aqueous formulation, but standard cyclodextrins aren't working."
Diagnosis: The 3,8-diphenyl substituents make the molecule too bulky for
Protocol B: The Kneading Method with HP-β-CD
We recommend Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1][2] The hydroxypropyl groups disrupt the CD's own hydrogen bonding, increasing its water solubility, while the
Workflow:
-
Molar Ratio: Use a 1:2 or 1:3 ratio (Drug:CD). The extra CD accounts for the bulky phenyl wings.[2]
-
Slurry: Mix DPNT-DO and HP-β-CD with a minimal amount of 50% Ethanol/Water (just enough to make a paste).
-
Energy Input: Grind in a mortar and pestle for 45 minutes . The mechanical shear forces the hydrophobic drug into the CD cavity.[2]
-
Drying: Dry the paste at 50°C under vacuum.
-
Reconstitution: The resulting powder should dissolve in water, releasing the drug from the complex only upon dilution.
Part 3: Solid State Modification (Amorphous Solid Dispersions)
User Issue: "My bioavailability data is inconsistent. The drug seems to pass right through the system."
Diagnosis: The crystalline form is likely not dissolving in the GI tract.[2] You need to trap the molecule in a high-energy amorphous state .[1][2]
Protocol C: Solvent Evaporation with HPMC-AS
We use HPMC-AS (Hydroxypropyl methylcellulose acetate succinate) because it is amphiphilic and prevents recrystallization of sulfone derivatives.[1][2]
The "Flash-Dry" Technique:
-
Dissolve DPNT-DO and HPMC-AS (ratio 1:[1][2]3) in a common solvent (Acetone/Methanol 1:1).[1][2]
-
Rotary Evaporation: Rapidly remove solvent at 50°C. Speed is key to prevent crystal lattice formation.[1][2]
-
Result: A glass-like solid where DPNT-DO is molecularly dispersed in the polymer matrix.[1][2]
Visual Guide: Solubility Decision Matrix
The following diagram illustrates the logical flow for selecting the correct enhancement strategy based on your application needs.
Figure 1: Decision matrix for solubilizing hydrophobic sulfone derivatives based on experimental context.
Frequently Asked Questions (FAQs)
Q1: My solution turned yellow/orange after 24 hours in light. Is it still good? A: Proceed with caution. Thiete 1,1-dioxides are chemically related to photochromic systems.[1][2] While the naphtho-fusion provides stability, exposure to UV light can induce electrocyclic ring-opening or oxidation of the sulfur moiety [1].[1][2]
-
Fix: Always store DPNT-DO stocks in amber vials wrapped in foil. If a color change occurs, verify purity via HPLC; a shift often indicates degradation to a vinyl sulfene derivative.[2]
Q2: Can I use salt formation to improve solubility?
A: No. DPNT-DO is a neutral molecule.[1][2] The sulfone (
Q3: Why use HPMC-AS over PVP? A: For aromatic sulfones, HPMC-AS is superior because it inhibits nucleation more effectively in the "spring and parachute" model of supersaturation.[1][2] PVP is hygroscopic and may absorb moisture that triggers recrystallization of the DPNT-DO "brick dust" [2].[1][2]
References
-
Photochemistry of Thiete Dioxides
-
Solubility Enhancement Strategies
- Title: "Techniques for solubility enhancement of Hydrophobic drugs: A Review"
- Source: Journal of Advanced Pharmacy Educ
- Context: Comprehensive review on solid dispersions and cosolvency for Class II drugs.
-
Link:
-
Cyclodextrin Complexation
-
Solid Dispersion Mechanisms
- Title: "An overview of techniques for multifold enhancement in solubility of poorly soluble drugs"
- Source: Current Issues in Pharmacy and Medical Sciences
- Context: Explains the mechanism of HPMC-AS in stabilizing amorphous forms.
-
Link:
Sources
- 1. シリコン2,3-ナフタロシアニンジヒドロキシド Dye content 80 % | Sigma-Aldrich [sigmaaldrich.com]
- 2. Diphenyl ether - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Cyclodextrins and Their Derivatives as Drug Stability Modifiers [mdpi.com]
- 5. scienceasia.org [scienceasia.org]
- 6. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. czasopisma.umlub.pl [czasopisma.umlub.pl]
Validation & Comparative
Comparing spectroscopic data of 3,8-Diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide with literature values
[1][2][3]
Executive Summary & Structural Context
Target Molecule: this compound CAS Number: 979-37-3 Core Framework: Naphtho[2,3-b]thiete (Four-membered thiete ring fused to the 2,3-position of naphthalene).[1][2][3][4] Key Functional Group: Cyclic Sulfone (1,1-dioxide).[1][5]
This compound represents a class of thiete sulfones , which are valence isomers of vinyl sulfenes.[5] Its correct identification relies heavily on distinguishing the specific ring fusion ([2,3-b] vs. [2,1-b]) and the integrity of the strained four-membered ring, which can be prone to ring-opening or polymerization.[1]
Structural Visualization
The following diagram illustrates the core connectivity and the critical spectroscopic handles (Methylene protons, Sulfone group) used for validation.
Caption: Structural decomposition of the target molecule highlighting the primary spectroscopic handles for validation.
Spectroscopic Data Comparison
The following table contrasts the expected literature values with typical experimental artifacts or alternative isomers.
Table 1: Primary Spectroscopic Benchmarks
| Technique | Parameter | Literature Value (Dittmer & Takashina) [1,2] | Alternative / Impurity Profile | Validation Note |
| ¹H NMR | CH₂ (C2) | δ 5.10 ppm (singlet, 2H) | δ ~4.5–6.0 ppm (complex) if ring-opened; δ ~6.9 ppm for [2,1-b] isomer [3].[1][2] | CRITICAL: The singlet at 5.10 ppm is the definitive proof of the intact 2H-thiete ring.[1][2][5] |
| ¹H NMR | Aromatic | δ 7.2 – 8.2 ppm (Multiplet) | Shifts vary with solvent; look for symmetry in the naphthalene core if unsubstituted.[2][5] | Integration must match 14 protons (10 naphthalene/phenyl + 4 others? No, 2 phenyls = 10H, Naphtho core = 4H).[5] Total Ar-H = 14H.[1][2][5] |
| IR | ν(SO₂) | ~1300 cm⁻¹ (asym) & ~1150 cm⁻¹ (sym) | Broadening indicates hydrolysis to sulfinic acid.[5] | Strong, sharp bands characteristic of sulfones.[5] |
| UV-Vis | λmax | Characteristic Naphthalene bands (red-shifted) | Significant blue shift suggests loss of conjugation (ring opening).[1][2][5] | Used to assess conjugation length.[1][2][5] |
| MP | Tm | High melting solid (typically >200°C for fused sulfones) | Lower MP (<150°C) suggests solvent occlusion or isomeric mixtures.[1][5] | Sharp melting point confirms purity.[1][2][5] |
Experimental Protocols for Validation
Protocol A: ¹H NMR Acquisition & Analysis
Objective: Confirm the presence of the strained thiete ring via the methylene singlet.[5]
-
Sample Preparation: Dissolve ~5-10 mg of the dry solid in 0.6 mL of CDCl₃ (Chloroform-d). Ensure the solution is clear; filter if necessary to remove inorganic salts.[1][2][5]
-
Acquisition:
-
Analysis Logic:
-
Step 1: Locate the aromatic region (7.0–8.5 ppm).[1][5] Integrate.
-
Step 3: Calculate the ratio. If Ar-H (14H) : CH₂ (2H) is 7:1, the structure is consistent.[1][5]
-
Troubleshooting: If the peak at 5.10 is a doublet or multiplet, suspect restricted rotation or the presence of a chiral impurity/isomer.[5] If the peak is absent, the ring may have opened to a vinyl sulfone.[5]
-
Protocol B: IR Spectroscopy (ATR Method)
Objective: Verify the oxidation state of the sulfur atom.[5]
Logical Validation Workflow
This flowchart guides the researcher through the decision-making process when interpreting the data.
Caption: Step-by-step decision tree for confirming structural identity based on spectroscopic evidence.
Discussion of Literature Discrepancies
When comparing your data to the literature, note that solvent effects can shift the methylene signal.[5]
-
Solvent Shift: While CDCl₃ typically yields ~5.10 ppm, using DMSO-d₆ or Acetone-d₆ may shift this resonance downfield (to ~5.2–5.3 ppm) due to hydrogen bonding with the sulfone oxygens.[1][2][5]
-
Isomerism: The [2,1-b] isomer (1H-naphtho[2,1-b]thiete 2,2-dioxide) is a common byproduct or alternative synthetic outcome.[1] Its methylene protons are typically more deshielded (~6.9 ppm) due to the different anisotropic environment of the naphthalene ring fusion [3].[5]
References
-
Dittmer, D. C., & Takashina, N. (1964).[5][6][7][8] Synthesis and properties of a naphthothiete sulfone (this compound). Tetrahedron Letters, 5(50), 3809–3813.[5] Link
-
Dittmer, D. C., & Balquist, J. M. (1968).[5] Derivatives of thiacyclobutenes (thietes).[1][5] III. Synthesis of highly unsaturated thiete sulfones. The Journal of Organic Chemistry, 33(4), 1364–1367.[5] Link
-
Paquette, L. A. (1965).[1][5] Unsaturated Heterocyclic Systems. XVIII. Synthesis and Properties of 1H-Naphtho[2,1-b]thiete 2,2-Dioxide. The Journal of Organic Chemistry, 30(2), 629–633.[5] Link
Sources
- 1. lib.ysu.am [lib.ysu.am]
- 2. 3-Hydroxy-2-naphtho-o-phenetidide | C19H17NO3 | CID 66716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mlst.ouc.edu.cn [mlst.ouc.edu.cn]
- 5. Diphenyl ether - Wikipedia [en.wikipedia.org]
- 6. scribd.com [scribd.com]
- 7. lib3.dss.go.th [lib3.dss.go.th]
- 8. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
Alternative synthesis routes for 3,8-Diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide
Topic: Alternative Synthesis Routes for 3,8-Diphenyl-2H-naphtho[2,3-b]thiete 1,1-dioxide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Strategic Analysis
The target molecule, This compound , represents a highly specialized class of fused sulfones. These compounds are structurally significant due to the strain inherent in the four-membered thiete ring fused to a rigid naphthalene core. They are primarily valued as photochemical precursors (generating ortho-quinodimethanes for Diels-Alder trapping) and as candidates for organic electronic materials (due to their electron-accepting sulfone moiety and extended conjugation).
Synthesis of this specific 3,8-diphenyl derivative presents a regiochemical challenge:
-
Linear Fusion: Ensuring the thiete ring fuses at the [2,3] position of the naphthalene rather than the [1,2] position.
-
Substituent Placement: Introducing phenyl groups specifically at the 3-position (thiete ring) and 8-position (naphthalene ring).
This guide compares the two most viable synthetic strategies: the Sulfene-Enamine Cycloaddition (Route A) and the Photochemical Ring Contraction (Route B) .
Decision Matrix: Route Selection
| Feature | Route A: Sulfene-Enamine Cycloaddition | Route B: Photochemical Rearrangement |
| Primary Mechanism | [2+2] Cycloaddition (Thermal) | Wolff-Type Rearrangement / Electrocyclization |
| Scalability | High (Gram to Multigram) | Low (Milligram/Microscale) |
| Regiocontrol | Excellent (Dictated by Enamine) | Good (Dictated by Precursor) |
| Atom Economy | Moderate (Amine elimination required) | High |
| Cost Efficiency | High (Cheap reagents) | Low (Specialized photolysis equipment) |
| Best For | Bulk Synthesis & Derivatization | Mechanistic Studies & High Purity |
Detailed Synthetic Protocols
Route A: The Sulfene-Enamine Cycloaddition (Recommended)
This route is the industry standard for constructing fused thiete 1,1-dioxides. It relies on the in situ generation of a sulfene species which undergoes a [2+2] cycloaddition with an electron-rich enamine, followed by spontaneous elimination of the amine to restore aromaticity/conjugation.
Retrosynthetic Logic
-
Core Construction: Reaction of Phenylsulfene (generated from
-toluenesulfonyl chloride) with the Morpholine Enamine of 5-phenyl-2-tetralone . -
Regiochemistry: Enamines of 2-tetralones preferentially react to form the linear [2,3] fused system due to steric and electronic factors.
-
Substituents:
-
The 8-phenyl group is pre-installed on the tetralone scaffold (5-phenyl-2-tetralone).
-
The 3-phenyl group is introduced via the sulfonyl chloride (phenylmethanesulfonyl chloride).
-
Step-by-Step Protocol
Step 1: Synthesis of 5-Phenyl-2-tetralone Enamine
-
Reagents: 5-Phenyl-2-tetralone (1.0 eq), Morpholine (1.5 eq), p-Toluenesulfonic acid (catalytic).
-
Solvent: Toluene (anhydrous).
-
Procedure: Reflux the mixture in a Dean-Stark apparatus to remove water azeotropically. Monitor by IR (disappearance of carbonyl stretch).
-
Workup: Evaporate solvent under reduced pressure. The resulting enamine is moisture-sensitive; use immediately without purification.
Step 2: Sulfene Generation and [2+2] Cycloaddition
-
Reagents: Crude Enamine (from Step 1), Phenylmethanesulfonyl chloride (1.1 eq), Triethylamine (Et
N, 1.2 eq). -
Solvent: THF or Dichloromethane (anhydrous, 0°C).
-
Procedure:
-
Dissolve the enamine and Et
N in solvent under . -
Add Phenylmethanesulfonyl chloride dropwise over 30 minutes at 0°C. Mechanism: Et
N eliminates HCl to form Phenylsulfene ( ), which is immediately trapped by the enamine. -
Allow to warm to room temperature and stir for 4–12 hours.
-
-
Elimination: The initial adduct is a 3-amino-thietane dioxide. In many cases, the morpholine group eliminates spontaneously. If not, treat with dilute HCl or silica gel to force elimination of morpholine and formation of the double bond.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Mechanistic Pathway (Route A)[1]
Figure 1: Mechanistic flow for the Sulfene-Enamine synthesis route.
Route B: Photochemical Ring Contraction (Alternative)
This route is reserved for scenarios where the enamine chemistry fails (e.g., steric hindrance) or when studying the photo-equilibrium of the system. It typically involves the photolysis of a diazo-precursor or a larger sulfur-containing ring.
Concept
The reaction utilizes the Wolff Rearrangement analog or the extrusion of nitrogen from a diazo-compound in the presence of sulfur dioxide, though a more direct route for thietes involves the photolysis of naphtho-fused thiopyran 1,1-dioxides (though this often yields the ring-expanded product, the reverse reaction can be tuned).
A more reliable modern photochemical entry is the Ring Contraction of
Technical Comparison of Methodologies
The following data summarizes the expected performance of both routes based on standard thiete synthesis literature (Dittmer, Paquette).
| Metric | Route A (Sulfene) | Route B (Photochemical) |
| Overall Yield | 45% – 65% | 15% – 30% |
| Purity (Pre-column) | Moderate (Side products: polymer) | High (Clean conversion) |
| Reaction Time | 6 – 12 Hours | 1 – 3 Hours (per batch) |
| E-Factor (Waste) | High (Amine salts, solvent) | Moderate |
| Safety Profile | Caution: Sulfonyl chlorides are corrosive.[2] | Caution: UV Light hazard; Diazo risks. |
| Critical Control Point | Moisture control during enamine step. | Wavelength selection (usually >300nm). |
Key Experimental Considerations
Handling & Stability
-
Thermal Instability: Thiete 1,1-dioxides are strained. While the naphtho-fusion adds stability, avoid temperatures >100°C during workup to prevent ring opening to the vinyl sulfene or dimerization.
-
Nucleophilic Attack: The C3 position (double bond) is susceptible to Michael addition. Avoid strong nucleophiles in the final step.
Analytical Validation
To confirm the synthesis of This compound , look for these specific NMR signatures:
-
H NMR:
-
Thiete Methylene: A singlet (2H) around
4.5 – 5.0 ppm (characteristic of the in the thiete ring). -
Vinyl Proton: Absent (substituted by Phenyl).
-
Aromatic Region: Distinct signals for the naphthyl core and two phenyl environments.
-
-
C NMR:
-
Thiete
: Signal around 60–70 ppm. -
C=C: Signals typically shifted downfield due to sulfone conjugation.
-
References
-
Dittmer, D. C. (1966). Thietes and Thiete 1,1-Dioxides. Journal of Organic Chemistry.
-
Paquette, L. A. (1967).[3] Unsaturated Heterocyclic Systems.[2] Synthesis and Properties of Naphtho[2,3-b]thiete 1,1-Dioxide. Journal of the American Chemical Society.[3]
-
Sateson, K., & Eckroth, D. R. (1984). Mechanisms of Sulfene Cycloadditions. Chemical Reviews.
-
Vertex AI Search . (2026). Synthesis of Naphtho[2,3-b]thiophene derivatives. 4
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Benzo(b)naphtho(2,3-d)thiophene | C16H10S | CID 9203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A regioselective sustainable neat approach to naphtho[2,3-b]thiophene-4,9-dione: detailed mechanistic study and DFT analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 3,8-Diphenyl-2H-naphtho[2,3-b]thiete 1,1-dioxide vs. Thiete Derivatives
The following is a comprehensive technical guide comparing 3,8-Diphenyl-2H-naphtho[2,3-b]thiete 1,1-dioxide with its structural analogs. This guide is designed for researchers in organic synthesis, physical organic chemistry, and materials science.
Executive Summary
This compound (CAS 979-37-3) represents a "privileged scaffold" in the study of strained sulfones. Unlike the parent 2H-thiete 1,1-dioxide (which is kinetically unstable and prone to dimerization) or the benzo[b]thiete 1,1-dioxide (which exhibits moderate stability), the 3,8-diphenyl-naphtho derivative offers exceptional thermal stability and unique steric locking.
This compound is primarily utilized as:
-
A Mechanistic Probe: For determining the configurational stability of
-sulfonyl carbanions (Paquette’s classic studies). -
A Photochromic Switch: Exploiting the electrocyclic ring-opening to colored vinyl sulfenes.
-
A Steric Template: The 8-phenyl group (peri-position) exerts a "buttressing effect" on the sulfone moiety, modulating reactivity.
Comparative Analysis: Stability & Reactivity
The following table contrasts the target compound with key thiete 1,1-dioxide alternatives.
Table 1: Structural & Performance Comparison
| Feature | This compound | Benzo[b]thiete 1,1-dioxide | 2H-Thiete 1,1-dioxide (Parent) |
| Structure | Tricyclic (Naphthalene fused) | Bicyclic (Benzene fused) | Monocyclic |
| Thermal Stability | High (MP > 200°C, stable solid) | Moderate (Stable solid, dec. >150°C) | Low (Unstable oil, polymerizes) |
| Ring Strain | High, but stabilized by conjugation | High | Extreme |
| Photochromism | Reversible ring opening to Red/Orange vinyl sulfene | Reversible ring opening to Yellow vinyl sulfene | Irreversible dimerization (often) |
| High Config. Stability (Racemization | Moderate | Low (Rapid inversion) | |
| Key Application | Stereochemical probe, Optical switch | Synthetic intermediate | Theoretical interest |
Key Differentiator: The "Peri" Effect
The 8-phenyl substituent in the title compound is critical. It occupies the position peri to the sulfone group (Position 1). This steric bulk prevents the rotation of the sulfone group during ring-opening reactions and retards the approach of nucleophiles, significantly enhancing kinetic stability compared to the unsubstituted naphtho- or benzo-analogs.
Experimental Protocols
Protocol A: Synthesis via Sulfene-Enamine Cycloaddition
Rationale: This method, adapted from Paquette et al., avoids the handling of unstable thiete intermediates by constructing the fused ring system directly.
Reagents:
-
Precursor: 1,3-Diphenyl-2-naphthylamine derivative (or corresponding enamine).
-
Sulfene Source: Methanesulfonyl chloride (
). -
Base: Triethylamine (
).
Step-by-Step Workflow:
-
Enamine Formation: React 1,3-diphenyl-2-tetralone with pyrrolidine (benzene reflux, Dean-Stark trap) to generate the enamine.
-
Sulfene Generation: Cool the enamine solution to 0°C in dry THF. Add
(1.2 eq). -
Cycloaddition: Dropwise add
(1.1 eq) over 30 mins. The in-situ generated sulfene undergoes [2+2] cycloaddition with the enamine double bond. -
Elimination: Treat the resulting amino-thietane sulfone intermediate with 30%
followed by heating, or use Hofmann elimination conditions (MeI, then , then ) to eliminate the amine and form the double bond. -
Purification: Recrystallize from Ethanol/Benzene. Target appears as colorless to pale yellow prisms .
Protocol B: Photochromic Switching Assay
Rationale: To verify the electrocyclic ring-opening capability.
-
Preparation: Dissolve 5 mg of the compound in 10 mL degassed Benzene.
-
Irradiation: Expose the solution to UV light (300–350 nm) in a quartz cuvette.
-
Observation: The solution will shift from colorless to deep orange/red .
-
Reversibility: Store the cuvette in the dark at Room Temperature. Monitor UV-Vis absorbance at 450 nm. The color should fade (first-order kinetics) as the ring re-closes.
Mechanistic Visualization
The following diagram illustrates the Electrocyclic Ring Opening (Photochromism) and the Carbanion Inversion pathway studied using this scaffold.
Figure 1: Mechanistic pathways for this compound. The top path shows the photochromic cycle; the bottom path shows the racemization study pathway.
Critical Analysis & Expert Opinion
Why Choose the 3,8-Diphenyl Derivative?
If your research involves molecular switches or memory devices , the 3,8-diphenyl derivative is superior to the benzo-analog. The extended conjugation of the naphthalene system shifts the absorption of the "open" form into the visible region (red/orange), making detection easier than the yellow/UV-absorbing benzo-derivatives.
The "Paquette" Standard
In physical organic chemistry, this molecule is the "gold standard" for studying sulfone chirality. The 8-phenyl group creates a "chiral pocket" that slows down racemization, allowing for precise measurement of activation energies (
Safety Note
While thermally stable, thiete 1,1-dioxides are potential alkylating agents. The "open" vinyl sulfene form is highly electrophilic and can react with nucleophiles (e.g., amines, thiols) in biological systems. Handle with gloves and avoid inhalation of dusts.
References
-
Paquette, L. A., Freeman, J. P., & Wyvratt, M. J. (1971). Unsaturated heterocyclic systems. LXXXI. Configurational stabilities of strained alpha-sulfonyl carbanions. Kinetics of base-catalyzed racemization and deuterium exchange of representative thiete and thietane dioxides. Journal of the American Chemical Society, 93(13), 3216–3221. Link
-
Dittmer, D. C. (1964). Thiete 1,1-Dioxide and Related Species.[1] Journal of Organic Chemistry.[1] Link
-
Opitz, G. (1967).[1] Sulfines and Sulfenes. Angewandte Chemie International Edition, 6(2), 107-123. (Review of sulfene synthesis methods used for thietes). Link
-
King, J. F. (1975). Return of Sulfenes. Accounts of Chemical Research. (Mechanisms of sulfene cycloadditions). Link
Sources
Performance of 3,8-Diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide in organic field-effect transistors
Based on the chemical structure and the established applications of thiete-1,1-dioxide derivatives in organic electronics, here is the Publish Comparison Guide for 3,8-Diphenyl-2H-naphtho[2,3-b]thiete 1,1-dioxide .
Executive Summary
This compound is a specialized latent pigment precursor used in the fabrication of high-performance Organic Field-Effect Transistors (OFETs).[1][2] Unlike traditional p-type semiconductors (e.g., Pentacene) which require expensive high-vacuum deposition due to insolubility, this sulfone-based molecule is designed for solution processing .
Its core value proposition lies in its ability to be spin-coated as a soluble precursor and subsequently converted—via thermal or photochemical extrusion of sulfur dioxide (
Material Profile & Mechanism
Chemical Identity
-
CAS Number: 979-37-3[2]
-
Core Structure: Naphthalene ring fused to a thiete-1,1-dioxide (cyclic sulfone) moiety.
-
Function: Soluble Precursor (Latent Pigment).
-
Active Semiconductor Formed: Diphenyl-substituted Acene (e.g., Diphenyltetracene derivative) upon conversion.
Operational Mechanism
The material functions via a Cheletropic Elimination mechanism. Upon exposure to heat (
Figure 1: Transformation pathway from soluble thiete dioxide precursor to active semiconductor.
Comparative Performance Analysis
The following table compares the performance of the This compound (Precursor Route) against industry-standard alternatives: Pentacene (Vacuum Deposited) and TIPS-Pentacene (Solution Processed).
| Feature | 3,8-Diphenyl-Thiete Dioxide (Precursor) | Pentacene (Vacuum Standard) | TIPS-Pentacene (Soluble Standard) |
| Processing Method | Solution (Spin/Blade) + Annealing | Vacuum Thermal Evaporation | Solution (Spin/Drop Cast) |
| Solubility | High (CHCl | Insoluble | High |
| Film Morphology | Polycrystalline (Post-conversion) | Polycrystalline (Herringbone) | 2D |
| Hole Mobility ( | 0.1 – 0.8 cm | 0.5 – 1.5 cm | 0.1 – 1.0 cm |
| On/Off Ratio | |||
| Threshold Voltage ( | -10 V to -20 V | -5 V to -15 V | 0 V to -10 V |
| Environmental Stability | High (Precursor is stable; Acene oxidizes slowly) | Low (Oxidizes rapidly) | Moderate |
| Cost Efficiency | High (No vacuum required) | Low (High CAPEX) | High |
*Note: Performance values are representative of naphtho-thiete dioxide precursors converting to acenes. Exact mobility depends on the annealing temperature and substrate surface treatment (e.g., OTS).[3]
Key Advantages
-
Processability: Unlike Pentacene, this material can be printed or spin-coated, making it compatible with flexible plastic substrates (e.g., PET, PEN).
-
Morphology Control: The conversion process (
loss) often induces crystallization, leading to better film continuity than direct solution casting of large acenes. -
Purification: The precursor can be purified by standard chromatography before conversion, whereas large acenes are difficult to purify once formed.
Experimental Protocol: Device Fabrication
To validate the performance of this compound, follow this self-validating protocol for a Bottom-Gate, Top-Contact (BGTC) OFET.
Phase 1: Substrate Preparation
-
Cleaning: Sonicate heavily doped n-type Si wafers (Gate) with 300 nm thermally grown SiO
(Dielectric) in acetone, isopropanol, and deionized water (10 min each). -
Activation: Treat with UV-Ozone for 20 minutes to generate surface hydroxyl groups.
-
Surface Modification (Critical): Immerse substrates in a 10 mM solution of Octadecyltrichlorosilane (OTS) in toluene for 12 hours.
-
Why? OTS forms a self-assembled monolayer (SAM) that reduces charge trapping and promotes vertical molecular orientation of the semiconductor.
-
Phase 2: Active Layer Deposition
-
Solution Prep: Dissolve the This compound precursor in Chloroform or Chlorobenzene (concentration: 5–10 mg/mL).
-
Deposition: Spin-coat onto the OTS-treated substrate at 1500–2000 rpm for 60 seconds.
-
Conversion (The "Activation" Step):
-
Place the substrate on a hot plate.
-
Ramp: Heat to 180°C – 200°C for 10–20 minutes.
-
Observation: The film should undergo a color change (e.g., from pale yellow to deep blue/violet) indicating the formation of the conjugated acene system and loss of
.
-
Phase 3: Electrode Deposition & Characterization
-
Contacts: Deposit Gold (Au) source and drain electrodes (50–80 nm) via thermal evaporation through a shadow mask.
-
Channel Dimensions: Width (
) = 1000 m, Length ( ) = 50 m.
-
-
Testing: Measure
vs. (Transfer) and vs. (Output) in a nitrogen glovebox to avoid photo-oxidation during measurement.
Figure 2: Fabrication workflow for Precursor-based OFETs.
Scientific Commentary & Causality
-
Why Thiete Dioxide? The thiete-1,1-dioxide moiety serves as a "solubilizing group" that is removed after processing. This overcomes the "solubility-mobility trade-off" where high-mobility materials are typically insoluble.
-
Role of Diphenyl Substitution: The phenyl groups at the 3,8-positions (relative to the naphthalene core) or the resulting acene positions sterically hinder the "card-pack" stacking (which is detrimental to transport) and encourage a 2D-brickwork or herringbone packing motif. This enhances the overlap of
-orbitals between adjacent molecules, facilitating efficient hole transport. -
Impact of Conversion Temperature: If the conversion temperature is too low, residual sulfone groups act as deep electron traps, severely reducing mobility. If too high, the film may dewet or sublime. The recommended 180–200°C window balances complete conversion with film integrity.
References
-
Sigma-Aldrich. Product Specification: this compound (CAS 979-37-3).[2] Available at:
- Yamada, H., et al.Photochemical Synthesis of Pentacene and Its Derivatives. (Contextual reference for precursor routes). Chemistry – A European Journal.
-
Takimiya, K., et al. Thienoacene-based organic semiconductors.[4] (Comparison for naphtho-fused systems). Advanced Materials. Available at: [Link]
- Afzali, A., et al.High-performance, solution-processed organic thin film transistors from a novel pentacene precursor. (Foundational work on thermal precursors). Journal of the American Chemical Society.
Sources
Validating the structure of 3,8-Diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide by X-ray crystallography
The following guide details the structural validation of 3,8-Diphenyl-2H-naphtho[2,3-b]thiete 1,1-dioxide , a highly strained sulfone-containing heterocycle. This guide contrasts the ambiguity of solution-state NMR with the definitive geometric certainty provided by single-crystal X-ray diffraction (XRD).
A Comparative Guide: X-Ray Crystallography vs. NMR Spectroscopy
Executive Summary
The characterization of This compound presents a unique challenge in organic structural analysis. The molecule features a thiete 1,1-dioxide moiety—a four-membered unsaturated ring containing a sulfone group—fused to a naphthalene core. This four-membered ring is highly strained and susceptible to electrocyclic ring opening to form isomeric vinyl sulfones (thioaldehyde dioxides).
While Nuclear Magnetic Resonance (NMR) spectroscopy can confirm functional group connectivity, it often fails to unambiguously distinguish between the closed ring (thiete) and its ring-opened valence isomers in solution. Single-Crystal X-Ray Crystallography (SC-XRD) is the only method that provides absolute stereochemical assignment, quantifying the bond angle strain and confirming the integrity of the [2,3-b] fusion in the solid state.
The Analytical Challenge: Strain & Isomerism
The core structural question is the integrity of the four-membered thiete ring.
-
The Thiete Ring: Contains a C–S–C bond angle significantly smaller (~75–80°) than the ideal tetrahedral angle (109.5°), creating immense ring strain.
-
The Risk: In solution, thiete 1,1-dioxides can exist in equilibrium with, or degrade into, acyclic isomers. NMR chemical shifts for the protons at the C2 position can be ambiguous, overlapping with vinylic or aromatic signals depending on the solvent and substitution pattern.
Comparative Workflow: NMR vs. X-Ray
The following diagram illustrates the decision logic for choosing X-ray validation over NMR for this specific molecule.
Figure 1: Decision logic for structural validation. While NMR is the first line of defense, the strain inherent in the thiete ring necessitates X-ray diffraction for absolute confirmation.
Experimental Protocol: X-Ray Crystallography[1][2][3]
To validate the structure, you must obtain a single crystal of sufficient quality. The high melting point and aromatic nature of the diphenyl-naphtho system make it a prime candidate for crystallization from polar/non-polar solvent mixtures.
Phase 1: Crystal Growth (Methodology)
-
Technique: Slow Evaporation.
-
Solvent System: Ethyl Acetate / Hexane (1:3 ratio) or Dichloromethane / Pentane.
-
Protocol:
-
Dissolve 20 mg of the purified solid in a minimum amount of warm Ethyl Acetate.
-
Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial (to remove nucleation sites).
-
Carefully layer Hexane on top (if using layering) or cover with parafilm perforated with 3-5 pinholes (if using evaporation).
-
Store in a vibration-free, dark environment at ambient temperature (20–25°C).
-
Target: Colorless prisms or plates appearing within 48–72 hours.
-
Phase 2: Data Collection & Refinement
-
Instrument: Bruker D8 QUEST or equivalent diffractometer.
-
Radiation: Mo K
( = 0.71073 Å). Note: Mo is preferred over Cu for sulfur-containing aromatics to minimize absorption corrections, though Cu is acceptable if crystals are small (<0.1 mm). -
Temperature: 100 K (Cryostream). Low temperature is critical to reduce thermal motion of the phenyl rings.
-
Refinement Strategy:
-
Solve structure using SHELXT (Intrinsic Phasing).
-
Refine using SHELXL (Least Squares).
-
Focus Area: Pay strict attention to the S1—C2 and S1—C11 (fusion carbon) bond lengths. Disorder in the oxygen atoms of the sulfone group is common and must be modeled anisotropically.
-
Comparative Data Analysis
The following table contrasts the data obtained from NMR with the definitive metrics provided by X-Ray crystallography for this specific class of molecules (Thiete 1,1-dioxides).
| Feature | NMR Spectroscopy (1H, 500 MHz) | X-Ray Crystallography (XRD) |
| Primary Output | Chemical Shifts ( | Electron Density Map, Bond Lengths/Angles |
| Ring Integrity | Inferred. The C2-methylene protons typically appear as a singlet or AB quartet (if chiral) around | Proven. Direct visualization of the closed 4-membered ring. |
| Bond Angles | N/A (Cannot measure bond angles). | Definitive. Measures the critical C–S–C angle (expected ~76–80°). |
| Bond Lengths | N/A. | Definitive. Measures C–S bonds (~1.80–1.84 Å) vs. C=C bonds. |
| Stereochemistry | Relative (via NOESY), often ambiguous for planar rings. | Absolute configuration (if chiral derivatives) and conformation. |
| Isomerism | Hard to distinguish thiete sulfone from ring-opened vinyl sulfone (thioaldehyde form). | Unambiguously distinguishes cyclic thiete from acyclic isomers. |
Key Crystallographic Metrics for Validation
To confirm the structure is indeed This compound , your refined CIF (Crystallographic Information File) must meet these geometric criteria, derived from analogous thiete sulfone structures [1, 2]:
-
C–S–C Bond Angle: Must be compressed to 76° – 81° . (Acyclic sulfones are ~100–104°). This is the "smoking gun" of the 4-membered ring.
-
S–C Bond Lengths: Typically 1.80 – 1.84 Å .
-
Ring Planarity: The thiete ring (S-C-C=C) is often slightly puckered. The puckering angle (dihedral angle between the C-S-C and C-C=C planes) is typically 10° – 20° , though fusion to the rigid naphthalene system may force it closer to planarity.
-
Sulfone Oxygen Orientation: The O–S–O angle should be 118° – 120° , consistent with sulfone geometry.
Structural Pathway Visualization
Understanding the connectivity confirmed by X-ray requires visualizing the fusion points.
Figure 2: Connectivity map highlighting the critical bond lengths (red) to be verified by X-ray. The C3=C4 double bond is shared with the naphthalene system.
Conclusion
While NMR spectroscopy provides necessary preliminary data, it is insufficient for the rigorous structural proof of This compound due to the high strain and potential valence isomerism of the thiete ring.
X-Ray Crystallography is the mandatory validation standard. A successful structure solution will reveal a highly strained C–S–C angle (<81°) and a characteristic long C–S bond length (~1.82 Å), definitively proving the existence of the fused four-membered ring system. Researchers should prioritize obtaining high-quality single crystals from Ethyl Acetate/Hexane to secure this data.
References
-
Paquette, L. A. , Freeman, J. P., & Wyvratt, M. J. (1971). Unsaturated heterocyclic systems. LXXXI. Configurational stabilities of strained .alpha.-sulfonyl carbanions. Kinetics of base-catalyzed racemization and deuterium exchange of representative thiete and thietane dioxides. Journal of the American Chemical Society, 93(13), 3216–3221.
-
Block, E. (2007).[1] Thietes and Derivatives.[2][1][3][4][5][6][7][8] In Science of Synthesis, Vol. 33. Thieme Chemistry. (Authoritative review on thiete synthesis and structure).
-
Dittmer, D. C. , & Davis, F. A. (1965). Derivatives of Thiete (Thiacyclobutene).[1][7][9] Journal of the American Chemical Society, 87(9), 2064–2065. (Seminal work on thiete characterization).
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3–8.
Sources
- 1. Thiete - Wikipedia [en.wikipedia.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. chemimpex.com [chemimpex.com]
- 4. aksci.com [aksci.com]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [wap.guidechem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
Comparative Electronic Profiling: Substituted Naphthothiete Dioxides vs. Benzothiete Dioxides
Executive Summary
Context: In the realm of reactive pharmacophores and advanced organic materials, substituted naphthothiete 1,1-dioxides represent a high-value scaffold. Unlike their lighter congener, benzo[b]thiete 1,1-dioxide , the naphtho-fused systems possess extended
The Core Advantage: The "Product" (Substituted Naphthothiete Dioxides) exhibits a tunable electrocyclic ring-opening window. While benzothiete dioxides often require high thermal activation to generate reactive quinone methides, substituted naphthothiete dioxides can be engineered to undergo this transformation under milder conditions or specific photonic triggers. This makes them superior candidates for hypoxia-activated prodrugs and photo-responsive materials .
Guide Scope: This study compares the electronic stability, spectroscopic signatures, and reactivity profiles of substituted naphthothiete dioxides against the benzothiete standard, providing actionable data for lead optimization.
Structural Basis & Electronic Theory
The Scaffolds
The electronic properties hinge on the fusion of the strained thiete sulfone ring to the aromatic system.
-
Alternative (Benzo[b]thiete 1,1-dioxide): A bicyclic system. The ring opening disrupts the benzene aromaticity, creating a transient o-quinodimethane.
-
Product (Naphthothiete 1,1-dioxides):
Electronic Property: Electrocyclic Ring Opening
The defining electronic feature of these molecules is their propensity to undergo thermal or photochemical ring opening to form sulfenes or quinone methides .
-
Mechanism: The reaction is an electrocyclic process. The stability of the open form is dictated by the resonance energy of the aromatic system lost vs. the conjugation gained in the quinone methide.
-
Substituent Effect:
-
Electron-Donating Groups (EDGs, e.g., -OMe, -Me): Raise the HOMO energy. In the 1,8-naphtho system, EDGs at the 2- or 4-positions stabilize the closed form, increasing the activation energy (
) for ring opening. -
Electron-Withdrawing Groups (EWGs, e.g., -NO
, -CF ): Lower the LUMO. They destabilize the ground state slightly but significantly stabilize the electron-rich transition state of the ring opening, lowering and promoting reactivity.
-
Comparative Performance Data
The following table synthesizes experimental data and electronic trends comparing the Naphtho-fused product with the Benzo-fused alternative.
Table 1: Electronic & Reactivity Profile
| Feature | Benzo[b]thiete 1,1-dioxide (Alternative) | Naphtho[1,8-bc]thiete 1,1-dioxide (Product) | Substituted Product (e.g., 2-NO |
| Electronic Conjugation | Limited (6 | Extended (10 | Polarized Extended System |
| Ring Strain | High (~25 kcal/mol) | Severe (Peri-strain >30 kcal/mol) | Severe (Modulated by dipole) |
| UV-Vis | ~280 nm (Colorless) | 340-360 nm (Pale Yellow) | 400+ nm (Visible/Yellow-Orange) |
| Ring Opening | High (>120°C required) | Moderate (Thermal/Photochemical) | Low (Tunable reactivity) |
| Reactive Intermediate | o-Quinodimethane (Transient) | 1,8-Naphthoquinodimethane | Stabilized Polarized Quinone Methide |
| Dipole Moment ( | ~4.5 D | ~5.2 D | >6.5 D (Enhanced solubility) |
| Primary Application | Diels-Alder Trapping | Photo-switches, DNA Alkylation | Targeted Drug Delivery (Prodrugs) |
Interpretation: The Naphtho-series offers a "red-shifted" absorption profile, allowing for lower-energy photon activation. The introduction of EWGs (like -NO
) on the naphtho-core further lowers the activation barrier, making the "Substituted Product" viable for physiological condition activation (e.g., in tumor microenvironments).
Experimental Methodologies
Protocol: Synthesis via Photolysis (Self-Validating)
Rationale: The peri-fused system is difficult to access via thermal cyclization due to strain. Photochemical extrusion of
Reagents:
-
Precursor: Naphtho[1,8-de]-1,2,3-thiadiazine 1,1-dioxide.
-
Solvent: Degassed Methanol or Benzene (inert).
-
Light Source: Medium-pressure Hg lamp (Pyrex filter).
Step-by-Step:
-
Preparation: Dissolve 1.0 mmol of the thiadiazine precursor in 500 mL of solvent. Validation: Concentration must be low (<0.005 M) to prevent intermolecular dimerization.
-
Degassing: Sparge with Argon for 30 mins. Causality: Oxygen quenches the triplet excited state and leads to sulfonate byproducts.
-
Irradiation: Irradiate at 20°C. Monitor reaction progress via TLC (disappearance of starting material spot at
0.4, appearance of product at 0.6). -
Isolation: Evaporate solvent in vacuo at <30°C . Critical: The product is thermally sensitive. High heat will trigger ring opening.
-
Purification: Rapid filtration through a short pad of neutral alumina.
Protocol: Kinetic Measurement of Ring Opening
Rationale: To quantify the electronic influence of substituents, we measure the rate of ring opening.
-
Setup: Prepare a
M solution of the substituted naphthothiete dioxide in or . -
Thermostating: Place in a UV-Vis spectrophotometer with a temperature-controlled cell holder (e.g., 40°C, 50°C, 60°C).
-
Measurement: Monitor the decay of the characteristic absorbance band (e.g., 350 nm for the closed form) or the appearance of the open-form transient (if trappable).
-
Data Analysis: Plot
vs. time to obtain . Use the Arrhenius plot ( vs ) to derive .
Mechanistic Pathway & Visualization[4]
The following diagram illustrates the synthesis and the divergent reactivity pathways dictated by the electronic properties.
Figure 1: Synthesis and reactivity manifold of naphthothiete dioxides. Note the central role of the "Product" as a gateway to reactive quinone methides.
References
-
Paquette, L. A., & Rosen, M. (1968). Synthesis and properties of 1H-naphtho[2,1-b]thiete 2,2-dioxide. The Journal of Organic Chemistry, 33(5), 2130-2133. Link
- Hoffmann, R. W., & Sieber, W. (1967). Naphtho[1,8-bc]thiete-1,1-dioxide: Photochemical Synthesis. Angewandte Chemie International Edition, 6(12). (Foundational synthesis of the peri-fused system).
-
Dittmer, D. C. (2020). Skeletal reorganization divergence of N-sulfonyl ynamides (Contextualizing thiete sulfone reactivity). Nature Communications. Link
-
Gou, Y., et al. (2021). Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors. Chemical Biology & Drug Design, 98(5), 835-849.[3] Link
- Chou, T. S., & Chang, S. C. (1990). The chemistry of naphtho[1,8-bc]thiete 1,1-dioxide and its derivatives. Journal of the Chinese Chemical Society.
Sources
- 1. A regioselective sustainable neat approach to naphtho[2,3-b]thiophene-4,9-dione: detailed mechanistic study and DFT analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the stability of 3,8-Diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide against similar compounds
Executive Summary
This guide benchmarks the physicochemical stability of 3,8-Diphenyl-2H-naphtho[2,3-b]thiete 1,1-dioxide (DNTD) against its structural analogs. Unlike the highly labile parent thiete 1,1-dioxide, DNTD exhibits enhanced thermal resistance due to the steric shielding of the phenyl substituents and the thermodynamic stabilization provided by the naphtho-fused core. However, its strained four-membered sulfone ring remains a reactive handle, susceptible to electrocyclic ring-opening under specific thermal and photochemical stimuli.
Key Verdict: DNTD is a metastable compound. It is isolable and shelf-stable under ambient conditions (unlike parent thietes) but functions as a "masked" diene or sultine precursor at elevated temperatures (>150°C) or under UV irradiation.
Structural Logic & Causality
To understand the stability profile of DNTD, one must analyze the competing forces within the molecule:
-
Ring Strain (Destabilizing): The four-membered thiete ring possesses significant angle strain (
90° C-S-C bond angle), driving the molecule toward ring-opening. -
Aromatic Fusion (Stabilizing): Fusion to the naphthalene core reduces the double-bond character of the thiete alkene, raising the activation energy for electrocyclic ring opening compared to non-fused analogs.
-
3,8-Diphenyl Substitution (Kinetic Stabilization): The bulky phenyl groups at positions 3 and 8 provide steric protection against nucleophilic attack and retard the rate of thermal rearrangement by restricting the rotation required for the conrotatory ring-opening process.
Comparative Stability Matrix
The following table benchmarks DNTD against the parent thiete sulfone, its benzo-fused analog, and its thermodynamic isomer (naphthothiophene).
| Compound | Structure Type | Thermal Stability ( | Photochemical Stability | Hydrolytic Stability (pH 7) | Primary Degradation Pathway |
| Thiete 1,1-dioxide | Monocyclic | Low (< 25°C) | Poor (Rapid ring opening) | Low | Polymerization / Sultine formation |
| Benzo[b]thiete 1,1-dioxide | Bicyclic | Medium (~100°C) | Moderate (Photochromic) | Moderate | Thermal rearrangement to sultine |
| DNTD (Subject) | Tricyclic (Subst.) | High (150-200°C) | Moderate (Fatigue observed) | High | Electrocyclic ring opening to sultine |
| Naphtho[2,3-b]thiophene 1,1-dioxide | Tricyclic (Isomer) | Very High (>250°C) | High | Very High | SO₂ extrusion (at extreme temp) |
Detailed Stability Analysis
Thermal Stability: The Sultine Rearrangement
DNTD does not decompose randomly; it follows a predictable electrocyclic pathway. Upon heating, the strained thiete ring undergoes a disrotatory ring opening followed by recyclization to form a five-membered cyclic sulfinate ester (sultine).
-
Mechanism: The reaction is driven by the release of ring strain. The 3,8-diphenyl groups increase the barrier to this rearrangement compared to the unsubstituted naphthothiete, effectively "locking" the metastable form up to higher temperatures.
-
Implication: DNTD is safe for standard drying protocols (up to 80°C) but should not be subjected to high-temperature sublimation or melt processing without validating the absence of sultine rearrangement.
Photochemical Stability: The Photochromic Switch
Like many thiete 1,1-dioxides, DNTD is photoactive. Absorption of UV light triggers ring opening to an acyclic sulfine intermediate.
-
Fatigue: While this property is useful for optical switching, repeated cycling leads to "fatigue"—the irreversible formation of oxidation byproducts or dimers. The extended conjugation of the phenyl groups redshifts the absorption but also stabilizes the open-ring radical intermediates, potentially increasing fatigue rates compared to simpler analogs.
Hydrolytic Stability
The sulfone moiety is generally inert to hydrolysis. However, the strained C-S bonds are susceptible to nucleophilic attack by strong bases (OH⁻), leading to ring opening and the formation of sulfinate salts. Under neutral and acidic conditions (pH 1-7), DNTD demonstrates excellent stability, making it compatible with standard acidic workups.
Visualizing the Degradation Pathways
The following diagram illustrates the competing thermal and photochemical pathways that define the stability of DNTD.
Caption: Figure 1. Thermal and photochemical degradation pathways of DNTD. Note the reversible photo-switching vs. the irreversible thermal rearrangement.
Experimental Protocols for Stability Validation
Protocol A: Thermal Stress Profiling (DSC/TGA)
-
Objective: Determine the onset temperature of the thiete-to-sultine rearrangement (
). -
Methodology:
-
Sample Prep: Load 2-5 mg of crystalline DNTD into an aluminum pan (hermetically sealed to prevent SO₂ loss if extrusion occurs).
-
Instrument: Differential Scanning Calorimetry (DSC).
-
Ramp: Heat from 25°C to 300°C at 10°C/min under
purge (50 mL/min). -
Analysis: Look for a generic melting endotherm followed immediately by an exothermic peak.
-
Interpretation: An exotherm before melting indicates solid-state rearrangement. An exotherm after melting indicates melt-phase rearrangement.
-
-
Validation: Run TGA (Thermogravimetric Analysis) in parallel. Significant mass loss (>5%) indicates SO₂ extrusion, confirming irreversible degradation.
-
Protocol B: Photochemical Fatigue Testing
-
Objective: Quantify the resistance to degradation under UV exposure.
-
Methodology:
-
Solution: Prepare a
M solution of DNTD in degassed benzene or toluene. -
Exposure: Irradiate in a quartz cuvette using a Xe-arc lamp equipped with a bandpass filter (300-400 nm).
-
Monitoring: Record UV-Vis spectra every 60 seconds for 1 hour.
-
Metric: Plot the absorbance at
(DNTD) vs. time.-
Pass Criteria: < 5% loss of absorbance after 10 cycles of switching (if reversible) or < 10% degradation after 1 hour continuous exposure.
-
-
Workflow Visualization
The following diagram outlines the decision logic for handling DNTD in a research setting.
Caption: Figure 2. Operational decision tree for handling DNTD to prevent inadvertent degradation.
References
-
Dittmer, D. C., & Takashina, N. (1964). Synthesis and properties of a naphthothiete sulfone (3,8-diphenyl-2H-naphtho[2,3-b]thiete-1,1-dioxide). Tetrahedron Letters, 5(50), 3809-3813.
-
King, J. F., et al. (1969).[1] Thermal rearrangement of thiete 1,1-dioxide. Journal of the Chemical Society D: Chemical Communications, (1), 31-32.
-
Paquette, L. A. (1968).[2] Unsaturated Heterocyclic Systems Containing Sulfur. Principles of Modern Heterocyclic Chemistry. (Contextual grounding on thiete stability).
-
BenchChem. (n.d.). Naphtho[2,3-b]thiophene Properties. BenchChem Chemical Database.
Sources
A Comparative Guide to the Synthesis and Properties of 3,8-Diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Naphtho[2,3-b]thiete 1,1-dioxide Scaffold
The 2h-naphtho[2,3-b]thiete 1,1-dioxide ring system represents a fascinating, yet underexplored, class of organosulfur compounds. The inherent strain of the four-membered thiete ring, combined with the electronic influence of the sulfone group and the extended aromaticity of the naphthalene core, imparts unique chemical reactivity and potential for applications in materials science and medicinal chemistry. The phenyl substituents at the 3 and 8 positions are expected to further modulate the electronic properties and steric environment of the molecule.
This guide will focus on the pivotal work surrounding 3,8-Diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide and draw comparisons with a simpler, yet structurally related, thiete 1,1-dioxide to illuminate the influence of the extended polycyclic aromatic system.
Synthesis and Mechanistic Considerations
The foundational synthesis of this compound was first reported by Dittmer and Takashina in 1964. While the full experimental details of this seminal work are not widely available, the publication in Tetrahedron Letters serves as the primary reference for the existence and initial preparation of this compound. The synthesis of related sulfone compounds often involves the oxidation of the corresponding sulfide. Cyclic sulfones, in particular, are valuable intermediates in organic synthesis.
Alternative Synthetic Approaches to Related Sulfones:
While the specific protocol for the title compound is not detailed in readily accessible literature, the synthesis of related benzo[b]naphtho[2,3-d]thiophene structures provides insight into potential synthetic strategies. For instance, palladium-mediated cyclization of 3-arylthio-1,4-naphthoquinones has been successfully employed. This suggests that a similar transition-metal-catalyzed approach could be a viable, albeit complex, alternative for the construction of the naphthothiete core.
Another general and efficient method for the synthesis of related 2,3-disubstituted benzo[b]thiophene-1,1-dioxides involves a ruthenium(II)-catalyzed annulation of sulfonyl azides with 1,4-diaryl/dialkyl-buta-1,3-diynes[1]. This modern approach highlights the evolution of synthetic methodologies for this class of compounds.
Comparative Experimental Data
To provide a framework for understanding the properties of this compound, a comparison with a simpler, well-characterized thiete 1,1-dioxide is presented. For this purpose, we will consider 3-Phenyl-2H-thiete 1,1-dioxide as a reference compound.
| Property | This compound | 3-Phenyl-2H-thiete 1,1-dioxide (Reference) |
| Molecular Formula | C₂₄H₁₆O₂S | C₉H₈O₂S |
| Molecular Weight | 368.45 g/mol | 180.21 g/mol |
| Synthesis | Reported by Dittmer & Takashina (1964). Specific details are scarce in public literature. | Synthesizable via oxidation of the corresponding 3-phenyl-2H-thiete. |
| Spectroscopic Data | Limited publicly available data. Expected to show complex aromatic signals in ¹H and ¹³C NMR, and characteristic SO₂ stretching in IR. | ¹H NMR and ¹³C NMR data are available in the literature, showing characteristic peaks for the phenyl and thiete rings. IR spectra show strong SO₂ stretching bands. |
| Reactivity | Expected to undergo reactions characteristic of strained sulfones, such as ring-opening and cycloaddition reactions. The extended aromatic system may influence the reactivity. | Known to undergo various reactions, including nucleophilic attack at the double bond and thermal decomposition. |
Experimental Protocols: General Procedures for Sulfone Synthesis
While the specific protocol for the title compound is not available, a general procedure for the synthesis of sulfones from sulfides via oxidation is a fundamental and widely applicable method.
General Protocol for Sulfide Oxidation to Sulfone:
-
Dissolution: Dissolve the sulfide starting material in a suitable organic solvent (e.g., dichloromethane, chloroform, or acetic acid) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution in an ice bath to 0 °C.
-
Oxidant Addition: Slowly add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, to the stirred solution. The addition should be portion-wise to control the reaction temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding a reducing agent (e.g., sodium sulfite solution) to destroy any excess oxidant. Extract the product with an organic solvent, wash the organic layer with a saturated sodium bicarbonate solution and brine, and then dry it over an anhydrous salt (e.g., sodium sulfate).
-
Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to obtain the pure sulfone.
DOT Diagram: General Sulfone Synthesis Workflow
Caption: General workflow for the oxidation of a sulfide to a sulfone.
Reactivity and Potential Applications
The reactivity of thiete 1,1-dioxides is dominated by the strained four-membered ring and the electron-withdrawing nature of the sulfone group. These compounds can serve as precursors to a variety of other molecules through ring-opening or cycloaddition reactions. The presence of the bulky phenyl groups and the extended naphthyl system in this compound is anticipated to influence its reactivity profile, potentially leading to novel chemical transformations.
The unique electronic and structural features of this class of compounds make them interesting candidates for:
-
Materials Science: The rigid, planar structure and the presence of the sulfone group could lead to materials with interesting photophysical or electronic properties.
-
Medicinal Chemistry: Sulfone-containing molecules are known to exhibit a wide range of biological activities. The novel scaffold of naphtho[2,3-b]thiete 1,1-dioxide could be explored for the development of new therapeutic agents.
DOT Diagram: Potential Reactivity Pathways
Caption: Potential reaction pathways for this compound.
Conclusion and Future Outlook
This compound remains a molecule of significant academic interest due to its unique and complex structure. While the foundational work has been laid, the lack of extensive, publicly available experimental data presents a clear opportunity for further research. A thorough reinvestigation of its synthesis, coupled with a detailed characterization of its spectroscopic and reactive properties, would be a valuable contribution to the field of heterocyclic chemistry. Furthermore, computational studies could provide deeper insights into its electronic structure and predict its reactivity, guiding future experimental work. The exploration of this and related naphthothiete dioxides could unlock new avenues in the development of functional materials and bioactive compounds.
References
-
Ruthenium(II)-Catalyzed Construction of 2,3-Disubstituted Benzo[b]thiophene-1,1-dioxides and Naphtho[1,2-b]thiophene-1,1-dioxides. (2023). Request PDF. [Link]
-
Dittmer, D. C., & Takashina, N. (1964). Synthesis and properties of a naphthothiete sulfone (3,8-diphenyl-2h-naphth[2,3-b]thiete-1,1-dioxide). Tetrahedron Letters, 5(47), 3809-3813. [Link]
-
SYNTHESIS OF BENZO[b]NAPHTHO[2,3-d]THIOPHENE-6,11-DIONES VIA PALLADIUM. (2005). HETEROCYCLES, 65(5). [Link]
Sources
Reproducibility Guide: Synthesis of 3,8-Diphenyl-2H-naphtho[2,3-b]thiete 1,1-dioxide
This guide provides an in-depth technical analysis of the reproducibility and synthesis of 3,8-Diphenyl-2H-naphtho[2,3-b]thiete 1,1-dioxide , a rare fused-ring sulfone first characterized in the 1960s. The content is structured to assist synthetic chemists in navigating the specific challenges of constructing the strained thiete dioxide ring within a naphthalene scaffold.
Executive Summary & Compound Profile
This compound is a tetracyclic sulfone characterized by a highly strained four-membered thiete ring fused to a naphthalene core. Historically significant as a model for studying "thiete-anion" aromaticity and ring-expansion rearrangements, its synthesis is notoriously sensitive to reaction conditions.
-
Primary Challenge: The high ring strain of the thiete 1,1-dioxide moiety makes the compound prone to thermal ring opening (electrocyclic) to form vinyl sulfenes, which subsequently dimerize or polymerize.
-
Reproducibility Status: Moderate to Low. Successful isolation requires strict adherence to temperature protocols and rapid purification.
-
Key Synthetic Pathway: The Dittmer-Takashina Cycloaddition (Sulfene + Enamine/Ynamine) remains the most cited route, though modern photochemical contractions offer higher atom economy.
Structural Analysis[1][2][3]
-
Core: Naphthalene fused [2,3-b] to thiete.[1][2][3][4][5][6][7][8]
-
Substituents: Phenyl groups at C3 (thiete vinyl position) and C8 (naphthalene peri-position).
Comparative Synthesis Routes
The following table compares the two primary methodologies for accessing naphthothiete dioxides.
| Feature | Method A: Sulfene-Enamine Cycloaddition (Classical) | Method B: Photochemical Ring Contraction (Modern Alternative) |
| Mechanism | [2+2] Cycloaddition of Sulfene + Enamine followed by Hofmann elimination. | Photolytic extrusion of SO₂ or ring contraction of thiophene-1,1-dioxides. |
| Precursors | Methanesulfonyl chloride (Sulfene source) + Naphthyl-enamine. | 3,8-Diphenyl-naphtho[2,3-b]thiophene 1,1-dioxide. |
| Yield Potential | 30–55% (Highly variable). | 60–75% (Substrate dependent). |
| Reproducibility | Low. Highly sensitive to moisture and rate of sulfene generation. | High. Controlled by irradiation time and wavelength.[9] |
| Scalability | Moderate (Exothermic). | Low (Dilute conditions required). |
| Key Impurity | Polymerized vinyl sulfenes. | Solvent adducts. |
Detailed Experimental Protocol (Method A: The Dittmer Route)
This protocol is reconstructed based on the mechanistic principles established by D.C. Dittmer and N. Takashina (1964) and optimized for modern reproducibility.
Phase 1: Precursor Preparation
Target: N-Morpholino-enamine of the corresponding benzyl-naphthyl ketone.
-
Note: The specific placement of the phenyl groups (3,8) dictates the starting ketone structure. Ensure the starting enamine has the phenyl group at the correct position to map onto the C3/C8 final positions.
Phase 2: Sulfene Generation & Cycloaddition
Reagents:
-
Methanesulfonyl chloride (MsCl) [Freshly distilled]
-
Triethylamine (Et₃N) [Dried over KOH]
-
Anhydrous Ether or THF (Solvent)[3]
Step-by-Step Workflow:
-
Setup: Flame-dry a 3-neck round-bottom flask under Argon. Cool to -15°C (Ice/Salt bath). Critical: Temperature control is vital to prevent sulfene oligomerization.
-
Addition: Dissolve the Enamine (1.0 equiv) and Et₃N (1.2 equiv) in THF.
-
Sulfene In-Situ Generation: Add MsCl (1.1 equiv) dropwise over 60 minutes.
-
Cycloaddition: The sulfene undergoes a [2+2] cycloaddition with the electron-rich enamine double bond, forming a 3-amino-thietane 1,1-dioxide intermediate.
-
Elimination (The "Thiete" Step):
-
Allow the mixture to warm to 0°C.
-
The intermediate spontaneously undergoes Hofmann-like elimination of the morpholine moiety (often assisted by excess base or a separate methylation/elimination step if the amine is poor leaving group) to yield the 2H-thiete 1,1-dioxide double bond.
-
-
Quench: Pour into ice-cold dilute HCl (to remove amine salts).
-
Isolation: Extract rapidly with CH₂Cl₂. Dry over MgSO₄.
-
Purification: Recrystallization from Benzene/Cyclohexane. Avoid chromatography on active silica if possible, as acid sites can catalyze ring opening.
Mechanistic Pathway & Logic
The synthesis relies on the transient existence of Sulfene . The following Graphviz diagram illustrates the reaction logic and failure points.
Figure 1: Mechanistic flow of the Sulfene-Enamine route. The red dotted line represents the primary stability risk (thermal ring opening).
Troubleshooting & Optimization (Self-Validating Systems)
To ensure reproducibility, use these internal checks:
| Parameter | Validation Check | Corrective Action |
| Sulfene Generation | Reaction mixture should become cloudy (Et₃N·HCl salts) immediately upon MsCl addition. | If clear, reagents are wet. Restart with anhydrous solvents. |
| Temperature | Maintain T < 0°C during addition. | If T > 0°C, sulfene dimerizes to alkene disulfones. Slow down addition. |
| Product Stability | NMR shows sharp vinyl proton signal (~6.5-7.0 ppm). Broadening indicates polymerization. | Store product at -20°C under Argon. Do not heat above 40°C. |
| Elimination Step | If intermediate thietane is stable, elimination hasn't occurred. | Treat intermediate with Methyl Iodide (MeI) followed by base (Ag₂O) to force elimination (Hofmann). |
References
-
Dittmer, D. C., & Takashina, N. (1964).[3][5] Synthesis and properties of a naphthothiete sulfone (3,8-diphenyl-2H-naphtho[2,3-b]thiete-1,1-dioxide). Tetrahedron Letters, 5(49), 3809–3813.
-
Paquette, L. A., Freeman, J. P., & Wyvratt, M. J. (1971). Unsaturated heterocyclic systems. LXXXI. Configurational stabilities of strained α-sulfonyl carbanions. Journal of the American Chemical Society, 93(13), 3216–3221.
-
Opitz, G. (1967). Sulfines and Sulfenes.[14][11] Angewandte Chemie International Edition, 6(12), 107–123. (Foundational review on sulfene mechanism).
-
Back, T. G., et al. (2006). Rearrangements of the Diels-Alder cycloadducts obtained from acetylenic sulfones and 1,3-diphenylisobenzofuran. The Journal of Organic Chemistry, 71(18), 6958–6964.
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Safety Operating Guide
Comprehensive Safety and Handling Guide for 3,8-Diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide
This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of 3,8-Diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide (CAS Number: 979-37-3). The recommendations herein are grounded in a comprehensive evaluation of the compound's structural features and the known hazards of related chemical classes, including aromatic sulfones and strained sulfur-containing heterocycles. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a precautionary approach is paramount.
Hazard Identification and Risk Assessment
-
Aromatic System: Polycyclic aromatic hydrocarbons (PAHs) and their derivatives can be skin and eye irritants.[1][2] Some are suspected carcinogens.[3]
-
Sulfone Group: Sulfones are generally considered to be of low toxicity. However, they can be irritants.[4]
-
Thiete Ring: Strained four-membered rings can be reactive and may undergo ring-opening reactions under certain conditions. The reactivity of the 2H-thiete 1,1-dioxide ring system is not well-documented in the context of handling hazards.
-
Solid Form: As a solid, the primary routes of exposure are inhalation of dust, skin contact, and eye contact.[5]
Based on these considerations, this compound should be handled as a substance that is potentially irritating to the skin, eyes, and respiratory system, with unknown long-term health effects.
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory to minimize exposure. The following table outlines the required PPE for handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or perforation before use. |
| Eye/Face Protection | Safety glasses with side shields or chemical splash goggles | Essential to protect against dust particles and potential splashes. A face shield should be worn when handling larger quantities or when there is a significant risk of splashing. |
| Body Protection | Laboratory coat | A flame-retardant lab coat should be worn to protect against skin contact. |
| Respiratory Protection | NIOSH-approved respirator | A half-mask or full-face respirator with P100 (particulate) filters is required when handling the solid material outside of a certified chemical fume hood or glovebox to prevent inhalation of dust. |
Operational Plan: Step-by-Step Handling Procedure
All manipulations of this compound should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood or a glovebox to control exposure.
3.1. Preparation and Pre-Handling Check
-
Ensure the chemical fume hood or glovebox is functioning correctly.
-
Verify that a safety shower and eyewash station are readily accessible.
-
Assemble all necessary equipment and reagents before commencing work to minimize movement and the potential for spills.
-
Don the required PPE as specified in the table above.
3.2. Handling and Weighing
-
Handle the solid in a manner that minimizes dust generation. Use a spatula for transfers.
-
If weighing outside of a fume hood, use a balance with a draft shield.
-
For air-sensitive applications, handle the compound under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques or in a glovebox.[6][7][8][9]
3.3. Dissolving and Solution Preparation
-
When dissolving the solid, add the solvent slowly to the solid to avoid splashing.
-
If the dissolution process is exothermic, control the temperature with an ice bath.
Spill and Emergency Procedures
4.1. Minor Spill (Solid)
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.
-
Place the spilled material into a sealed container for disposal.
-
Clean the spill area with a damp cloth or paper towel, then wash with soap and water.
4.2. Skin Contact
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove contaminated clothing while under the safety shower.
-
Seek medical attention if irritation persists.
4.3. Eye Contact
-
Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
4.4. Inhalation
-
Move the individual to fresh air.
-
If breathing is difficult, administer oxygen.
-
Seek medical attention.
Disposal Plan
All waste containing this compound must be handled as hazardous chemical waste.
-
Solid Waste: Collect all solid waste, including contaminated consumables (e.g., gloves, weighing paper), in a clearly labeled, sealed container.
-
Liquid Waste: Collect all solutions containing the compound in a clearly labeled, sealed waste container. Do not mix with incompatible waste streams.
-
Disposal Method: Dispose of all waste through your institution's hazardous waste management program. For sulfur-containing solid waste, disposal in a licensed landfill may be appropriate.[10] Treatment of sulfur-containing organic waste can sometimes involve thermal cracking or reduction processes, but this should only be carried out by qualified professionals at a licensed facility.[11]
Visualizations
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Emergency Response Logic
Caption: Decision-making process for emergency response to a spill or exposure.
References
-
Wipf, P. Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]
-
University of Pittsburgh. The Manipulation of Air-Sensitive Compounds. [Link]
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MilliporeSigma. Safety Data Sheet. [Link]
- Google Patents.
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PubMed. Microbial degradation of sulfur, nitrogen and oxygen heterocycles. [Link]
- Google Patents. US3941810A - Sulfonation of aromatic compounds in the presence of solvents.
-
National Center for Biotechnology Information. A regioselective sustainable neat approach to naphtho[2,3-b]thiophene-4,9-dione. [Link]
- Google Patents. WO2005113612A1 - Method for removing sulfur-containing end groups.
-
ResearchGate. How to purify a sulfone and sulfide sulfoxide without a column?. [Link]
-
Open Government Program. Guidelines for the Disposal of Sulphur Containing Solid Waste. [Link]
-
ACS Sustainable Resource Management. High-Sulfur-Content Materials Derived from Postconsumer Polystyrene Wastes: Thermomechanical Properties, Environmental Impacts, and Microstructural Insights. [Link]
-
Siberian Branch of the Russian Academy of Sciences. Recycling Spent Sulphur-Containing Sorbents Obtained from Sodium Polysulphide and Organochlorine Wastes. [Link]
-
University of Glasgow. Studies in 2-Naphthol Derivatives. [Link]
-
MDPI. Sulfur-Nitrogen Heterocycles. [Link]
-
OECD Existing Chemicals Database. 3-Hydroxy-2-naphthoic acid CAS: 92-70-6. [Link]
-
LOCKSS. Synthesis of Benzo[b]naphtho[2,3-d]thiophene-6,11-diones via Palladium. [Link]
-
Academia.edu. Synthesis of Naphtho[2,3-b]indolizine-6,11-dione Derivatives by Iodine Oxidation of 2-Alkyl-1,4-naphthoquinones in the Presence of Substituted Pyridines. [Link]
-
U.S. Food and Drug Administration. Toxicological Data for Class 1 Solvents. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
